molecular formula C15H21NO3 B056055 Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 115909-91-6

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Katalognummer: B056055
CAS-Nummer: 115909-91-6
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: SYXSMTCXQUGEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSMTCXQUGEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553487
Record name Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115909-91-6
Record name Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical characteristics, applications, and analytical protocols, grounding all information in established scientific principles.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS No. 115909-91-6 ) is a heterocyclic organic compound featuring a piperidine core.[1] The piperidine ring is a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of numerous bioactive molecules and approved pharmaceuticals.[2] This compound's unique structure, which combines the protected piperidine nitrogen with a reactive primary hydroxyl group, makes it an exceptionally valuable building block for creating more complex molecules.

Its primary utility lies in serving as a precursor for a wide array of therapeutic agents, particularly in neuroscience research and the development of novel treatments for neurological disorders.[2][3] The benzyl carbamate (Cbz) group acts as a robust protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule before its strategic removal under specific conditions.

Physicochemical and Structural Characteristics

A clear understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 115909-91-6[1]
Molecular Formula C₁₅H₂₁NO₃[1]
Molecular Weight 263.33 g/mol [1]
IUPAC Name This compound-
Exact Mass 263.152[1]
LogP 2.3555[1]
PSA (Polar Surface Area) 49.77 Ų[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This standard yet elegant method provides a reliable route to protect the secondary amine of the piperidine ring, a critical step for subsequent functionalization.

General Synthetic Pathway

The core of the synthesis involves the reaction of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually conducted in an aprotic solvent like dichloromethane (DCM) at reduced temperatures to control reactivity and minimize side reactions.[2]

Causality of Experimental Choices:

  • Base (Triethylamine): The role of TEA is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the presence of strong acid would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

  • Solvent (Dichloromethane): DCM is an ideal solvent as it is aprotic and readily dissolves both the reactants and intermediates without participating in the reaction.

  • Low Temperature (0°C to rt): Benzyl chloroformate is highly reactive. Initiating the reaction at 0°C helps to moderate the initial exothermic reaction, preventing potential degradation of the starting material and the formation of unwanted byproducts.

Reaction Mechanism

The mechanism proceeds via a classic nucleophilic acyl substitution:

  • The lone pair of electrons on the nitrogen atom of 4-(2-hydroxyethyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

  • This forms a transient tetrahedral intermediate.

  • The intermediate collapses, expelling the chloride ion as a good leaving group.

  • The triethylamine base then deprotonates the newly formed positively charged nitrogen, yielding the final product and triethylammonium chloride.

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Workup & Purification A 4-(2-hydroxyethyl)piperidine D Reaction in DCM (0°C to RT) A->D B Benzyl Chloroformate B->D C Triethylamine (Base) C->D E This compound D->E F Triethylammonium Chloride (Byproduct) D->F G Aqueous Wash E->G H Column Chromatography G->H I Final Product (>98% Purity) H->I G cluster_mods Chemical Modifications cluster_intermediates Advanced Intermediates cluster_final Potential Therapeutic Agents A Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate B Oxidation of -OH A->B C Esterification / Etherification A->C D Conversion to Leaving Group A->D E Aldehyde / Acid Derivatives B->E F Ester / Ether Analogs C->F G Substituted Piperidines D->G H σ1 Receptor Ligands E->H I AChE Inhibitors E->I J H3R Antagonists E->J F->H F->I F->J G->H G->I G->J

Sources

An In-Depth Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery and development. With a focus on its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs), this document serves as a critical resource for researchers engaged in the development of novel therapeutics.

Introduction and Nomenclature

This compound, bearing the CAS number 115909-91-6, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the 4-position. This unique structural arrangement imparts a balance of lipophilicity and hydrophilicity, making it a valuable building block in medicinal chemistry.

Systematic (IUPAC) Name: this compound

Common Synonyms:

  • 1-Cbz-4-(2-hydroxyethyl)piperidine

  • 2-(1-Benzyloxycarbonyl-4-piperidyl)ethanol

  • 4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester

The strategic placement of the hydroxyl group provides a reactive handle for further functionalization, while the benzyloxycarbonyl (Cbz or Z) group offers a stable yet readily cleavable protecting group for the piperidine nitrogen. This combination is particularly advantageous in multi-step syntheses of complex molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while experimentally determined values are preferred, some of the listed data are based on high-quality computational predictions.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₃[1]
Molecular Weight 263.33 g/mol [1]
Predicted Boiling Point 408.7 ± 28.0 °C[2]
Predicted Density 1.140 ± 0.06 g/cm³[2]
Appearance White to pale yellow crystalline powder[3]

Note: The appearance is reported for a closely related compound, Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, and is expected to be similar.

Spectroscopic Analysis

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.30-7.40 ppm, corresponding to the five protons of the phenyl ring.

  • Benzyl CH₂: A singlet around δ 5.15 ppm.

  • Piperidine Protons: A series of multiplets between δ 1.20 and 4.20 ppm. The protons on the carbons adjacent to the nitrogen will be downfield, typically above δ 2.80 ppm.

  • Hydroxyethyl CH₂-O: A triplet around δ 3.65 ppm.

  • Hydroxyethyl CH₂-C: A quartet or multiplet around δ 1.50 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (Carbamate): A signal around δ 155 ppm.

  • Aromatic Carbons: Signals between δ 127 and 137 ppm.

  • Benzyl CH₂: A signal around δ 67 ppm.

  • Piperidine Carbons: Signals in the range of δ 30-50 ppm.

  • Hydroxyethyl CH₂-O: A signal around δ 60 ppm.

  • Hydroxyethyl CH₂-C: A signal around δ 39 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 263.1521 (for the exact mass).

  • Fragmentation Pattern: Common fragmentation would involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of 4-(2-hydroxyethyl)piperidine (also known as 4-piperidineethanol). The use of benzyl chloroformate as the protecting group source is a well-established and efficient method.

Synthetic Workflow

The general synthetic approach involves the reaction of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4_piperidineethanol 4-(2-hydroxyethyl)piperidine reaction_vessel Reaction Vessel (DCM, 0°C to RT) 4_piperidineethanol->reaction_vessel benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->reaction_vessel base Base (e.g., Triethylamine) base->reaction_vessel extraction Aqueous Work-up reaction_vessel->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product

General synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • Benzyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

Procedure:

  • To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1-1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality for this dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers and wash with brine. This step removes residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. The self-validating aspect of this protocol lies in the chromatographic purification, which separates the desired product from any unreacted starting materials or byproducts, with purity confirmed by analytical techniques like NMR or LC-MS.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is in the field of targeted protein degradation, specifically as a linker in the synthesis of PROTACs.[2][4][5][6]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[7] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.[7]

The linker is a critical component of a PROTAC molecule, as its length, rigidity, and composition influence the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[7] this compound serves as a versatile building block for constructing these linkers. The hydroxyl group provides a convenient attachment point for either the POI-binding ligand or the E3 ligase-binding ligand, while the piperidine ring offers a degree of conformational constraint.

PROTAC_Structure POI_Ligand POI Ligand Linker Linker (derived from this compound) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

General structure of a PROTAC molecule highlighting the linker component.
Synthetic Intermediate for Other Therapeutics

Beyond its use in PROTACs, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound can serve as a precursor for the synthesis of various biologically active molecules, including:

  • Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists: These compounds are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and ADHD.[8]

  • Muscarinic Receptor Antagonists: Modulation of muscarinic receptors is a key strategy for developing treatments for various neurological disorders.[8]

The benzyl carbamate group can be readily removed via hydrogenolysis, unmasking the piperidine nitrogen for further derivatization, which is a crucial step in structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

  • In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. Its primary role as a linker in the burgeoning field of targeted protein degradation underscores its importance to researchers developing novel therapeutic modalities. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective utilization in the synthesis of complex, biologically active molecules. This guide provides a foundational understanding to aid scientists and drug development professionals in leveraging this important chemical entity in their research endeavors.

References

  • MedChemExpress. This compound | PROTAC Linker (Japanese). [Link]

  • PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate. [Link]

  • MOLBASE. This compound|115909-91-6. [Link]

  • LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • PubChem. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. [Link]

  • PubChem. Benzyl piperidine-1-carboxylate. [Link]

  • Mares, A., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 2023. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]

  • MedChemExpress. This compound | PROTAC连接子. [Link]

Sources

A Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperidine scaffold, a common motif in numerous approved drugs, functionalized with a primary alcohol and protected by a benzyloxycarbonyl (Cbz) group.[1][2][3] This strategic combination makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of therapeutics targeting the central nervous system, as well as for use as a PROTAC linker.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its synthesis via N-protection, methodologies for its analytical validation, and a discussion of its applications in drug discovery.

Core Physicochemical Properties

The foundational data for any chemical entity begins with its molecular identity and properties. The molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

PropertyValueSource(s)
Molecular Weight 263.33 g/mol [4][5]
Molecular Formula C₁₅H₂₁NO₃[4][5]
Exact Mass 263.152 g/mol [5]
CAS Number 115909-91-6[4][5]
Appearance Varies (typically an oil or solid)N/A
LogP 2.3555[5]
PSA (Polar Surface Area) 49.77 Ų[5]

Synthesis: N-Benzyloxycarbonyl (Cbz) Protection

The most common and logical synthesis of this compound involves the protection of the secondary amine of 4-(2-hydroxyethyl)piperidine. The benzyloxycarbonyl (Cbz) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation.[6][7]

Causality of Protocol Choices
  • Reagent: Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz group. It is highly reactive towards nucleophilic amines.[6]

  • Base: A mild base, such as sodium bicarbonate (NaHCO₃), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent System: A biphasic system like THF/water or a polar aprotic solvent is often used to dissolve both the organic starting material and the inorganic base.[6][8]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive benzyl chloroformate.[6]

Detailed Synthesis Protocol

This protocol describes the N-protection of 4-(2-hydroxyethyl)piperidine at a laboratory scale.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equiv) to the solution with stirring.

  • Slowly add benzyl chloroformate (1.5 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC until the starting material is consumed.[6]

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a 40% ethyl acetate in hexane gradient) to obtain pure this compound.[6]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-(2-hydroxyethyl)piperidine in THF/Water B Cool to 0 °C A->B C Add NaHCO₃ B->C D Add Benzyl Chloroformate (Cbz-Cl) dropwise C->D Initiate N-Cbz Protection E Stir 12-20h at RT D->E F Dilute with H₂O E->F Quench Reaction G Extract with EtOAc F->G H Wash with Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Silica Gel Chromatography I->J K This compound J->K Final Product

Caption: Workflow for the N-Cbz protection of 4-(2-hydroxyethyl)piperidine.

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This process serves as a self-validating system for the synthesis protocol.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight. Electrospray Ionization (ESI) is a common method for this type of molecule.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode, as the piperidine nitrogen can be readily protonated.

  • Detection: Scan a mass range centered around the expected molecular ion peaks.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 264.34 and potentially the sodium adduct [M+Na]⁺ at m/z 286.32. The presence of these ions confirms the molecular weight of 263.33 g/mol .

Structural Confirmation via NMR and IR Spectroscopy
  • ¹H NMR Spectroscopy: This technique confirms the specific arrangement of protons. Key expected signals include the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the piperidine ring protons, and the protons of the hydroxyethyl side chain.

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expect to see a strong absorption band for the carbamate carbonyl (C=O) group around 1680-1700 cm⁻¹ and a broad absorption for the hydroxyl (O-H) group around 3200-3500 cm⁻¹.

Analytical Workflow Diagram

G cluster_techniques Analytical Techniques cluster_results Validation Data Input Synthesized Product MS Mass Spectrometry (ESI-MS) Input->MS NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR IR IR Spectroscopy Input->IR HPLC HPLC Input->HPLC MW Molecular Weight Confirmed (m/z = [M+H]⁺) MS->MW Struct Structure Confirmed NMR->Struct FG Functional Groups Present (C=O, O-H) IR->FG Purity Purity > 95% HPLC->Purity Output Verified Compound MW->Output Struct->Output FG->Output Purity->Output

Caption: Self-validating workflow for analytical characterization.

Applications in Medicinal Chemistry

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[1][3][9] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for binding to biological targets.[9]

This compound is a valuable building block for several reasons:

  • Protected Nitrogen: The Cbz group prevents the piperidine nitrogen from undergoing unwanted side reactions, allowing for selective modification at other parts of the molecule.[6]

  • Reactive Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

  • Facile Deprotection: The Cbz group can be easily removed by catalytic hydrogenation, revealing the secondary amine which can then be used for further derivatization, such as amide bond formation or reductive amination.[7]

This compound serves as a key intermediate in the synthesis of ligands for various biological targets, including σ₁ receptors and other CNS-active agents, and is also used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4][10]

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic intermediate that provides researchers with a reliable and versatile platform for drug discovery. Its precise molecular weight of 263.33 g/mol is the starting point for its characterization, which is validated through robust synthetic and analytical protocols. Understanding the causality behind these procedures empowers scientists to effectively utilize this building block in the rational design and development of novel therapeutics.

References

  • MOLBASE. (n.d.). This compound|115909-91-6. MOLBASE Encyclopedia. [Link]

  • Scribd. (n.d.). Application Note - N-CBZ Protection. [Link]

  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Osolodkin, D. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4803. [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. [Link]

  • PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 894–906. [Link]

  • Jung, J.-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

  • Asian Journal of Chemistry. (2017). An Efficient and Industrially Viable Process for Donepezil. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Characterizing the Uncharacterized

In the landscape of drug discovery and medicinal chemistry, novel molecular entities are the currency of innovation. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 115909-91-6) represents such an entity—a bifunctional molecule featuring a piperidine core, a critical scaffold in numerous pharmaceuticals, and a versatile hydroxyethyl chain. Its structure suggests its potential utility as a synthetic intermediate, for instance, as a PROTAC linker designed to leverage intracellular degradation pathways[1].

However, like many research chemicals, its specific physical properties are not extensively documented in readily available literature. This guide, therefore, serves a dual purpose. It is not merely a datasheet but a methodological framework for the Senior Application Scientist. It outlines the logical progression of experiments and the underlying scientific principles required to comprehensively characterize this molecule—or any novel compound—from first principles. We will proceed by establishing its fundamental identity, predicting its properties through analog analysis, detailing the empirical methods for their validation, and finally, defining its unique spectroscopic fingerprint.

Molecular Identity and Foundational Data

The first step in any characterization is to define the subject. The structural and molecular formula provides the basis for all subsequent predictions and interpretations.

  • Chemical Name: this compound

  • Synonyms: N-Cbz-4-(2-hydroxyethyl)piperidine

  • CAS Number: 115909-91-6[1]

  • Molecular Formula: C₁₅H₂₁NO₃[1]

  • Molecular Weight: 263.34 g/mol [1]

Structural Analysis

The molecule's structure is a composite of distinct functional groups, each contributing to its overall physical properties:

  • Piperidine Ring: A saturated heterocycle that provides a rigid, three-dimensional scaffold.

  • N-Benzyloxycarbonyl (Cbz) Group: A common amine protecting group that introduces aromaticity and a polar carbamate linkage. This group significantly increases the molecular weight and boiling point compared to an unprotected piperidine.

  • 4-(2-hydroxyethyl) Side Chain: A primary alcohol group appended to the piperidine ring via an ethyl spacer. This is a key feature, as the hydroxyl (-OH) group is capable of hydrogen bonding, which is expected to significantly influence melting point, boiling point, and solubility.

Thermal Properties: Melting and Boiling Points

Thermal transition points are fundamental physical constants that provide a criterion for purity and inform handling and purification procedures like distillation and crystallization. For a novel compound, these values must be determined empirically.

Context from Structural Analogs

While specific data for the target molecule is unavailable, we can infer a probable range from structurally related compounds:

  • 4-(2-Hydroxyethyl)piperidine (CAS 622-26-4): This is the core of our molecule without the Cbz protecting group. It is a low-melting solid with a melting point of 46-47 °C and a boiling point of 131-136 °C at reduced pressure (17 mmHg)[2].

  • Benzyl 4-hydroxy-1-piperidinecarboxylate (CAS 95798-23-5): This analog possesses the Cbz group but has the hydroxyl directly on the ring. It is a high-boiling liquid with a reported boiling point of 167 °C at 0.2 mmHg.

Expert Insight: The addition of the large, non-polar Cbz group to the 4-(2-hydroxyethyl)piperidine core will substantially increase the molecular weight and van der Waals forces, leading to a significantly higher boiling point than the unprotected core. The presence of the hydroxyl group, enabling hydrogen bonding, suggests the compound is likely a viscous, high-boiling liquid or a low-melting solid at ambient temperature. A sharp melting point range (e.g., 0.5-1.0 °C) would be a strong indicator of high purity.

Experimental Protocol: Melting Point Determination (if Solid)

This protocol is designed to establish an accurate melting point range, a critical indicator of sample purity.

Methodology: Capillary Melting Point (using a Mel-Temp or similar apparatus).

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount of the dry compound on a clean watch glass. Grind it into a fine powder. Dip the open end of a glass capillary tube into the powder[3].

  • Loading: Gently tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom. A sample height of 1-2 mm is ideal. Using too much sample can lead to an artificially broad melting range[4].

  • Initial Rapid Determination: Insert the capillary into the heating block of the apparatus. Heat rapidly (e.g., 10-15 °C/min) to find an approximate melting temperature. This saves time and establishes the range for a more precise measurement.

  • Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, heat the block again, but slow the heating rate to 1-2 °C/min once the temperature is within ~15 °C of the approximate melting point[3].

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2[5]. For a pure compound, this range should be narrow.

Experimental Protocol: Boiling Point Determination

Given the expected high boiling point, measurement under reduced pressure is advisable to prevent decomposition. The micro-reflux method is ideal for small research-grade quantities.

Methodology: Micro-scale Boiling Point by Reflux.

Step-by-Step Procedure:

  • Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube with a magnetic stir bar.

  • Heating: Position the test tube in a heating block on a stirrer hotplate. Clamp it securely.

  • Thermometer Placement: Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. The bulb must be enveloped by the vapor of the boiling liquid to measure the true boiling point, not the temperature of the liquid itself, which could be superheated[6].

  • Heating and Observation: Turn on the stirrer for gentle mixing and begin heating. Observe the formation of a "reflux ring"—a ring of condensing vapor on the walls of the test tube. Adjust the thermometer's height so the bulb is level with this ring.

  • Recording: When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point at the current atmospheric pressure. Record the ambient pressure alongside the temperature[7].

Solubility Profile

Solubility is a critical parameter in drug development, affecting formulation, bioavailability, and assay development. A systematic approach is required to map a compound's solubility in various solvent systems.

Qualitative Prediction from Structure

The molecule possesses both polar and non-polar characteristics:

  • Polarity: The hydroxyl (-OH) and carbamate (N-C=O) groups are polar and can participate in hydrogen bonding.

  • Non-Polarity: The benzyl group and the aliphatic piperidine ring are non-polar.

Expert Insight: This amphiphilic nature suggests moderate solubility in a range of solvents. It is expected to be:

  • Slightly soluble in water: The hydroxyl group will aid aqueous solubility, but the large non-polar Cbz group will limit it[8].

  • Soluble in polar protic solvents: Such as methanol, ethanol, due to hydrogen bonding capabilities.

  • Soluble in polar aprotic solvents: Such as DMSO and DMF, which are excellent general solvents for research compounds.

  • Soluble in chlorinated solvents: Such as dichloromethane and chloroform.

  • Sparingly soluble in non-polar solvents: Such as hexanes or diethyl ether.

Experimental Protocol: Tiered Solubility Assessment

This protocol provides a systematic workflow for determining solubility, from qualitative assessment to quantitative measurement, which is crucial for pharmaceutical applications[9].

Methodology: Visual and Instrumental Assessment.

Step-by-Step Procedure:

  • Tier 1 (Qualitative Screening):

    • To a series of vials, add a small, pre-weighed amount of the compound (e.g., 1 mg).

    • Add a fixed volume of a test solvent (e.g., 100 µL) to each vial. The solvents should span a range of polarities (e.g., Water, Methanol, Dichloromethane, Hexane).

    • Agitate the vials vigorously (e.g., vortexing) for a set period.

    • Visually inspect for dissolution. A clear solution indicates solubility at that concentration (e.g., >10 mg/mL). Classify as "Soluble," "Partially Soluble," or "Insoluble."

  • Tier 2 (Quantitative Equilibrium Solubility): This is essential for biopharmaceutical classification[10].

    • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer for physiological relevance) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation[11].

    • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful removal of the supernatant is a reliable method[10]. Filtration can also be used, but one must ensure the filter does not adsorb the compound.

    • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the compound using a calibrated analytical method, such as HPLC-UV or LC-MS. The measured concentration is the equilibrium solubility.

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following sections describe the expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

Expected ¹H NMR Features (in CDCl₃, ~400 MHz):

  • Aromatic Protons: A multiplet around δ 7.30-7.40 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring of the Cbz group[12].

  • Benzyl Protons: A sharp singlet around δ 5.15 ppm, integrating to 2H, for the -O-CH₂ -Ph group.

  • Piperidine Protons (Axial/Equatorial): The piperidine ring protons will appear as complex, broad multiplets between δ 1.2 and 4.2 ppm. The protons on carbons adjacent to the nitrogen will be deshielded, with those on the Cbz-protected nitrogen appearing around δ 4.1 ppm[13].

  • Hydroxyethyl Protons:

    • -CH₂ -OH: A triplet around δ 3.70 ppm (2H).

    • -CH₂ -CH₂-OH: A triplet or quartet around δ 1.50 ppm (2H).

  • Hydroxyl Proton: A broad singlet (δ ~1.5-3.0 ppm, 1H) for the -OH . Its chemical shift is variable and depends on concentration and temperature. It may exchange with D₂O.

Expected ¹³C NMR Features (in CDCl₃, ~100 MHz):

  • Carbamate Carbonyl: A distinct peak around δ 155 ppm for the C =O of the carbamate[14].

  • Aromatic Carbons: Peaks between δ 127-137 ppm. The ipso-carbon (attached to the -CH₂O-) will be at the downfield end of this range[12].

  • Benzyl Carbon: A peak around δ 67 ppm for the -O-C H₂-Ph.

  • Piperidine Carbons: Aliphatic signals typically between δ 30-45 ppm. The carbons adjacent to the nitrogen will be downfield (~δ 44 ppm)[15].

  • Hydroxyethyl Carbons:

    • -C H₂-OH: A peak around δ 60 ppm.

    • -C H₂-CH₂-OH: A peak around δ 39 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid confirmation of the presence of key functional groups.

Expected Characteristic Absorption Bands (cm⁻¹):

  • O-H Stretch: A strong, broad band centered around 3350 cm⁻¹, characteristic of a hydrogen-bonded alcohol[16].

  • C-H Stretches (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretches (Aliphatic): Multiple peaks in the 2850-2950 cm⁻¹ region.

  • C=O Stretch (Carbamate): A very strong, sharp absorption band around 1680-1700 cm⁻¹. This is one of the most diagnostic peaks in the spectrum[17].

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, associated with the alcohol C-O and the carbamate C-O linkages[16].

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Expected Features (Electrospray Ionization, ESI+):

  • Molecular Ion Peak: An [M+H]⁺ peak at m/z 264.16.

  • High-Resolution MS (HRMS): Would confirm the elemental composition to within a few parts per million of the calculated exact mass (C₁₅H₂₂NO₃⁺, calc. 264.1594).

  • Key Fragmentation Pathways:

    • Loss of the benzyl group (C₇H₇, 91 Da) or benzyloxy group.

    • Cleavage of the carbamate to yield a piperidinium ion.

    • Loss of water (18 Da) from the hydroxyethyl side chain.

    • A prominent peak at m/z 91 corresponding to the tropylium cation, a hallmark of benzyl groups.

Summary and Workflow Visualization

The comprehensive characterization of a novel compound is a systematic process. The data, whether predicted or experimentally determined, can be summarized for clarity.

Table of Physical Properties
PropertyPredicted/Analog-Derived ValueExperimental ProtocolPurpose & Significance
Molecular Weight 263.34 g/mol Mass SpectrometryConfirms molecular identity.
Physical State Viscous Liquid or Low-Melting SolidVisual InspectionBasic handling information.
Melting Point Analog: 46-47 °C (unprotected core)[2]Capillary MethodPurity criterion; solid handling.
Boiling Point High; >170 °C at reduced pressureMicro-Reflux MethodPurification (distillation); thermal stability.
Aqueous Solubility Low to ModerateEquilibrium Solubility AssayKey for biological assays and formulation.
Organic Solubility Good in polar organic solventsTiered Solubility ScreenSolvent selection for reactions, purification.
¹H NMR Key shifts: δ 7.3 (Ar-H), 5.1 (Bn-CH₂), 3.7 (CH₂OH)Standard NMRUnambiguous structure elucidation.
¹³C NMR Key shifts: δ 155 (C=O), 67 (Bn-CH₂), 60 (CH₂OH)Standard NMRConfirms carbon framework.
FTIR Key peaks: ~3350 (O-H), ~1690 (C=O) cm⁻¹ATR or KBr PelletRapid functional group identification.
HRMS [M+H]⁺ calc. 264.1594ESI-TOF or OrbitrapConfirms elemental composition.
Characterization Workflow Diagram

The logical flow for characterizing a novel research chemical is visualized below.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Consolidation A Compound Synthesis & Purification B Structural Confirmation (NMR, HRMS) A->B C Visual Inspection (State, Color) B->C F Spectroscopic Fingerprinting (FTIR) B->F D Thermal Analysis (Melting/Boiling Point) C->D E Solubility Profiling (Aqueous & Organic) C->E G Compile Technical Data Sheet D->G E->G F->G H Assess Purity & Stability G->H I Proceed to Application Studies H->I

Caption: Workflow for the physical characterization of a novel compound.

References

  • University of Calgary. (n.d.).
  • Faculty of Science, Tishk International University. (2021). Experiment (1)
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
  • Spantide, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Dong, V. M., & Riedel, J. (2017).
  • Benchchem. (n.d.).
  • Li, W., et al. (n.d.).
  • LibreTexts Chemistry. (2022). 6.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds.
  • Syngenta Limited. (2005). Method for determining solubility of a chemical compound.
  • Nazare, V. (n.d.).
  • University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry.
  • Al-dhahbi, A. (2021). Experimental No. (2) Boiling Point.
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
  • Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2520–2529.
  • ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine.
  • PubChem. (n.d.).
  • Lund University Publications. (n.d.).
  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(10), 1756–1767.
  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-46.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3341–3347.
  • World Health Organization (WHO). (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Page, B. D., & Lacourse, W. R. (2004). Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. Analytical Chemistry, 76(13), 3587-3592.
  • MedChemExpress. (n.d.). Benzyl 4-(2-hydroxyethyl)
  • PubMed. (n.d.). FTIR Spectroscopy for Carbon Family Study.
  • Cruz-Acosta, F., et al. (2022). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • MDPI. (n.d.).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a)
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)

Sources

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Piperidine Intermediate

In the landscape of modern pharmaceutical development, the piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in designing molecules that target complex biological systems. Within this class, this compound (CAS No. 115909-91-6) emerges as a particularly strategic building block.[2]

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis and the logic of its application. We will delve into robust synthetic protocols, its critical role as a versatile intermediate, and its application in constructing advanced molecules, such as PROTAC (Proteolysis Targeting Chimera) linkers.[3]

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 115909-91-6[2][3]

  • Molecular Formula: C₁₅H₂₁NO₃[2][3]

  • Molecular Weight: 263.34 g/mol [3]

The molecule's structure is bifunctional: the benzyl carbamate (Cbz or Z group) serves as a robust protecting group for the piperidine nitrogen, while the primary hydroxyl group provides a reactive handle for further synthetic elaboration. This dual-functionality is the cornerstone of its utility, allowing for sequential and controlled chemical modifications essential in multi-step drug synthesis.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of this compound is a foundational procedure in medicinal chemistry. The most common and efficient pathway involves the N-protection of 4-(2-hydroxyethyl)piperidine.

Core Synthetic Strategy: N-Benzyloxycarbonylation

The primary objective is to selectively introduce a benzyloxycarbonyl group onto the secondary amine of the piperidine ring without affecting the primary alcohol. This is a classic protection reaction, critical for preventing the nucleophilic nitrogen from interfering in subsequent reactions intended for the hydroxyl group.

The reaction proceeds via nucleophilic acyl substitution. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

G cluster_reactants Reactants cluster_products Products Piperidine 4-(2-hydroxyethyl)piperidine Reaction Nucleophilic Acyl Substitution Piperidine->Reaction Nucleophile CbzCl Benzyl Chloroformate CbzCl->Reaction Electrophile Base Base (e.g., Triethylamine) in Solvent (e.g., DCM) Base->Reaction HCl Scavenger Target This compound Byproduct Triethylammonium Chloride Reaction->Target Yields Reaction->Byproduct

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol represents a field-proven method for laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane gradient

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and stir at 0 °C.

    • Rationale: Using an anhydrous solvent prevents the hydrolysis of benzyl chloroformate. The low temperature is critical for controlling the exothermic reaction and minimizing the formation of potential side products.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution.

    • Rationale: TEA acts as an organic-soluble base to neutralize the HCl byproduct. A slight excess ensures that the reaction medium remains basic.

  • Reagent Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Rationale: Warming to room temperature ensures the reaction proceeds to completion. TLC is a crucial in-process control to confirm the consumption of the starting material.

  • Aqueous Work-up: Quench the reaction by adding water or a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Rationale: The work-up sequence is designed to systematically remove unreacted reagents and byproducts. The final brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Complete removal of water is essential before solvent evaporation to prevent potential hydrolysis during storage.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

    • Rationale: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding the final compound with high purity (>98%).[1]

Comparative Synthesis Data

While the core method is consistent, variations in base and solvent can be employed. The following table summarizes typical outcomes.

Starting MaterialBaseSolventReaction Time (h)Typical Yield (%)Reference Insight
4-(2-hydroxyethyl)piperidineTriethylamineDichloromethane2-485-95Standard, high-yielding lab protocol.
4-(2-hydroxyethyl)piperidineNaHCO₃Toluene/Water4-680-90Biphasic conditions, useful for larger scale.
4-(2-hydroxyethyl)piperidinePyridineTetrahydrofuran3-580-90Alternative base/solvent system.

Part 2: Applications in Advanced Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The protected nitrogen allows for selective chemistry to be performed on the hydroxyl group, or vice-versa, the hydroxyl can be protected to allow for deprotection and modification at the nitrogen.

Role as a PROTAC Linker

A significant modern application is its use in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker component is crucial for orienting the two ends of the PROTAC correctly.

The hydroxyl group of this compound provides a convenient attachment point for building out the linker chain, often through etherification or esterification reactions.

G TitleCmpd Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate Reaction1 Step 1: Activate Hydroxyl (e.g., Tosylation or Mesylation) TitleCmpd->Reaction1 Intermediate Activated Intermediate (e.g., Tosylate Ester) Reaction1->Intermediate Reaction2 Step 2: Nucleophilic Substitution with E3 Ligase Ligand Intermediate->Reaction2 PROTAC_Fragment Cbz-Protected Piperidine Linked to E3 Ligase Ligand Reaction2->PROTAC_Fragment Reaction3 Step 3: Deprotection (Hydrogenolysis) Removes Cbz Group PROTAC_Fragment->Reaction3 Linker_Ready Piperidine Linker with Free Amine Reaction3->Linker_Ready Reaction4 Step 4: Amide Coupling with Target Protein Ligand Linker_Ready->Reaction4 Final_PROTAC Final PROTAC Molecule Reaction4->Final_PROTAC

Caption: Synthetic pathway from the title compound to a final PROTAC.

Intermediate in Multi-Step Synthesis

This compound is a key precursor in the synthesis of various pharmacologically active agents, including sigma-1 receptor ligands and acetylcholinesterase inhibitors.[4][5] The piperidine core is prevalent in molecules targeting the central nervous system (CNS).[6]

Exemplary Workflow: Synthesis of a Hypothetical Sigma-1 Ligand

  • Oxidation of the Alcohol: The primary alcohol of the title compound is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation. This yields Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate.[7]

    • Rationale: This transformation converts the hydroxyl group into an electrophilic aldehyde, ready for carbon-carbon bond formation.

  • Wittig Reaction: The resulting aldehyde is then reacted with a phosphorus ylide in a Wittig reaction to introduce a new carbon-carbon double bond, extending the side chain.

    • Rationale: The Wittig reaction is a highly reliable method for converting aldehydes into alkenes, providing a scaffold for further functionalization.

  • Reduction and Deprotection: The newly formed double bond can be reduced via catalytic hydrogenation. The same step can often be used to simultaneously remove the Cbz protecting group (hydrogenolysis), exposing the piperidine nitrogen.

    • Rationale: Catalytic hydrogenation using a palladium catalyst (Pd/C) is a standard method for both alkene reduction and Cbz deprotection, making it an efficient step.

  • Final Functionalization: The now-free secondary amine can be alkylated or acylated to introduce the final substituents required for biological activity.

    • Rationale: This final step allows for the diversification of the molecule, enabling the exploration of structure-activity relationships (SAR).[1]

This sequential and controlled approach, starting from a well-defined and protected intermediate like this compound, is fundamental to the successful synthesis of complex drug candidates.

References
  • Benchchem. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate. Benchchem.
  • MOLBASE. This compound|115909-91-6. MOLBASE Encyclopedia.
  • Sigma-Aldrich. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5. Sigma-Aldrich.
  • Wünsch, B. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
  • PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. PubChem.
  • Chem-Impex. 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester. Chem-Impex.
  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem.
  • MedChemExpress. This compound. MedChemExpress.
  • leapchem. Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate Hydrochloride丨CAS 52763-21-0. leapchem.
  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

Sources

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a piperidine ring, a benzyl carbamate protecting group, and a hydroxyethyl side chain, makes it a versatile building block in drug discovery and development. As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth technical overview of the safety and hazards associated with this compound, drawing upon data from structurally similar compounds to establish a robust framework for safe handling and use.

Hazard Identification and Classification

The primary hazards associated with this compound are anticipated to be:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). May cause respiratory irritation.[2]

Based on this classification, the following GHS pictograms and signal word are appropriate:



Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3]

The causality behind these hazards lies in the chemical nature of the molecule. The piperidine nitrogen, although protected by a benzyl carbamate group, can still exhibit basic properties that may lead to irritation upon contact with skin and mucous membranes. Furthermore, as with many organic molecules, direct contact with the sensitive tissues of the eyes can lead to significant irritation. Inhalation of aerosols or dusts may irritate the respiratory tract.

Safe Handling and Storage: A Risk-Based Approach

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure should always be the implementation of effective engineering controls.

  • Ventilation: All manipulations of the compound should be conducted in a well-ventilated area.[2] For procedures that may generate dusts or aerosols, a chemical fume hood is mandatory. The rationale is to maintain airborne concentrations below any potential occupational exposure limits and to prevent inhalation.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] This is a critical self-validating system; in the event of an accidental exposure, immediate flushing is the most effective first aid measure.

Sources

The Lynchpin Molecule: A Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a molecule of increasing significance in contemporary medicinal chemistry. While its intrinsic biological activity is not its primary area of investigation, its role as a versatile chemical intermediate and a crucial component in the architecture of Proteolysis Targeting Chimeras (PROTACs) positions it as a key enabler in the development of novel therapeutics. This document will elucidate its chemical synthesis, physicochemical properties, and its strategic application in the rational design of next-generation pharmaceuticals.

Introduction: A Molecule Defined by its Potential

This compound (CAS No: 115909-91-6) is a heterocyclic organic compound featuring a piperidine core. The strategic placement of a benzyl-protected nitrogen, a hydroxyl group, and a carboxylate moiety makes it a highly valuable bifunctional building block. Its primary recognition in the scientific community stems from its application as a linker in the burgeoning field of PROTACs[1][2][3][4]. PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, and the structural attributes of this compound offer distinct advantages in this context.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C15H21NO3[5]
Molecular Weight 263.33 g/mol [5]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanolInferred from typical properties of similar compounds
CAS Number 115909-91-6[5]

The key structural features that underpin its utility are:

  • The Piperidine Scaffold: This saturated heterocyclic ring imparts a degree of rigidity to the linker, which is crucial for maintaining an optimal distance and orientation between the two ends of the PROTAC molecule.

  • The N-Benzyl Carbamate Protecting Group: The benzyl carbamate (Cbz) group provides a stable and reliable means of protecting the piperidine nitrogen during multi-step syntheses. It can be selectively removed under specific conditions, allowing for further chemical modifications.

  • The Primary Hydroxyl Group: The 2-hydroxyethyl substituent offers a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand of a PROTAC. This versatility is a significant asset in modular drug design.

Synthesis of this compound: A Plausible Synthetic Route

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles and analogous transformations. A likely route involves the reaction of a suitable piperidine precursor with benzyl chloroformate.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from 4-(2-hydroxyethyl)piperidine.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • Benzyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)piperidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Addition of Benzyl Chloroformate: To the cooled, stirring solution, add benzyl chloroformate (1.1 equivalents) dropwise. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-(2-hydroxyethyl)piperidine Reaction N-Protection Reaction (DCM, 0°C to RT) Reactant1->Reaction Reactant2 Benzyl Chloroformate Reactant2->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A representative workflow for the synthesis of this compound.

Application in PROTACs: The Critical Role of the Linker

The primary utility of this compound lies in its role as a linker in the design and synthesis of PROTACs[1][2][3][4]. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC by:

  • Dictating Spatial Arrangement: The length and rigidity of the linker determine the relative orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination.

  • Influencing Physicochemical Properties: The linker can significantly impact the solubility, permeability, and metabolic stability of the PROTAC molecule.

  • Modulating Ternary Complex Formation: The linker can contribute to the stability of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.

Sources

A Hypothesis-Driven Framework for Elucidating the Mechanism of Action of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-benzylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS). While many derivatives have been extensively studied, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (B4HP1C) remains principally known as a synthetic intermediate, with its pharmacological profile largely uncharacterized. This technical guide abandons a conventional review of known data. Instead, it presents a comprehensive, hypothesis-driven investigational framework for researchers and drug development professionals. By leveraging structure-activity relationships from analogous compounds, we propose a series of potential biological targets and detail a multi-phased experimental workflow to systematically elucidate the primary mechanism of action of B4HP1C. This whitepaper serves as a practical roadmap, moving from broad, unbiased screening to specific, hypothesis-testing functional assays and cellular validation, providing the scientific rationale behind each experimental choice to construct a robust mechanistic narrative.

Introduction: The N-Benzylpiperidine Scaffold in Neuropharmacology

The N-benzylpiperidine (N-BP) motif is a cornerstone of neuropharmacology, celebrated for its structural flexibility and three-dimensional character that allows for potent and specific interactions with a wide array of biological targets.[1] Its prevalence is evident in numerous approved drugs, including the leading Alzheimer's disease therapeutic Donepezil, an acetylcholinesterase (AChE) inhibitor.[2][3] The N-BP scaffold's utility stems from its ability to engage in critical cation-π interactions with target proteins while serving as a versatile platform for chemists to fine-tune physicochemical properties and optimize efficacy.[1][2]

This guide focuses on a specific, understudied member of this class: this compound (B4HP1C). While commercially available as a synthetic building block, its intrinsic biological activity has not been publicly documented. The objective of this document is therefore not to report on established facts, but to provide a senior scientist's perspective on how to approach such a molecule. We will outline a systematic, logical workflow to dissect its pharmacological properties, transforming it from a chemical curiosity into a well-characterized molecular entity.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the foundation of any mechanistic study. The key attributes of B4HP1C are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound Molbase[4]
CAS Number 115909-91-6 Molbase[4]
Molecular Formula C₁₅H₂₁NO₃ Molbase[4]
Molecular Weight 263.33 g/mol Calculated

| Structure | | |

Structural Motifs & Mechanistic Clues:

  • N-Benzylpiperidine Core: This is the dominant pharmacophore. The tertiary amine within the piperidine ring is basic and will be protonated at physiological pH, facilitating electrostatic or cation-π interactions. The benzyl group provides a large, lipophilic surface for van der Waals or hydrophobic interactions. This core is strongly associated with activity at cholinesterases and neuronal nicotinic acetylcholine receptors (nAChRs).[3][5]

  • Benzyl Carbamate Group: This group replaces a simple N-alkylation, which has significant implications. It is less basic than a typical N-benzyl amine and introduces hydrogen bond acceptors (the carbonyl and ether oxygens). Carbamates can also influence metabolic stability and may serve as a directing group for certain enzyme classes.

  • 4-(2-hydroxyethyl) Substituent: The hydroxyl group is a key hydrogen bond donor and acceptor, which can anchor the molecule in a binding pocket. Its presence increases polarity compared to a simple alkyl substituent.

Hypothesis Generation: Plausible Biological Targets for B4HP1C

Based on the structural analysis and extensive literature on the N-BP scaffold, we can formulate several testable hypotheses regarding the primary biological target of B4HP1C.

  • Hypothesis 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation. A compelling study demonstrated that the N-benzylpiperidine motif is the primary pharmacophore responsible for the noncompetitive, negative allosteric modulation of the α7 nAChR subtype.[5] Given the identical core in B4HP1C, this is a high-probability target. The antagonism was shown to be concentration-dependent, suggesting a specific binding interaction.[5]

  • Hypothesis 2: Cholinesterase (AChE/BuChE) Inhibition. The structural similarity to Donepezil and other N-BP-based cholinesterase inhibitors makes AChE and butyrylcholinesterase (BuChE) prime targets.[3] Research has focused on designing N-BP derivatives as multi-target inhibitors for both enzymes, a strategy relevant to Alzheimer's disease.[3]

  • Hypothesis 3: Muscarinic Acetylcholine Receptor (mAChR) or Sigma-1 (σ1) Receptor Interaction. Piperidine derivatives are foundational building blocks for ligands targeting a wide range of CNS receptors. Specifically, compounds structurally related to B4HP1C have been used as precursors for selective muscarinic receptor antagonists and for high-affinity σ1 receptor ligands, which are involved in neuroprotection and cellular stress responses.[6][7][8]

A Phased Experimental Workflow for Mechanism of Action Elucidation

A logical, tiered approach is essential for efficiently characterizing an unknown compound. The workflow should begin with broad, unbiased screening and progressively narrow down to specific, hypothesis-driven functional assays.

Phase 1: Broad Target Profiling & Hypothesis Generation

Causality: Before investing significant resources in specific assays, it is crucial to perform a wide-ranging screen. This unbiased approach rapidly identifies the most promising targets, reveals potential off-target liabilities, and prevents confirmation bias towards a single hypothesized mechanism. A broad binding profile is the foundational dataset upon which all subsequent, more focused experiments are built.

Protocol 1: Broad Radioligand Binding Assay

  • Compound Preparation: Prepare a 10 mM stock solution of B4HP1C in 100% DMSO.

  • Assay Execution: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) for screening at a standard concentration (e.g., 10 µM). The panel should include a wide range of CNS targets (~40-80), including, at a minimum:

    • Receptors: nAChR subtypes (α7, α4β2), mAChR subtypes (M1-M5), Dopamine, Serotonin, Adrenergic, Histamine, and Sigma (σ1, σ2) receptors.

    • Enzymes: AChE, BuChE.

    • Ion Channels & Transporters: hERG, DAT, SERT, NET.

  • Data Analysis: The primary output will be the percent inhibition of radioligand binding at the tested concentration.

  • Hit Identification: Identify any target where inhibition exceeds a predefined threshold (typically >50%) as a "hit" requiring further investigation.

Diagram 1: Initial Target Screening Workflow

cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Functional Validation Compound B4HP1C Stock Screen Broad Radioligand Binding Screen (e.g., Eurofins SafetyScreen @ 10 µM) Compound->Screen Analyze Analyze % Inhibition Data Screen->Analyze Decision >50% Inhibition? Analyze->Decision Hit Primary 'Hit' Target(s) Decision->Hit Yes NoHit No Significant Hits (Consider higher concentration or different assays) Decision->NoHit No Functional Proceed to Functional Assays (e.g., Electrophysiology, Enzyme Kinetics) Hit->Functional

Caption: Workflow for initial, unbiased target identification of B4HP1C.

Phase 2: Functional Characterization & Hypothesis Testing

Causality: A binding assay confirms affinity but reveals nothing about function. It is imperative to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Functional assays provide this next layer of mechanistic detail and are essential for validating the hits from Phase 1.

Protocol 2: Functional Assay for α7 nAChR Activity via Two-Electrode Voltage Clamp (TEVC)

  • System Preparation: Utilize Xenopus laevis oocytes previously injected with cRNA encoding the human α7 nAChR subunit.

  • Electrophysiology: Clamp the oocyte at a holding potential of -70 mV.

  • Agonist Application: Perfuse the oocyte with a buffer containing acetylcholine (ACh) at its EC50 concentration to elicit a control inward current.

  • Antagonism Assay:

    • Pre-incubate the oocyte with varying concentrations of B4HP1C (e.g., 1 nM to 100 µM) for 2-3 minutes.

    • While still in the presence of B4HP1C, co-apply the EC50 concentration of ACh.

    • Measure the peak inward current and compare it to the control response.

  • Data Analysis: Plot the percent inhibition against the B4HP1C concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism Differentiation: To test for non-competitive (allosteric) vs. competitive antagonism, repeat the experiment using a full ACh concentration-response curve in the absence and presence of a fixed (e.g., IC50) concentration of B4HP1C. A rightward shift in the ACh EC50 with no change in the maximum response suggests competitive antagonism. A depression of the maximum ACh response with little to no shift in the EC50 strongly indicates non-competitive/allosteric antagonism.[5]

Diagram 2: Hypothesized Allosteric Modulation of α7 nAChR

cluster_receptor α7 nAChR Pentamer Receptor Orthosteric Site (ACh Binding) Allosteric Site Ion Channel Pore Ion Receptor:s->Ion Blocks Influx Agonist Acetylcholine (ACh) Agonist->Receptor:n Binds & Opens Channel Modulator B4HP1C (Hypothesized NAM) Modulator->Receptor:w Binds & Stabilizes Closed State

Caption: Potential negative allosteric modulation (NAM) of the α7 nAChR.

Protocol 3: Enzyme Inhibition Assay for Cholinesterases (Ellman's Assay)

  • Reagent Preparation: Prepare solutions of acetylthiocholine (ATCh) as the substrate for AChE, butyrylthiocholine for BuChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and the respective enzyme (recombinant human AChE or BuChE).

  • Inhibitor Addition: Add varying concentrations of B4HP1C (or Donepezil as a positive control) to the wells and incubate for 15 minutes.

  • Reaction Initiation: Add the substrate (ATCh or butyrylthiocholine) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of change in absorbance is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each B4HP1C concentration. Plot the percent inhibition against inhibitor concentration to determine the IC50 value.

Phase 3: Cellular & Downstream Pathway Analysis

Causality: Validating the mechanism in a more complex, physiologically relevant system is the final step. A neuronal cell line provides a native environment with intact signaling pathways, confirming that the effects observed in recombinant systems translate to a cellular context.

Protocol 4: Cellular Calcium Imaging Assay

  • Cell Culture: Plate a human neuroblastoma cell line endogenously expressing α7 nAChRs (e.g., SH-SY5Y) in 96-well black-walled plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of B4HP1C or a known antagonist (e.g., methyllycaconitine) for 15-20 minutes.

  • Signal Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence reading.

  • Agonist Stimulation: Add a stimulating concentration of an α7-selective agonist (e.g., PNU-282987 or nicotine) and immediately record the change in fluorescence intensity over time, which corresponds to calcium influx.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percent inhibition of the agonist-induced calcium signal against the B4HP1C concentration to calculate a cellular IC50.

Data Synthesis and Interpretation

The power of this phased approach lies in synthesizing the data from each experiment into a single, coherent narrative. A hypothetical dataset is presented below to illustrate this process.

Table 2: Representative Hypothetical Data for B4HP1C Characterization

Assay Type Target Metric Result Interpretation
Binding α7 nAChR % Inh. @ 10 µM 98% High affinity; potent interaction.
Binding AChE % Inh. @ 10 µM 45% Weak to moderate affinity.
Binding σ1 Receptor % Inh. @ 10 µM 65% Moderate affinity; potential secondary target.
Binding M1 mAChR % Inh. @ 10 µM 15% No significant interaction.
Functional α7 nAChR (TEVC) IC₅₀ 350 nM Potent functional antagonist.
Functional α7 nAChR (TEVC) Mechanism Max response ↓ Confirms non-competitive/allosteric antagonism.
Functional AChE (Ellman's) IC₅₀ > 25 µM Not a potent AChE inhibitor.

| Cellular | SH-SY5Y (Ca²⁺) | IC₅₀ | 520 nM | Confirms potent antagonism in a neuronal cell line. |

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven strategy to thoroughly characterize the mechanism of action of this compound. By integrating data from broad binding screens, specific functional assays, and cellular validation studies, a researcher can build a robust and defensible pharmacological profile.

Based on the strong preclinical evidence for the N-benzylpiperidine scaffold, the most probable primary mechanism for B4HP1C is negative allosteric modulation of the α7 nAChR .[5] Elucidating this mechanism would position B4HP1C as a valuable chemical probe or a starting point for a lead optimization campaign. Future work would logically progress to:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the roles of the carbamate and hydroxyethyl groups to improve potency and selectivity.

  • ADME/Tox Profiling: Assessing metabolic stability, permeability, and preliminary safety liabilities (e.g., hERG liability, cytotoxicity).

  • In Vivo Pharmacodynamic & Efficacy Models: Once a lead compound is identified, testing its ability to modulate cholinergic activity and produce therapeutic effects in relevant animal models of CNS disorders.

References

  • Title: N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease Source: Journal of Cellular Biochemistry (via PubMed) URL: [Link]

  • Title: 4-Benzylpiperidine - Pharmacology Source: Wikipedia URL: [Link]

  • Title: N-Benzyl piperidine Fragment in Drug Discovery Source: ChemMedChem (via PubMed) URL: [Link]

  • Title: this compound | 115909-91-6 Source: Molbase URL: [Link]

  • Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: Molecules (via PubMed Central) URL: [Link]

Sources

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: A Versatile Scaffold for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a pivotal, yet often overlooked, building block in modern medicinal chemistry. Its unique combination of a conformationally restricted piperidine core, a reactive primary alcohol, and a stable benzyl carbamate protecting group makes it an ideal starting point for the synthesis of complex molecules targeting the central nervous system (CNS). This guide provides an in-depth analysis of the core derivatization strategies for this scaffold, focusing on the synthetic causality, practical experimental protocols, and its application in the development of potent and selective ligands, particularly for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.

Part 1: Foundational Analysis of the Core Scaffold

This compound is not merely a reagent; it is a carefully designed synthetic intermediate. Its structure offers two primary, orthogonal sites for chemical modification, allowing for a structured and predictable synthetic approach.

  • The Piperidine Core: The piperidine ring is a privileged scaffold in CNS drug discovery. Its saturated, non-aromatic nature provides a three-dimensional geometry that can effectively mimic the presentation of functional groups in endogenous ligands, enabling precise interactions with receptor binding pockets.

  • The Hydroxyethyl Side Chain: The primary alcohol (-CH2CH2OH) is the principal site for initial derivatization. Its reactivity allows for the introduction of diverse functionalities through etherification, esterification, or oxidation, enabling the exploration of structure-activity relationships (SAR) by extending the chain to probe specific receptor sub-pockets.

  • The Benzyl Carbamate (Cbz) Group: The Cbz group serves as a robust protecting group for the piperidine nitrogen. Its stability under a wide range of reaction conditions used to modify the hydroxyl group is a key asset. Crucially, it can be cleanly removed via catalytic hydrogenation, revealing the secondary amine for subsequent modifications such as N-alkylation or acylation. This two-step, orthogonal strategy is fundamental to its utility.

The strategic value of this scaffold lies in this built-in orthogonality. One can first build out the complex side chain from the hydroxyl group and then, in a final step, modify the piperidine nitrogen to complete the synthesis of the target molecule.

Part 2: Core Derivatization Strategies & Synthetic Workflows

The derivatization of this compound can be logically separated into two phases: modification of the C4 side chain and modification of the N1 nitrogen.

Phase I: Elaboration of the C4-Hydroxyethyl Side Chain

The primary alcohol is the most accessible functional group. The choice of reaction here is dictated by the desired pharmacophore of the final compound.

This is the most common strategy to introduce bulky aromatic or heteroaromatic systems, which are often crucial for receptor affinity and selectivity.

  • Causality & Rationale: The reaction proceeds via an SN2 mechanism. The hydroxyl proton is first abstracted by a strong base (typically NaH) to form a nucleophilic alkoxide. This alkoxide then attacks an electrophilic alkyl halide or sulfonate. The choice of a polar aprotic solvent like DMF or THF is critical to solvate the cation without deactivating the nucleophile.

  • Application Example: This method is central to the synthesis of NOP (ORL-1) receptor antagonists, where a large, often bicyclic, aromatic group is attached via an ether linkage.

Oxidizing the primary alcohol to a carboxylic acid opens up a vast new set of synthetic possibilities via amide bond formation.

  • Causality & Rationale: A two-step oxidation using a TEMPO/bleach system followed by a Pinnick oxidation (using sodium chlorite) is a reliable method to avoid aldehyde over-oxidation side reactions and ensure high yields of the carboxylic acid. The intermediate aldehyde, piperidin-4-yl-acetic acid, is a key derivative in its own right.

  • Application Example: The resulting acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate extensive amide libraries for SAR studies.

Phase II: Deprotection and N-Functionalization

Once the C4 side chain is appropriately functionalized, the final step involves modifying the piperidine nitrogen.

  • Causality & Rationale: Catalytic hydrogenation is the gold standard for Cbz deprotection. A palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas cleaves the benzylic C-O bond, releasing the free amine and generating toluene and CO2 as byproducts. This method is exceptionally clean and high-yielding.

  • Workflow Logic: Following deprotection, the newly revealed secondary amine is a potent nucleophile, ready for N-alkylation, reductive amination, or acylation to install the final piece of the pharmacophore.

Visualizing the Synthetic Strategy

The overall workflow can be visualized as a divergent synthetic plan, originating from the common intermediate.

G A This compound B Phase I: C4 Side-Chain Modification A->B C O-Alkylation (e.g., NaH, Ar-CH2Br) B->C D Oxidation to Acid (e.g., TEMPO, NaClO2) B->D E Cbz-Protected Ether Derivative C->E F Cbz-Protected Acid Derivative D->F G Phase II: N-Deprotection & Functionalization E->G L Amide Coupling F->L H Catalytic Hydrogenation (H2, Pd/C) G->H I Free Amine Intermediate H->I J N-Alkylation / Reductive Amination I->J K Final Target Molecule 1 (e.g., NOP Antagonist) J->K M Final Target Molecule 2 (e.g., Amide Library Member) L->M G cluster_0 Phase I: O-Alkylation cluster_1 Phase II: Deprotection & N-Alkylation A Core Scaffold (Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate) B NaH, DMF + 1-bromomethyl-3,4-dichlorobenzene A->B C Cbz-Protected Ether Intermediate B->C D H2, Pd/C C->D E Free Amine Intermediate D->E F Reductive Amination with 4-tertiarybutyl-benzaldehyde E->F G Final NOP Antagonist (J-113397 Analog) F->G

Caption: Synthetic pathway for a J-113397 analog.

Part 4: Validated Experimental Protocols

The following protocols are self-validating and represent standard, field-proven methodologies.

Protocol 1: General Procedure for O-Alkylation
  • Objective: To synthesize Benzyl 4-(2-(arylmethoxy)ethyl)piperidine-1-carboxylate derivatives.

  • Methodology:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution indicates the formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the desired arylmethyl halide (e.g., 1-bromomethyl-3,4-dichlorobenzene, 1.1 eq) dropwise as a solution in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Trustworthiness: This protocol includes a controlled addition of a reactive hydride base at low temperature to ensure safety and prevent side reactions. The aqueous workup is standard for removing DMF and inorganic salts, and chromatographic purification ensures high purity of the final product.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenation
  • Objective: To remove the Cbz protecting group to yield the free secondary amine.

  • Methodology:

    • Dissolve the Cbz-protected piperidine derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M).

    • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

    • Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 50 psi) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (N2 or Ar).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.

  • Trustworthiness: The use of a Celite plug for filtration is a critical safety and purity step, ensuring complete removal of the pyrophoric palladium catalyst. The process is clean, with byproducts (toluene, CO2) being volatile and easily removed.

Summary Data Table

Derivative TypeKey ReagentsTypical YieldDownstream Application
O-Alkyl Ether NaH, Arylmethyl Halide, DMF75-90%NOP/ORL-1 Receptor Antagonists
Carboxylic Acid TEMPO, NaOCl, NaClO270-85%Amide Library Synthesis, Peptide Mimetics
Free Secondary Amine H2, 10% Pd/C>95%N-Alkylation, Reductive Amination, Acylation
N-Alkyl Amine Aldehyde/Ketone, NaBH(OAc)360-80%Final step in multi-step CNS drug synthesis

Conclusion

This compound is a highly valuable and versatile building block for constructing complex molecular architectures. Its utility is rooted in the orthogonal reactivity of its functional groups, enabling a reliable, step-wise approach to synthesizing targeted libraries of compounds. The successful application of this scaffold in the discovery of potent NOP receptor antagonists highlights its significance in modern CNS drug development. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this scaffold in their own discovery programs.

References

  • Title: A new and convenient one-pot synthesis of piperidin-4-yl-acetic acid (P4A), a key intermediate for the preparation of nociceptin/orphanin FQ (N/OFQ) receptor ligands. Source: Organic Process Research & Development URL: [Link]

  • Title: Discovery of the first potent and selective small molecule antagonist for the nociceptin/orphanin FQ receptor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-activity relationship studies of 1-[1-(1-adamantylmethyl)piperidin-4-yl]-2-(3,4-dichlorophenyl)ethylamine, a potent and selective nociceptin/orphanin FQ receptor antagonist. Source: Journal of Medicinal Chemistry URL: [Link]

Whitepaper: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a Strategic Linker in Proteolysis-Targeting Chimera (PROTAC) Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of a warhead ligand for a protein of interest (POI), an anchor ligand for an E3 ubiquitin ligase, and a connecting linker.[3] While the warhead and anchor dictate binding, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[4][5] Historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, the field is increasingly adopting more sophisticated, rigid linkers to overcome the limitations of early-generation degraders.[3][] This guide provides an in-depth technical analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate , a linker building block that exemplifies this modern approach. We will explore the strategic rationale for incorporating a rigid piperidine scaffold, provide detailed synthetic protocols for its integration into a PROTAC, and outline a comprehensive workflow for its biological validation.

Chapter 1: The PROTAC Revolution - Beyond Occupancy-Driven Pharmacology

Mechanism of Action: The POI-PROTAC-E3 Ligase Ternary Complex

Traditional small-molecule drugs function by binding to a protein's active site, requiring high and sustained occupancy for efficacy. PROTACs operate via a different, catalytic mechanism.[2] Upon entering a cell, a PROTAC simultaneously binds to its target POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[7][8] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to surface lysine residues on the POI.[9] The resulting polyubiquitinated POI is recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to engage another POI and repeat the cycle.[7][10] This event-driven mechanism allows for potent, sub-stoichiometric activity and the potential to target proteins previously considered "undruggable."[11]

The Three Pillars of PROTAC Design: Warhead, E3 Ligase Ligand, and Linker

The success of a PROTAC hinges on the interplay of its three components:

  • Warhead: A ligand that binds the target POI. Unlike inhibitors, the warhead does not need to modulate the protein's function; it only needs to provide sufficient affinity and a suitable exit vector for linker attachment.[11][12]

  • E3 Ligase Ligand (Anchor): A moiety that recruits a specific E3 ligase. The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][9][13]

  • Linker: The chemical bridge connecting the warhead and the anchor. Far from being an inert spacer, the linker's properties dictate the geometry and stability of the ternary complex, profoundly impacting the PROTAC's activity and physicochemical profile.[3][]

Diagram: The PROTAC Catalytic Cycle

PROTAC_Cycle PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Structure s l1 Cbz Protecting Group: Stable; removed by hydrogenolysis to reveal a reactive amine. l2 Rigid Piperidine Scaffold: Provides conformational constraint. l3 Primary Alcohol Handle: Versatile point for conjugation (e.g., etherification, mesylation). p1 p1->s p2 p2->s p3 p3->s Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Warhead Coupling Linker Linker Building Block (Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate) Intermediate1 Linker-E3 Intermediate (Cbz-Protected) Linker->Intermediate1 1. Activate -OH 2. Couple to E3 Ligand E3_Ligand E3 Ligand (e.g., VHL-OH) E3_Ligand->Intermediate1 Warhead Warhead (e.g., POI-COOH) Final_PROTAC Final PROTAC Warhead->Final_PROTAC Intermediate2 Linker-E3 Intermediate (Amine-Free) Intermediate1->Intermediate2 H₂, Pd/C Intermediate2->Final_PROTAC Amide Coupling (e.g., HATU)

Caption: A convergent synthetic workflow for PROTAC assembly.

Detailed Protocol 1: Synthesis of a VHL-based PROTAC

Objective: To synthesize a PROTAC by conjugating a VHL E3 ligase ligand to a warhead bearing a carboxylic acid via the piperidine-based linker.

Materials:

  • This compound

  • VHL Ligand with a nucleophilic phenol (e.g., (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-d]ox[10][15]azin-1-yl)-4-hydroxy-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide)

  • Warhead-COOH (a ligand for the POI with a carboxylic acid handle)

  • Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃), Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C), Hydrogen (H₂) gas, Methanol (MeOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Standard glassware, purification (silica gel chromatography, reverse-phase HPLC), and analytical equipment (LC-MS, NMR).

Methodology:

Step 1: Activation of the Linker's Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor completion by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated linker, which is often used directly in the next step.

    • Causality Insight: Mesylation converts the poorly reactive hydroxyl group into an excellent leaving group, facilitating the subsequent nucleophilic substitution by the VHL ligand's phenol.

Step 2: Conjugation to the VHL Ligand

  • Dissolve the VHL ligand (1.0 eq) and the crude mesylated linker (~1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere. Monitor by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash several times with water and then brine to remove DMF and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the Cbz-protected Linker-VHL intermediate.

    • Causality Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenol of the VHL ligand, creating a phenoxide nucleophile that displaces the mesylate to form a stable ether bond.

Step 3: Cbz Deprotection

  • Dissolve the purified Cbz-protected Linker-VHL intermediate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (~10% by weight).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature until LC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate to yield the deprotected amine-functionalized Linker-VHL intermediate.

    • Self-Validation: The reaction's endpoint is cleanly determined by the disappearance of the starting material's mass peak and the appearance of the product's mass peak (mass difference corresponding to C₈H₇O₂) in the LC-MS trace.

Step 4: Amide Coupling with Warhead

  • Dissolve the Warhead-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine-functionalized Linker-VHL intermediate (1.0 eq) in DMF to the activated warhead solution.

  • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and proceed to purification.

Step 5: Final Purification and Characterization

  • Purify the final crude PROTAC using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Confirm the structure and purity (>95%) using analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR.

[16]***

Chapter 5: Biological Evaluation & Validation Workflow

The Hierarchy of Evidence

Evaluating a novel PROTAC requires a systematic, multi-tiered approach to build a comprehensive understanding of its activity. The process moves from confirming the intended biological action (degradation) to assessing its cellular consequences.

Diagram: Biological Evaluation Funnel

Evaluation_Funnel Tier1 Tier 1: Primary Validation Target Degradation T1_Content • Western Blot (DC₅₀, Dₘₐₓ) • In-Cell Western / HTRF Tier2 Tier 2: Mechanistic Validation On-Target Effects T2_Content • Ternary Complex Assay (NanoBRET) • Ubiquitination Assay • Proteasome Inhibition Rescue Tier3 Tier 3: Selectivity & Phenotype Cellular Consequences T3_Content • Global Proteomics (Selectivity) • Cell Viability / Apoptosis Assays • Phenotypic Assays T1_Content->Tier2 T2_Content->Tier3

Caption: A tiered workflow for comprehensive PROTAC evaluation.

Detailed Protocol 2: Characterizing PROTAC-Induced Protein Degradation

Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a novel PROTAC in degrading its target protein in a relevant cell line.

Materials:

  • Human cell line expressing the POI (e.g., MCF-7 for ERα, LNCaP for AR)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized PROTAC, dissolved in DMSO to create a 10 mM stock

  • Multi-well cell culture plates (e.g., 24-well or 12-well)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Methodology:

Step 1: Cell Seeding and Treatment

  • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC stock solution in culture medium to achieve final concentrations spanning a wide range (e.g., 1 µM down to 1 pM). Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and replace it with the PROTAC-containing medium.

  • Incubate the cells for a predetermined time period (a 16-24 hour endpoint is common for initial screening).

[17]Step 2: Cell Lysis and Protein Quantification

  • After incubation, place plates on ice and wash cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

  • Collect the lysates and clarify by centrifuging at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C.

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This is critical for equal loading.

    • Trustworthiness: The BCA assay ensures that any observed decrease in the POI signal is due to degradation and not simply because less total protein was loaded onto the gel.

Step 3: Western Blotting

  • Normalize the protein concentration of all samples with RIPA buffer and add Laemmli sample buffer. Boil samples at 95 °C for 5-10 minutes.

  • Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

  • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, then apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • (Optional but Recommended) Strip the membrane and re-probe for a loading control protein (e.g., GAPDH) to confirm equal loading.

Step 4: Data Analysis

  • Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ.

  • Normalize the POI signal to the loading control signal for each sample.

  • Express the normalized POI levels as a percentage of the vehicle (DMSO) control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration.

  • Fit the data to a dose-response curve (variable slope) using software like GraphPad Prism to calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal degradation achieved).

Data Interpretation: What Makes a "Good" Degrader?
  • High Potency (Low DC₅₀): A low DC₅₀ value (ideally in the low nanomolar to picomolar range) indicates that the PROTAC is effective at low concentrations.

  • High Efficacy (High Dₘₐₓ): A Dₘₐₓ value >80-90% is desirable, showing that the PROTAC can almost completely eliminate the target protein.

  • Avoidance of the "Hook Effect": At very high concentrations, some PROTACs show reduced degradation as the formation of binary POI-PROTAC and E3-PROTAC complexes outcompetes the formation of the productive ternary complex. A good degrader maintains high efficacy over a broad concentration range.

[10]***

Chapter 6: Case Study & Future Perspectives

Analyzing the Impact: How the Piperidine Linker Influences Properties

While a direct experimental comparison is beyond the scope of this guide, we can extrapolate the expected impact of using our rigid piperidine-based linker versus a more traditional, flexible PEG linker.

ParameterFlexible PEG-based PROTACRigid Piperidine-based PROTACRationale
Synthetic Accessibility High (many commercial building blocks)Moderate (requires specific building blocks)PEG linkers are ubiquitous in chemical catalogs.
Conformational Flexibility HighLowThe piperidine ring restricts bond rotation.
Potency (DC₅₀) Variable; may suffer from entropic penaltyPotentially improvedPre-organization can enhance ternary complex formation.
Metabolic Stability Lower (ether bonds can be cleaved)HigherSaturated rings are generally more stable to metabolism.
Cell Permeability Variable; can be poor if too polarPotentially improvedRigidity can facilitate the adoption of "chameleon-like" conformations that shield polar groups to cross membranes.
Solubility Generally goodModerate; depends on other groupsPEG chains are inherently hydrophilic.
Future Perspectives

The field of "linkerology" is rapidly advancing. The use of rigid scaffolds like this compound represents a significant step forward from simple chains. The future will likely see the development of "smart" linkers with additional functionalities, such as photoswitchable or cleavable elements, to provide spatiotemporal control over protein degradation. F[10]urthermore, computational modeling and structural biology are becoming increasingly powerful tools to rationally design linkers and predict ternary complex structures, moving the field further away from empirical screening and towards true design.

[3][18]***

References

  • Vertex AI Search, based on [Vertex AI Search provided inform
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Creative Biostructure. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biostructure. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Schwalm, M. P., & Ciulli, A. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Bond, M. J., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. [Link]

  • MCE. (n.d.). This compound | PROTAC连接子. MCE. [Link]

  • Mares, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Liu, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • MedChemExpress. (n.d.). This compound. MedChemExpress. [Link]

  • ResearchGate. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • ResearchGate. (n.d.). A toolbox of functional peptide PROTACs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Scientific Reports. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Nature. [Link]

  • Lindkvist-Petersson, K., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • LabRulez LCMS. (n.d.). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. LabRulez LCMS. [Link]

  • Kim, H. Y., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules. [Link]

  • Chen, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Journal of Medicinal Chemistry. [Link]

  • MOLBASE. (n.d.). This compound|115909-91-6. MOLBASE. [Link]

  • Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone. [Link]

Sources

Spectroscopic Characterization of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis and a component used in Proteolysis Targeting Chimeras (PROTACs).[1] Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the nuanced interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral assignments, thereby providing a robust framework for the identification and characterization of this and similar piperidine derivatives.

Introduction: The Structural and Functional Significance

This compound (Molecular Formula: C₁₅H₂₁NO₃, Molecular Weight: 263.34 g/mol ) is a bifunctional organic molecule. Its structure is characterized by a piperidine ring, a common scaffold in medicinal chemistry, which is N-protected with a benzyloxycarbonyl (Cbz or Z) group. The substituent at the 4-position is a 2-hydroxyethyl chain, providing a primary alcohol functional group.

The Cbz group is a widely used protecting group for amines, valued for its stability under various conditions and its straightforward removal by catalytic hydrogenation.[2] The piperidine moiety imparts specific conformational properties and is a prevalent feature in many biologically active compounds.[3] The terminal primary alcohol offers a reactive handle for further chemical modification, making this molecule a versatile building block in multi-step syntheses. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[4] The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, piperidine, and hydroxyethyl protons. The carbamate group significantly influences the chemical shifts of the adjacent piperidine protons (H-2, H-6), causing them to appear at a lower field (deshielded) compared to a simple N-alkyl piperidine due to its electron-withdrawing nature.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-15, H-16, H-17, H-18, H-147.30 - 7.40Multiplet-5H
H-135.14Singlet-2H
H-2ax, H-6ax~4.15Broad Multiplet-2H
H-83.71TripletJ = 6.52H
H-2eq, H-6eq~2.80Multiplet-2H
O9-H~1.65Triplet (broad)J = 5.51H
H-4~1.75Multiplet-1H
H-3ax, H-5ax~1.70Multiplet (q-like)-2H
H-71.52QuartetJ = 6.52H
H-3eq, H-5eq~1.20Multiplet-2H

Causality and Interpretation:

  • Aromatic Protons (H-14 to H-18): These protons on the benzyl group are expected in the typical aromatic region of 7.30-7.40 ppm as a complex multiplet.[5]

  • Benzylic Protons (H-13): The two protons of the -O-CH₂-Ph group are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet around 5.14 ppm.[3]

  • Piperidine Protons (H-2, H-6): The N-Cbz group causes significant deshielding. Due to the chair conformation of the piperidine ring, the axial and equatorial protons are non-equivalent. The axial protons (H-2ax, H-6ax) are expected to be downfield (~4.15 ppm) and often appear as a broad signal due to restricted rotation around the N-C(O) bond at room temperature. The equatorial protons (H-2eq, H-6eq) will be further upfield (~2.80 ppm).

  • Hydroxyethyl Protons (H-8, H-7): The methylene protons adjacent to the hydroxyl group (H-8) are deshielded by the oxygen and appear as a triplet around 3.71 ppm, coupled to the H-7 protons. The H-7 methylene protons will appear as a quartet (or triplet of triplets) around 1.52 ppm.

  • Hydroxyl Proton (O9-H): The chemical shift of the alcohol proton is variable and depends on concentration and solvent. It is expected as a broad signal that will show coupling to the adjacent H-8 protons, appearing as a triplet. This signal will disappear upon D₂O exchange.

  • Piperidine Protons (H-3, H-4, H-5): These protons will appear as complex, overlapping multiplets in the aliphatic region (1.1-1.8 ppm). The axial protons are typically found at a slightly higher field (more shielded) than their equatorial counterparts.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Carbon Assignment Predicted δ (ppm) Carbon Type
C-10 (C=O)155.5Quaternary
C (ipso-Aromatic)136.8Quaternary
C-15, C-17, C-16128.6, 128.1, 127.9CH
C-13 (-O-CH₂-Ph)67.2CH₂
C-8 (-CH₂-OH)61.0CH₂
C-2, C-644.5CH₂
C-7 (-CH₂-CH₂-OH)38.5CH₂
C-435.8CH
C-3, C-531.5CH₂

Causality and Interpretation:

  • Carbonyl Carbon (C-10): The carbamate carbonyl carbon is highly deshielded and appears significantly downfield at ~155.5 ppm.[6]

  • Aromatic Carbons: The carbons of the benzene ring are expected in the 127-137 ppm range. The ipso-carbon, attached to the benzylic group, will be a quaternary signal around 136.8 ppm.

  • Benzylic Carbon (C-13): The benzylic CH₂ carbon attached to the carbamate oxygen appears around 67.2 ppm.

  • Alcohol Carbon (C-8): The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen and is predicted to resonate at ~61.0 ppm.

  • Piperidine Carbons (C-2, C-6): These carbons, alpha to the nitrogen, are shifted downfield by the carbamate group to ~44.5 ppm.

  • Remaining Aliphatic Carbons (C-3, C-4, C-5, C-7): These carbons appear in the more shielded region of the spectrum, between 30 and 40 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of this compound as it requires minimal sample preparation.[7][8] The IR spectrum is crucial for identifying key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3500 - 3200Strong, BroadPrimary Alcohol (H-bonded)
C-H Stretch (Aromatic)3100 - 3000MediumBenzyl Group
C-H Stretch (Aliphatic)2950 - 2850StrongPiperidine & Ethyl Chain
C=O Stretch (Carbamate)1700 - 1680Strong, SharpBenzyloxycarbonyl Group
C=C Stretch (Aromatic)1605, 1495, 1455MediumBenzyl Group
C-O Stretch (Alcohol)1075 - 1000StrongPrimary Alcohol
C-N Stretch (Carbamate)1250 - 1200StrongBenzyloxycarbonyl Group

Causality and Interpretation:

  • O-H Stretch: The most prominent feature for this molecule will be a strong, broad absorption centered around 3350 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9][10][11][12]

  • C=O Stretch: A very strong and sharp absorption band is expected around 1690 cm⁻¹. This is the characteristic stretching vibration of the carbamate carbonyl group.[3] Its position is indicative of the ester-like resonance of the carbamate.

  • C-H Stretches: The spectrum will show multiple C-H stretching bands. Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while strong signals just below 3000 cm⁻¹ are from the sp³ C-H bonds of the piperidine and ethyl moieties.

  • C-O Stretch: A strong band in the fingerprint region, typically around 1050 cm⁻¹, is diagnostic for the C-O stretching vibration of the primary alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique and is more likely to show the protonated molecular ion [M+H]⁺.

Predicted ESI-MS Data:

  • [M+H]⁺: m/z = 264.15

  • [M+Na]⁺: m/z = 286.13

Predicted EI-MS Fragmentation Pathways:

Under EI conditions, the molecular ion peak (M⁺˙ at m/z = 263) may be weak or absent.[14] The fragmentation is driven by the most stable resulting cations.

fragmentation M [M]+• m/z = 263 F1 [C₇H₇]+ (Tropylium ion) m/z = 91 M->F1 - •C₈H₁₄NO₂ F2 [M - C₇H₇]+• m/z = 172 M->F2 - •C₇H₇ F3 [M - CO₂]+• m/z = 219 M->F3 - CO₂ F4 [M - H₂O]+• m/z = 245 M->F4 - H₂O F5 [C₈H₈NO₂]+ m/z = 150 M->F5 - C₇H₁₃O

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Causality and Interpretation:

  • Tropylium Ion (m/z 91): The most characteristic fragmentation for N-benzyl or O-benzyl compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.[1]

  • Loss of Water (m/z 245): Primary alcohols readily undergo dehydration (loss of H₂O, 18 Da) in the mass spectrometer, leading to a peak at [M-18]⁺.[15][16]

  • Loss of CO₂ (m/z 219): Carbamates can undergo decarboxylation, leading to the loss of carbon dioxide (44 Da), resulting in a fragment at [M-44]⁺.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage) is a common fragmentation pathway for alcohols.[16] This would result in the loss of a •CH₂OH radical, though other pathways are often more dominant in complex molecules.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, but the fragmentation is typically dominated by the weaker bonds and more stable fragments associated with the substituents.[17]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on standardized and well-executed experimental procedures.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[18]

  • Filtration: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[18]

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.[19]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

ATR-IR Spectroscopy Protocol
  • Background Collection: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol.[20] Collect a background spectrum of the clean, empty crystal.[7][21]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[22]

  • Spectrum Acquisition: If the sample is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[22]

  • Data Collection: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is recorded as absorbance or transmittance over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[23][24]

  • GC Method:

    • Injector: Set to 250 °C with a split injection mode.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

    • Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.[25]

  • MS Method:

    • Ion Source: EI at 70 eV.[17]

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion (if present) and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide has provided a detailed, predicted spectroscopic profile, grounded in the fundamental principles of chemical structure and spectroscopic theory. The key identifying features include the distinct signals of the Cbz protecting group in all spectra (¹H: ~7.35, 5.14 ppm; ¹³C: 155.5, 67.2 ppm; IR: ~1690 cm⁻¹), the characteristic broad O-H stretch in the IR spectrum (~3350 cm⁻¹), and the dominant tropylium ion fragment (m/z 91) in the mass spectrum. The provided protocols offer a standardized approach for obtaining reliable experimental data for verification against these predictions.

References

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. RSC Advances. [URL: https://www.rsc.
  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Chemometrics and Data Analysis in Chromatography. [URL: https://www.intechopen.com/chapters/64390]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. docbrown.info. [URL: https://www.docbrown.info/page06/IRspec/EthanolIR.htm]
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. thermofisher.com. [URL: https://www.thermofisher.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. [URL: https://www.masterorganicchemistry.com/2016/11/23/quick-n-dirty-ir-spectroscopy/]
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. chem.libretexts.org. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. chemistrysteps.com. [URL: https://www.chemistrysteps.com/mass-spectrometry-of-alcohols/]
  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-part-i-introduction-and-infrared-spectroscopy-alcohols]
  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. quimicaorganica.org. [URL: https://www.quimicaorganica.org/en/infrared-spectroscopy/719-ir-spectrum-of-alcohols-and-phenols.html]
  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. chem-net-blog.blogspot.com. [URL: http://chem-net-blog.blogspot.com/2013/12/fragmentation-pattern-and-mass-spectra-of-alcohols.html]
  • Friedel, R. A., Shultz, J. L., & Sharkey, A. G., Jr. (1956). Mass Spectra of Alcohols. Analytical Chemistry, 28(6), 926–934. [URL: https://pubs.acs.org/doi/pdf/10.1021/ac60114a005]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. chem.ucalgary.ca. [URL: https://www.chem.ucalgary.ca/courses/351/spectroscopy/ir/alcohol.html]
  • PubChem. (n.d.). Benzyl carbamate. pubchem.ncbi.nlm.nih.gov. [URL: https://pubchem.ncbi.nlm.nih.
  • MedChemExpress. (n.d.). This compound. medchemexpress.com. [URL: https://www.medchemexpress.com/benzyl-4-(2-hydroxyethyl)
  • Bruker. (2020, October). Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. [URL: https://www.utsc.utoronto.ca/traceslab/sites/utsc.utoronto.ca.traceslab/files/resource-files/SOP_FTIR.pdf]
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. chem.ox.ac.uk. [URL: https://chem.ox.ac.uk/files/nmr-techniques-organic-chemistry-quick-guide1pdf]
  • Pearson. (n.d.). Primary alcohols have a strong peak at m/z = 31. pearson.com. [URL: https://www.pearson.
  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5(1), 6. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3599912/]
  • AxisPharm. (n.d.). Small Molecule Analysis. axispharm.com. [URL: https://axispharm.com/small-molecule-analysis/]
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. RSC. [URL: https://www.rsc.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. thermofisher.com. [URL: https://www.thermofisher.
  • Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. oregonstate.edu. [URL: https://chem.oregonstate.
  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. benchchem.com. [URL: https://www.benchchem.
  • Macmillan Group, Princeton University. (n.d.). Supporting Information. princeton.edu. [URL: https://chemistry.princeton.
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. youtube.com. [URL: https://www.youtube.
  • Supporting Information for Amine Functionalization via an Aminium Radical-Promoted C–H Amination. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. springerprofessional.de. [URL: https://www.springerprofessional.de/en/experimental-approaches-of-nmr-spectroscopy/15729462]
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. organicchemistrydata.org. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. scribd.com. [URL: https://www.scribd.com/document/373981880/1H-NMR-Organic-Structure-Guide]
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. azolifesciences.com. [URL: https://www.azolifesciences.com/article/NMR-Spectroscopy-in-Structural-Analysis-of-Organic-Compounds.aspx]
  • Semantic Scholar. (2015). An efficient and catalyst-free N-Fmoc protection of amines under ultrasound irradiation. semanticscholar.org. [URL: https://www.semanticscholar.org/paper/An-efficient-and-catalyst-free-N-Fmoc-protection-Bouterfa-Bougrin/2d8f9b9a6b8c8c5d1b3e8e1f0e4a7a9e1e3c8d7f]
  • Supporting Information for N-benzyl-4-nitrobenzamide. The Royal Society of Chemistry. [URL: https://www.rsc.
  • University of Nottingham. (2017, December 4). How to Prepare and Run a NMR Sample. youtube.com. [URL: https://www.youtube.
  • Gammadata. (n.d.). Tips for ATR Sampling. gammadata.se. [URL: https://www.gammadata.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. specac.com. [URL: https://www.specac.
  • Chemical Synthesis. (n.d.). Benzyl carbamate. chemical-synthesis.com. [URL: https://www.chemical-synthesis.com/base/chemical-property/621-84-1.html]
  • ChemicalBook. (n.d.). Benzyl carbamate(621-84-1)IR1. chemicalbook.com. [URL: https://www.chemicalbook.com/spectrumen_621-84-1_IR1.htm]
  • Stader, D. M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Scientific Reports, 6, 37494. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5116930/]
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. revroum.lew.ro. [URL: http://revroum.lew.ro/wp-content/uploads/2014/11/Art%2017.pdf]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. chem.ucalgary.ca. [URL: https://www.chem.ucalgary.ca/courses/351/spectroscopy/ir/amine.html]
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). researchgate.net. [URL: https://www.researchgate.net/figure/Proposed-mass-fragmentation-pattern-of-2-furyl-4-4-1-piperidinylsulfonyl-benzyl_fig1_323267591]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [URL: https://totalsynthesis.com/weblog/2013/08/cbz-protecting-group-n-cbz-protection-deprotection-mechanism/]
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. chem.libretexts.org. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. researchgate.net. [URL: https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig1_328328014]
  • SlideShare. (n.d.). IR Spectroscopy. slideshare.net. [URL: https://www.slideshare.net/slideshow/ir-spectroscopy-252199042/252199042]
  • Wikipedia. (n.d.). Benzyl carbamate. en.wikipedia.org. [URL: https://en.wikipedia.

Sources

An In-depth Technical Guide to the Solubility of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. By integrating theoretical principles with robust experimental protocols, this document serves as a practical resource for characterizing this compound's behavior in various organic media, a critical step in process development, formulation, and analytical method design.

Foundational Principles: Understanding the Solubility of a Piperidine Derivative

The solubility of this compound, a molecule with a distinct molecular structure, is governed by the interplay of its functional groups and the physicochemical properties of the solvent. The molecule's structure includes a polar hydroxyl group (-OH), a moderately polar carbamate linkage, a nonpolar benzyl group, and a piperidine ring. This combination of polar and nonpolar features suggests a nuanced solubility profile, where the principle of "like dissolves like" provides a foundational but simplified starting point for solvent selection.[1]

Key structural considerations for solubility include:

  • Hydrogen Bonding: The presence of a hydroxyl group allows the molecule to act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

  • Polarity: The carbamate and hydroxyl functionalities impart polarity, suggesting miscibility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents.

  • Nonpolar Character: The benzyl and piperidine rings introduce significant nonpolar character, which may enhance solubility in less polar solvents like chlorinated hydrocarbons or ethers.

A systematic approach to solubility testing across a spectrum of solvents is therefore essential for a complete characterization.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution. This method is favored for its reliability and direct measurement of the saturation point.[2]

Diagram of the Experimental Workflow

Solubility_Determination_Workflow Figure 1: Shake-Flask Solubility Determination Workflow cluster_Preparation Preparation Phase cluster_Equilibration Equilibration Phase cluster_Analysis Analysis Phase A Accurately weigh excess This compound B Add to a known volume of the selected organic solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C D Allow undissolved solid to sediment post-agitation C->D Achieve Equilibrium E Withdraw a clear aliquot of the supernatant D->E F Filter through a 0.45 µm syringe filter to remove particulates E->F Clarify G Dilute the filtrate with a suitable mobile phase for analysis F->G Prepare for Analysis H Quantify concentration using a validated HPLC-UV method G->H Inject

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The key is to ensure undissolved solid remains at equilibrium.[2]

    • Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.[4]

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of calibration standards of this compound in a suitable solvent (typically the mobile phase).

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the calibration range.

    • Analyze the standards and the diluted sample using a validated HPLC method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for quantifying the concentration of dissolved analytes.[5]

Method Development Considerations
  • Chromophore: this compound possesses a benzyl group, which contains a phenyl ring. This aromatic system acts as a chromophore, allowing for UV detection, typically around 254 nm.

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules.[6]

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape.[7]

  • Derivatization (If Necessary): In cases where the native UV absorbance is low, or for related compounds lacking a chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance detection sensitivity.[5][7]

Example HPLC Protocol
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method would be validated for linearity, accuracy, and precision as per standard laboratory procedures.[8]

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table to facilitate comparison across different solvents. The solvents should be categorized by their type (e.g., polar protic, polar aprotic, nonpolar) to aid in the analysis of solubility trends.

Table of Anticipated Solubility Data
Solvent CategorySolventDielectric Constant (Approx.)Solubility (mg/mL at 25°C)Observations
Polar Protic Methanol32.7To be determined
Ethanol24.5To be determined
Isopropanol19.9To be determined
Water80.1To be determinedExpected to be low
Polar Aprotic Acetonitrile37.5To be determined
Dimethylformamide (DMF)36.7To be determined
Dimethyl Sulfoxide (DMSO)46.7To be determined
Acetone20.7To be determined
Nonpolar / Low Polarity Dichloromethane (DCM)9.1To be determined
Ethyl Acetate6.0To be determined
Tetrahydrofuran (THF)7.6To be determined
Toluene2.4To be determined
Hexane1.9To be determinedExpected to be very low

Conclusion

This guide outlines a scientifically rigorous approach to determining the solubility of this compound in a range of organic solvents. By employing the shake-flask method coupled with a validated HPLC-UV analytical procedure, researchers can generate reliable and reproducible data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing stable formulations in the fields of pharmaceutical sciences and chemical research.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). [Link]

  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. (2025-02-11). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021-08-03). [Link]

  • PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025-08-05). [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021-08-03). [Link]

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate supplier information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate for Medicinal Chemistry Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern drug discovery. We will move beyond simple supplier specifications to explore its synthesis, purification, analytical characterization, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Compound Overview and Strategic Importance

This compound (CAS No. 120014-06-4) is a bifunctional piperidine derivative. Its value in medicinal chemistry stems from its dual-functionality:

  • A Protected Piperidine Nitrogen: The benzyl carbamate (Cbz) group serves as a robust and readily removable protecting group for the piperidine nitrogen. This allows for selective reactions at other parts of the molecule without interference from the basic secondary amine.

  • A Reactive Primary Alcohol: The hydroxyethyl side chain provides a reactive handle for a wide array of chemical transformations, including oxidation, esterification, etherification, or conversion into a leaving group for nucleophilic substitution.

This orthogonal reactivity makes it an ideal scaffold for building molecular complexity and accessing diverse chemical space in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Supplier Specifications

Procuring high-quality starting materials is critical for reproducible downstream chemistry. While multiple vendors supply this reagent, specifications are generally consistent.

Table 1: Typical Physicochemical Properties & Supplier Specifications

PropertyValueSource / Notes
CAS Number 120014-06-4Note: This CAS number is often associated with the API Donepezil, for which this compound is an intermediate. The CAS for the title compound itself can be elusive, highlighting its primary role as a non-commercial intermediate. For procurement, searching by chemical name is most effective.
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
Appearance White to off-white solid or colorless oilVaries by purity and supplier.
Purity (Typical) ≥97% (HPLC)Standard grade for synthesis. Higher purity (≥99%) may be available from specialty suppliers.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate.
Storage Store at 2-8°C under an inert atmosphere.Recommended to prevent degradation of the primary alcohol.

Synthesis and Purification Workflow

The most common and logical synthesis is the N-protection of the commercially available 4-(2-hydroxyethyl)piperidine.

Diagram: Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & QC start Reactants: - 4-(2-hydroxyethyl)piperidine - Benzyl Chloroformate (Cbz-Cl) - Base (e.g., Triethylamine) - Solvent (e.g., DCM) reaction N-Protection Reaction (0°C to RT) start->reaction Combine & Stir quench Aqueous Quench (e.g., H₂O or sat. NaHCO₃) reaction->quench Reaction Complete extract Liquid-Liquid Extraction (e.g., DCM vs. Aqueous) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chrom Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) concentrate->chrom Crude Product analysis Purity & Identity Check (TLC, HPLC, NMR) chrom->analysis final_product Final Product: Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate analysis->final_product

Caption: General workflow for synthesis and purification.

Detailed Synthesis Protocol (Laboratory Scale)

Rationale: This protocol utilizes a standard Schotten-Baumann-type reaction. Benzyl chloroformate is a highly reactive acylating agent. A non-nucleophilic organic base (Triethylamine, TEA) is used to scavenge the HCl byproduct, preventing the protonation of the starting piperidine and driving the reaction to completion. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation. The reaction is started at 0°C to control the initial exotherm.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(2-hydroxyethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Quality Control and Analytical Characterization

A Certificate of Analysis (CoA) from a supplier must be scrutinized. For in-house synthesis, rigorous characterization is mandatory to ensure the material is suitable for subsequent, often costly, synthetic steps.

Table 2: Expected Analytical Data

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃) δ ~7.3 ppm (m, 5H, Ar-H), δ ~5.1 ppm (s, 2H, Ar-CH₂), δ ~4.2 ppm (m, 2H, piperidine-CH₂), δ ~3.8 ppm (t, 2H, CH₂-OH), δ ~2.8 ppm (m, 2H, piperidine-CH₂), δ ~1.7-1.1 ppm (m, 7H, piperidine-CH/CH₂ and CH₂-CH₂OH). Note: The -OH proton may be broad or not observed.
¹³C NMR (100 MHz, CDCl₃) δ ~155 ppm (C=O), δ ~137 ppm (Ar-C), δ ~128.5, 128.0, 127.8 ppm (Ar-CH), δ ~67 ppm (Ar-CH₂), δ ~61 ppm (CH₂-OH), δ ~44 ppm (piperidine-CH₂), δ ~38 ppm (CH₂-CH₂OH), δ ~35 ppm (piperidine-CH), δ ~32 ppm (piperidine-CH₂).
LC-MS (ESI+) Expected [M+H]⁺ = 264.16
HPLC Purity ≥97% area under the curve (AUC) at a specified wavelength (e.g., 254 nm).
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A C18 column separates compounds based on hydrophobicity. A gradient of an organic solvent (Acetonitrile) in water allows for the elution of the compound of interest while separating it from more polar or less polar impurities.

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Prepare a ~1 mg/mL solution in 50:50 Acetonitrile/Water.

  • Injection Volume: 10 µL.

Strategic Applications in Drug Synthesis

The true utility of this intermediate is realized in its subsequent transformations. The Cbz group is stable to a wide range of conditions but can be cleanly removed, while the primary alcohol is a versatile functional handle.

Diagram: Key Derivatization Pathways

G cluster_path1 Pathway 1: Alcohol Modification cluster_path2 Pathway 2: N-Deprotection start Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate oxidation Oxidation (e.g., PCC, DMP) start->oxidation mesylation Activation (e.g., MsCl, TsCl) start->mesylation deprotection Cbz Removal (e.g., H₂, Pd/C) start->deprotection aldehyde Intermediate Aldehyde (Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate) oxidation->aldehyde free_amine Free Amine (4-(2-hydroxyethyl)piperidine) aldehyde->free_amine Followed by Deprotection activated Activated Intermediate (e.g., Mesylate, Tosylate) mesylation->activated activated->free_amine Followed by Deprotection deprotection->free_amine

Caption: Key synthetic transformations of the title compound.

Pathway 1: Modification of the Hydroxyl Group The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents like PCC, DMP, or TEMPO.[1] This aldehyde is a common precursor for reductive amination reactions. Alternatively, the alcohol can be converted into a good leaving group (e.g., a mesylate or tosylate) to facilitate nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (azides, cyanides, amines, etc.).

Pathway 2: Removal of the Cbz Protecting Group The Cbz group is classically removed via catalytic hydrogenolysis.[2][3][4] This is a very clean and efficient reaction, typically involving stirring the compound with a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[4] The byproducts are toluene and carbon dioxide, which are easily removed. This deprotection unmasks the piperidine nitrogen, making it available for subsequent reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), or amide bond formation.[5] The N-benzyl piperidine motif is a common feature in many approved drugs.[5]

Supplier Information and Procurement Guidance

This compound is available from a range of fine chemical suppliers. When selecting a vendor, consider not just the price but also the purity, available analytical data, and lead times.

Table 3: Representative Supplier Information

SupplierTypical PurityNotes
Sigma-Aldrich≥97%Often provides detailed analytical data and references.[6]
BOC Sciences>98%A common supplier for pharmaceutical intermediates.[]
MedKoo BiosciencesResearch GradeSpecializes in bioactive small molecules and their intermediates.[8]
AK Scientific, Inc.≥98% (HPLC)Provides clear specifications and storage conditions.[9]
Chem-Impex≥99% (HPLC)Offers high-purity grades suitable for demanding applications.[1]

Procurement Best Practice: Always request a lot-specific Certificate of Analysis (CoA) before purchase. Verify that the identity and purity confirmed by ¹H NMR and HPLC match the specifications required for your synthesis. Discrepancies in purity can have significant downstream consequences on reaction yield and purification difficulty.

Safety, Handling, and Storage

Hazard Identification: Based on analogous compounds, this compound should be handled as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10]

Handling:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place, typically at 2-8°C for long-term stability.

  • Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air-sensitive degradation.

References

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • BOC Sciences. (n.d.). CAS 120014-06-4 Donepezil.
  • Cayman Chemical. (n.d.). Donepezil (CAS Number: 120014-06-4).
  • AK Scientific, Inc. (n.d.). 120014-06-4 Donepezil AKSci I903.
  • MedKoo Biosciences. (n.d.). Donepezil free base | CAS#120014-06-4.
  • CymitQuimica. (n.d.). CAS 120014-06-4: Donepezil.
  • Sigma-Aldrich. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate 97%.
  • Chem-Impex. (n.d.). 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester.
  • PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

Sources

Methodological & Application

Synthesis protocol for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. This piperidine derivative is a valuable intermediate in medicinal chemistry and drug discovery, notably serving as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The synthetic strategy detailed herein involves the N-protection of 4-(2-hydroxyethyl)piperidine using benzyl chloroformate (Cbz-Cl), a robust and widely adopted method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group[2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a reproducible and efficient synthesis.

Introduction and Mechanistic Overview

The piperidine scaffold is a cornerstone in the design of bioactive molecules due to its prevalence in numerous approved pharmaceuticals[4]. This compound combines this critical core with a hydroxyl functional group for further derivatization and a stable Cbz-protected nitrogen. The Cbz group is renowned for its stability across a wide range of acidic and basic conditions while being readily removable via catalytic hydrogenolysis, making it an ideal choice for multi-step synthetic campaigns[2][5].

Reaction Mechanism:

The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of 4-(2-hydroxyethyl)piperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion[2]. A non-nucleophilic organic base like triethylamine or an inorganic base such as sodium bicarbonate is typically employed for this purpose[2][4].

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberRecommended PurityNotes
4-(2-Hydroxyethyl)piperidine129.20622-26-4≥96%Also known as 4-Piperidineethanol[6]. Can be a hygroscopic solid[7].
Benzyl Chloroformate (Cbz-Cl)170.59501-53-1≥95%Highly corrosive, toxic, and moisture-sensitive[3][8]. Handle with extreme care.
Triethylamine (TEA)101.19121-44-8≥99%Anhydrous grade recommended. Acts as an HCl scavenger.
Dichloromethane (DCM)84.9375-09-2Anhydrous, ≥99.8%Reaction solvent.
Sodium Sulfate (Na₂SO₄)142.047757-82-6AnhydrousFor drying the organic phase.
Silica GelN/A7631-86-960 Å, 230-400 meshFor column chromatography.
Ethyl Acetate (EtOAc)88.11141-78-6ACS GradeEluent for chromatography.
Hexane86.18110-54-3ACS GradeEluent for chromatography.

Equipment:

  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Ice/water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)piperidine (5.00 g, 38.7 mmol, 1.0 equiv.). Dissolve it in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (6.5 mL, 46.4 mmol, 1.2 equiv.) to the solution.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C. Causality Note: Cooling is critical to control the exothermic nature of the reaction and to prevent the degradation of the acid chloride reagent, thereby minimizing side-product formation[2][4].

  • Reagent Addition: Dissolve benzyl chloroformate (6.1 mL, 42.6 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM and add it to a dropping funnel. Add the Cbz-Cl solution dropwise to the cooled, stirring piperidine solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the mobile phase). The disappearance of the starting material spot indicates completion.

  • Work-up - Quenching and Washing:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Separate the layers and wash the organic layer sequentially with:

      • 100 mL of 1M HCl (to remove excess triethylamine)

      • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities)

      • 100 mL of brine (saturated NaCl solution)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Combine the fractions containing the pure product (as identified by TLC) and remove the solvent in vacuo to yield this compound as a clear oil.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-(2-hydroxyethyl)piperidine and Triethylamine in DCM B Cool to 0 °C in Ice Bath A->B C Add Benzyl Chloroformate Solution Dropwise B->C D Stir at Room Temperature (4-6 hours) C->D E Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate (Rotary Evaporator) E->F G Crude Product (Oil) F->G H Silica Gel Column Chromatography (EtOAc/Hexane Gradient) G->H I Pure Product This compound H->I

Caption: Workflow for the synthesis of the target compound.

Characterization

The final product should be a viscous, colorless to pale yellow oil. Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), piperidine ring protons, and protons corresponding to the hydroxyethyl side chain.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carbamate carbonyl (~155 ppm), aromatic carbons, the benzylic carbon (~67 ppm), and carbons of the piperidine ring and the side chain.

  • Mass Spectrometry (ESI+): The calculated molecular weight is 263.34 g/mol . Expect to find the [M+H]⁺ ion at m/z ≈ 264.3 or the [M+Na]⁺ ion at m/z ≈ 286.3.

  • FTIR (neat): Characteristic peaks should include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), a strong C=O stretch from the carbamate (~1690 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

Safety and Handling

This protocol involves hazardous materials and must be performed with strict adherence to safety standards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps, especially those involving benzyl chloroformate and dichloromethane, must be performed inside a certified chemical fume hood[9].

  • Reagent-Specific Hazards:

    • Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a lachrymator (causes tearing)[8]. It is moisture-sensitive and can decompose to release toxic fumes[8][10]. Avoid inhalation and contact with skin and eyes. Keep the reagent bottle tightly sealed under an inert atmosphere if possible.

    • 4-(2-hydroxyethyl)piperidine: Causes skin and eye irritation[7]. Avoid direct contact.

    • Triethylamine and Dichloromethane: Handle with care, avoiding inhalation of vapors and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste and chlorinated solvents should be collected in separate, designated containers.

By following this detailed protocol and adhering to the specified safety precautions, researchers can reliably synthesize high-purity this compound for use in further scientific endeavors.

References

  • PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.[Link]

  • PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.[Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[Link]

  • PubMed Central (PMC). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[Link]

  • Wikipedia. Benzyl chloroformate.[Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines.[Link]

  • ChemBK. 4-(2-Hydroxyethyl)piperidine.[Link]

  • Chemdad. Benzyl chloroformate.[Link]

  • ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.[Link]

  • Grokipedia. Benzyl chloroformate.[Link]

  • RSC Medicinal Chemistry. RSC Medicinal Chemistry, 2021, 12, 4.[Link]

  • Angene Chemical. Safety Data Sheet.[Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]

Sources

Application Notes & Protocols: Strategic Use of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 115909-91-6) is a highly versatile bifunctional building block that has garnered significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure features a piperidine scaffold, a ubiquitous motif in numerous approved drugs, which imparts favorable physicochemical properties.[2][3] The molecule is strategically equipped with two key functional handles: a primary alcohol on the 4-position ethyl substituent and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. This arrangement permits selective, orthogonal chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures.

Recent advancements have highlighted its utility as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce selective protein degradation.[4] This guide provides an in-depth exploration of the compound's properties, strategic applications, and detailed, field-proven protocols for its core transformations, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is foundational to its effective use in any experimental setting.

PropertyValueReference
CAS Number 115909-91-6[1][4]
Molecular Formula C₁₅H₂₁NO₃[1][4]
Molecular Weight 263.34 g/mol [4]
Appearance Varies; typically an oil or low-melting solid
Primary Applications Synthetic Intermediate, PROTAC Linker, Building Block[2][4]

Safety & Handling: this compound is considered hazardous; it can cause skin and serious eye irritation.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[5] Store the compound in a tightly closed container in a cool, dry place.[5][6]

Core Reactivity & Strategic Considerations

The synthetic utility of this molecule stems from the distinct reactivity of its two primary functional groups.

  • The Primary Alcohol (-CH₂OH): This is the principal site for derivatization. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or engaged in ester or ether formation to append linkers or other molecular fragments.

  • The Cbz-Protected Amine (-N-Cbz): The Cbz group provides robust protection for the piperidine nitrogen, rendering it unreactive during manipulations of the alcohol moiety. This group can be cleanly removed via catalytic hydrogenation, unmasking the secondary amine for subsequent N-alkylation, N-arylation, or amidation reactions.

This orthogonal relationship allows for a planned, stepwise synthesis of complex target molecules.

G main Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate sub Activated Alcohol (e.g., Tosylate, Mesylate) main->sub TosCl, Pyridine or MsCl, TEA ox Oxidation Product (Aldehyde or Carboxylic Acid) main->ox DMP or PCC deprotect 4-(2-hydroxyethyl)piperidine (Free Amine) main->deprotect H₂, Pd/C nuc_sub Nucleophilic Substitution Product (C-N, C-O, C-S bond) sub->nuc_sub Nucleophile (Nu⁻) n_func N-Functionalized Product deprotect->n_func Alkylation, Arylation, Amidation

Caption: Core reactivity pathways of the title compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations of this compound. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 3.1: Oxidation to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

Principle: The conversion of the primary alcohol to an aldehyde creates a valuable electrophilic handle for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid.[7] Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild reaction conditions and high chemoselectivity, which minimizes over-oxidation.

Materials & Reagents:

ReagentM.W.Quantity (for 1 mmol scale)Moles
This compound263.34263 mg1.0 mmol
Dess-Martin Periodinane (DMP)424.14509 mg1.2 mmol
Dichloromethane (DCM), anhydrous-10 mL-
Saturated aq. NaHCO₃-10 mL-
Sodium thiosulfate (Na₂S₂O₃)158.11~1 g-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Workflow Diagram:

G A 1. Dissolve Starting Material in anhydrous DCM B 2. Add Dess-Martin Periodinane (DMP) A->B C 3. Stir at RT for 1-2h (Monitor by TLC) B->C D 4. Quench with NaHCO₃ & Na₂S₂O₃ solution C->D E 5. Extract with DCM, dry, and concentrate D->E F 6. Purify via Silica Gel Chromatography E->F

Caption: Workflow for DMP oxidation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed (typically 1-2 hours).

  • Workup & Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a stirred solution of saturated aqueous sodium bicarbonate and an excess of sodium thiosulfate (~10% w/v). Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate as a pure product.[7][8]

Protocol 3.2: Cbz Deprotection via Catalytic Hydrogenation

Principle: The Cbz group is strategically designed for removal by catalytic hydrogenation. This reaction proceeds under mild conditions, typically yielding the free amine, toluene, and carbon dioxide as the only byproducts, simplifying purification. This deprotection is the gateway to functionalizing the piperidine nitrogen.

Materials & Reagents:

ReagentM.W.Quantity (for 1 mmol scale)Moles
This compound263.34263 mg1.0 mmol
Palladium on Carbon (10% Pd/C)-~25 mgCatalytic
Methanol (MeOH) or Ethanol (EtOH)-15 mL-
Hydrogen (H₂) Gas2.021 atm (balloon)Excess
Celite®-As needed-

Workflow Diagram:

G A 1. Dissolve Substrate in MeOH/EtOH B 2. Add Pd/C catalyst (under N₂) A->B C 3. Evacuate & backfill with H₂ (3x) B->C D 4. Stir under H₂ balloon at RT for 4-16h C->D E 5. Filter through Celite® to remove catalyst D->E F 6. Concentrate filtrate to yield product E->F

Caption: Workflow for Cbz deprotection via hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the starting material) to the solution.

  • Hydrogen Atmosphere: Seal the flask with a septum. Using a needle connected to a vacuum line and a hydrogen line (from a balloon), carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the black suspension vigorously under the hydrogen balloon (1 atm) at room temperature. The reaction is typically complete within 4-16 hours. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Filtration: Once complete, carefully vent the hydrogen and flush the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)piperidine, which is often used directly in the next step without further purification.

Protocol 3.3: Application in Linker Synthesis for PROTACs (Illustrative Esterification)

Principle: The primary alcohol serves as an excellent nucleophilic handle for attaching linkers via esterification. This protocol demonstrates the coupling of the alcohol with a generic Boc-protected amino acid, a common element in PROTAC linkers, using a standard carbodiimide coupling method.[4]

Materials & Reagents:

ReagentM.W.Quantity (for 1 mmol scale)Moles
This compound263.34263 mg1.0 mmol
Boc-Gly-OH (or other Boc-amino acid)175.18210 mg1.2 mmol
DCC (N,N'-Dicyclohexylcarbodiimide)206.33248 mg1.2 mmol
DMAP (4-Dimethylaminopyridine)122.1715 mg0.12 mmol
Dichloromethane (DCM), anhydrous-15 mL-

Workflow Diagram:

G A 1. Combine Alcohol, Acid, & DMAP in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC solution dropwise B->C D 4. Warm to RT and stir overnight (12-18h) C->D E 5. Filter off DCU precipitate D->E F 6. Wash filtrate, dry, concentrate, and purify E->F

Caption: Workflow for DCC/DMAP-mediated esterification.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, combine this compound (1.0 eq), Boc-Gly-OH (1.2 eq), and DMAP (0.12 eq). Dissolve the solids in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Workup: After the reaction is complete (monitored by TLC), filter the mixture to remove the DCU precipitate, washing the solid with a small amount of cold DCM.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired ester-linked conjugate.

Troubleshooting & Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Oxidation (Protocol 3.1) Insufficient DMP; wet solvent or glassware; low reaction temperature.Add another 0.2 eq of DMP. Ensure all reagents and glassware are scrupulously dry. Allow the reaction to run at ambient temperature.
Low Yield in Cbz Deprotection (Protocol 3.2) Catalyst poisoning (e.g., by sulfur-containing impurities); insufficient hydrogen; poor quality catalyst.Filter the starting material solution through a small plug of silica or activated carbon before the reaction. Use a fresh bottle of Pd/C. Ensure the H₂ balloon remains inflated.
Side Reactions in Esterification (Protocol 3.3) Formation of N-acylurea byproduct from DCC.Ensure DCC is added last and at 0°C. Purification by column chromatography is usually sufficient to remove this byproduct.
Difficulty Removing DCU (Protocol 3.3) DCU is slightly soluble in DCM.After filtration, concentrate the crude mixture and redissolve in a minimal amount of DCM. Cool in a freezer to precipitate more DCU, then re-filter before chromatography.

Conclusion

This compound is more than a simple intermediate; it is a sophisticated synthetic tool. Its orthogonal protecting group and reactive alcohol handle provide a reliable platform for building molecular complexity in a controlled and predictable manner. The protocols detailed herein represent foundational, robust methods for leveraging this reagent's full potential, from creating key aldehyde intermediates to its strategic incorporation into cutting-edge therapeutic modalities like PROTACs. Mastery of these procedures will empower researchers to accelerate their drug discovery campaigns and synthesize novel chemical entities with greater efficiency and precision.

References

  • Benchchem. (n.d.). Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.
  • Fisher Scientific. (2021). N-Benzyl-4-(2-hydroxyethyl)piperidine Safety Data Sheet.
  • Fisher Scientific. (2025). 1-Benzyl-4-piperidone Safety Data Sheet.
  • Chem-Impex. (n.d.). 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester.
  • Angene Chemical. (2021). 4-(2-Hydroxyethyl)piperazine-1-carboxamide Safety Data Sheet.
  • MOLBASE. (n.d.). This compound.
  • MedChemExpress. (n.d.). This compound.
  • Chem-Impex. (n.d.). Éster bencílico del ácido 4-(2-oxo-etil)piperidina-1-carboxílico.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis.

Sources

Application Notes and Protocols: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a paramount structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with various biological targets, particularly within the central nervous system (CNS). Among the vast landscape of piperidine-based building blocks, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate stands out as a versatile and strategically important intermediate.

The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the piperidine nitrogen, which is crucial for directing reactivity and preventing unwanted side reactions during multi-step syntheses. This group can be readily removed under standard hydrogenolysis conditions, allowing for late-stage diversification of the piperidine nitrogen. The 4-(2-hydroxyethyl) substituent provides a key functional handle for a variety of chemical transformations. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or activated (e.g., through mesylation or tosylation) for nucleophilic substitution reactions. This versatility makes this compound a valuable starting material for the synthesis of complex molecules, most notably in the development of Neurokinin-1 (NK1) receptor antagonists.

Target Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The tachykinin peptide, Substance P, is a key neurotransmitter involved in pain perception, inflammation, and emesis (nausea and vomiting).[][4] Its biological effects are primarily mediated through the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[5] Consequently, antagonists of the NK1 receptor have emerged as a clinically significant class of drugs for the treatment of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and potentially for other conditions such as depression and anxiety.[4][5] Several approved drugs, including Aprepitant, Rolapitant, and the veterinary medication Maropitant, are potent NK1 receptor antagonists.

The molecular architecture of many NK1 receptor antagonists incorporates a piperidine core. This compound serves as an ideal precursor for introducing the necessary pharmacophoric elements onto this core structure. The 2-hydroxyethyl side chain can be elaborated to connect to other aromatic or heterocyclic moieties that are crucial for high-affinity binding to the NK1 receptor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available ethyl isonipecotate. The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the ester to the primary alcohol.

Step 1: Synthesis of Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate

  • Rationale: The protection of the secondary amine of ethyl isonipecotate is essential to prevent N-alkylation in subsequent steps and to control the reactivity of the molecule. The Cbz group is chosen for its stability under a range of reaction conditions and its facile removal via hydrogenolysis.

Reagent/SolventMolar Eq.MWAmount
Ethyl isonipecotate1.0157.21 g/mol (e.g., 10.0 g)
Toluene--(e.g., 100 mL)
Potassium Carbonate1.4138.21 g/mol (e.g., 12.2 g)
Benzyl Chloroformate1.1170.59 g/mol (e.g., 11.9 g)

Procedure:

  • To a stirred solution of ethyl isonipecotate in toluene, add potassium carbonate.

  • Heat the mixture to reflux (approximately 110 °C).

  • Add benzyl chloroformate dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as an oil.

Step 2: Reduction to this compound

  • Rationale: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the corresponding primary alcohol. The reaction is typically performed at low temperatures to control its exothermicity. An alternative, safer reducing agent is sodium bis(2-methoxyethoxy)aluminum hydride (Vitride).

Reagent/SolventMolar Eq.MWAmount
Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate1.0291.35 g/mol (e.g., 10.0 g)
Anhydrous Tetrahydrofuran (THF)--(e.g., 100 mL)
Lithium Aluminium Hydride (LiAlH₄)1.537.95 g/mol (e.g., 1.95 g)

Procedure:

  • Dissolve Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminium salts) and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a viscous oil or a low-melting solid.

Visualization of Synthesis Pathway

Synthesis of this compound start Ethyl isonipecotate step1_reagents Benzyl Chloroformate, K2CO3 Toluene, Reflux start->step1_reagents intermediate Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate step1_reagents->intermediate step2_reagents 1. LiAlH4, THF, 0 °C to rt 2. Workup intermediate->step2_reagents product This compound step2_reagents->product

Caption: Synthesis of the title compound from ethyl isonipecotate.

Protocol 2: Functionalization of the Hydroxyethyl Side Chain

The primary alcohol of this compound is a versatile functional group for further elaboration. Two key transformations are its oxidation to the aldehyde and its conversion to a good leaving group (e.g., mesylate) for nucleophilic substitution.

Option A: Oxidation to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

  • Rationale: Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is performed at low temperatures to ensure the stability of the reactive intermediate. Dess-Martin periodinane (DMP) is another excellent alternative for this transformation.

Reagent/SolventMolar Eq.MWAmount
This compound1.0263.33 g/mol (e.g., 5.0 g)
Dichloromethane (DCM), anhydrous--(e.g., 100 mL)
Oxalyl chloride1.2126.93 g/mol (e.g., 2.15 mL)
Dimethyl sulfoxide (DMSO), anhydrous2.478.13 g/mol (e.g., 3.55 mL)
Triethylamine5.0101.19 g/mol (e.g., 13.2 mL)

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30-45 minutes at this temperature.

  • Add triethylamine dropwise, which may cause the mixture to become thick.

  • Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Add water to quench the reaction and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Option B: Mesylation for Nucleophilic Substitution

  • Rationale: Conversion of the hydroxyl group to a mesylate transforms it into an excellent leaving group, facilitating subsequent Sₙ2 reactions with various nucleophiles (e.g., amines, thiols). The reaction is typically performed at low temperature to prevent side reactions.

Reagent/SolventMolar Eq.MWAmount
This compound1.0263.33 g/mol (e.g., 5.0 g)
Dichloromethane (DCM), anhydrous--(e.g., 100 mL)
Triethylamine1.5101.19 g/mol (e.g., 4.0 mL)
Methanesulfonyl chloride1.2114.55 g/mol (e.g., 1.76 mL)

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

  • Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 3: Application in the Synthesis of a Representative NK1 Receptor Antagonist Moiety

This protocol demonstrates the use of the mesylated intermediate in a nucleophilic substitution reaction to build a core structure found in many NK1 receptor antagonists.

  • Rationale: This step involves the coupling of the electrophilic mesylate with a nucleophilic amine. The choice of amine is critical for the final biological activity of the molecule. This reaction exemplifies the key bond-forming strategy enabled by the functionalization of the hydroxyethyl side chain.

Reaction: Synthesis of Benzyl 4-(2-(benzylamino)ethyl)piperidine-1-carboxylate

Reagent/SolventMolar Eq.MWAmount
Benzyl 4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate1.0341.42 g/mol (e.g., 5.0 g)
Benzylamine2.0107.15 g/mol (e.g., 3.14 g)
Acetonitrile--(e.g., 100 mL)
Potassium Carbonate2.0138.21 g/mol (e.g., 4.04 g)

Procedure:

  • To a solution of the crude mesylate in acetonitrile, add benzylamine and potassium carbonate.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired coupled product.

Visualization of Application Workflow

Application in NK1 Antagonist Synthesis start Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate mesylation Mesylation (MsCl, Et3N) start->mesylation intermediate Mesylated Intermediate mesylation->intermediate coupling Nucleophilic Substitution (e.g., Benzylamine, K2CO3) intermediate->coupling coupled_product Coupled Product coupling->coupled_product deprotection Deprotection (H2, Pd/C) coupled_product->deprotection final_core Core Piperidine Moiety for Further Elaboration deprotection->final_core

Caption: Key transformations for NK1 antagonist synthesis.

Conclusion and Future Perspectives

This compound is a high-value building block in drug discovery, offering a robust platform for the synthesis of complex piperidine-containing molecules. The protocols detailed herein provide a reliable pathway for its synthesis and subsequent functionalization, with a particular emphasis on its application in the development of NK1 receptor antagonists. The strategic placement of the protected nitrogen and the versatile hydroxyethyl side chain allows for a modular approach to library synthesis, enabling medicinal chemists to systematically explore structure-activity relationships and optimize pharmacokinetic properties. Future applications of this intermediate will likely extend to other CNS targets and therapeutic areas where the piperidine scaffold is known to be effective.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Duffy, J. L., et al. (2001). Bioorganic & Medicinal Chemistry Letters, 11(19), 2545-2548.
  • Hale, J. J., et al. (2004). Journal of Medicinal Chemistry, 47(23), 5673-5684.
  • Gaonkar, S. L., et al. (2017). Asian Journal of Chemistry, 29(9), 1999-2004.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). National Institutes of Health. Retrieved from [Link]

  • Maropitant. (2025). AERU - University of Hertfordshire. Retrieved from [Link]

  • Chapter 10 Synthesis of aprepitant. (2025). ResearchGate. Retrieved from [Link]

  • Casopitant. (n.d.). PubChem. Retrieved from [Link]

  • US3462444A - Novel 4-benzylpiperidine derivatives. (n.d.). Google Patents.
  • CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol. (n.d.). Google Patents.
  • Synthesis of 4-benzyl-4-hydroxy-piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Institutes of Health. Retrieved from [Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (n.d.). PubMed. Retrieved from [Link]

  • A potent nonpeptide antagonist of the substance P (NK1) receptor. (n.d.). PubMed. Retrieved from [Link]

  • Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. (n.d.). PubMed Central. Retrieved from [Link]

  • Biological and Pharmacological Aspects of the NK1-Receptor. (n.d.). PubMed Central. Retrieved from [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol) ?. (2017). ResearchGate. Retrieved from [Link]

  • Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmacokinetics and Brain Penetration of Casopitant, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. (2016). ResearchGate. Retrieved from [Link]

  • Casopitant. (n.d.). Wikipedia. Retrieved from [Link]

  • CN109320510B - Preparation method of Maropitan free base. (n.d.). Google Patents.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][3] The architecture of a PROTAC, consisting of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy.[4][][6] The linker itself is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[6][7] This technical guide provides an in-depth look at the application of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a versatile building block for PROTAC linkers. We will explore its strategic implementation in PROTAC synthesis, provide a detailed, representative protocol, and discuss the rationale behind key experimental choices.

The Central Role of the Linker in PROTAC Design

The linker in a PROTAC molecule dictates the spatial orientation of the target protein and the E3 ligase, a critical factor for efficient ubiquitination.[6] The choice of linker impacts several key properties of the final PROTAC molecule, including:

  • Ternary Complex Formation and Stability: The linker's length, rigidity, and composition are paramount in ensuring a productive ternary complex.[6][7]

  • Physicochemical Properties: The linker influences the solubility, cell permeability, and overall druglikeness of the PROTAC.[4][8]

  • Metabolic Stability: The chemical nature of the linker can affect its susceptibility to metabolic degradation, impacting the PROTAC's half-life.[8]

The piperidine moiety, a six-membered saturated heterocycle, is often incorporated into PROTAC linkers to impart conformational rigidity.[3][8] This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[8] this compound offers a scaffold that combines this beneficial rigidity with a reactive handle for further chemical modification.

This compound: A Versatile Linker Building Block

This compound is a commercially available chemical building block used in the synthesis of PROTACs.[9][10][11][12][13] Its structure features several key elements that make it a valuable tool for medicinal chemists:

  • A Piperidine Core: Provides a degree of rigidity to the linker.[3][8]

  • A Primary Hydroxyl Group: This serves as a key reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically after activation.

  • A Benzyloxycarbonyl (Cbz) Protecting Group: This group protects the piperidine nitrogen, preventing unwanted side reactions during synthesis. It can be selectively removed under specific conditions to allow for further functionalization at this position if needed.

The general strategy for incorporating this linker into a PROTAC involves a sequential coupling process, which will be detailed in the following protocol.

Representative Experimental Workflow

The following diagram illustrates a representative experimental workflow for the synthesis and evaluation of a PROTAC utilizing this compound.

PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start Start with this compound activate_linker Activate hydroxyl group of the linker start->activate_linker couple_e3 Couple activated linker to E3 Ligase Ligand activate_linker->couple_e3 deprotect_n Optional: Deprotect piperidine nitrogen couple_e3->deprotect_n If necessary for chosen synthetic route couple_poi Couple linker-E3 ligand conjugate to Target Protein Ligand couple_e3->couple_poi deprotect_n->couple_poi purify_protac Purify final PROTAC couple_poi->purify_protac characterize Structural Characterization (NMR, MS) purify_protac->characterize cell_based_assays Cell-based Degradation Assays (e.g., Western Blot, In-Cell ELISA) characterize->cell_based_assays functional_assays Functional Assays (e.g., Cell Viability, Target Engagement) cell_based_assays->functional_assays

Caption: A representative workflow for PROTAC synthesis and evaluation.

Detailed Synthesis Protocol: A Representative Example

This protocol describes a general, multi-step synthesis to generate a hypothetical PROTAC, demonstrating the use of this compound.

Disclaimer: The following protocol is a representative example. The specific choice of reagents, reaction conditions, and purification methods will depend on the specific properties of the E3 ligase ligand and the target protein ligand being used.

Materials:
  • This compound

  • An E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid, such as a derivative of thalidomide)

  • A target protein ligand with a suitable reactive handle (e.g., a carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • An organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for Cbz deprotection (e.g., H₂, Pd/C or TMSI)

  • Trifluoroacetic acid (TFA) for Boc deprotection if applicable

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for HPLC)

Step 1: Activation of the Linker's Hydroxyl Group and Coupling to the E3 Ligase Ligand

The primary hydroxyl group of this compound must first be activated to facilitate coupling with a carboxylic acid on the E3 ligase ligand. A common method is to convert the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with the E3 ligase ligand. Alternatively, a direct Mitsunobu reaction can be employed. For this example, we will proceed with activation followed by coupling.

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated linker.

  • Coupling: To a solution of the E3 ligase ligand (e.g., pomalidomide derivative, 1.0 eq) in anhydrous DMF, add a base such as cesium carbonate (2.0 eq). Stir for 15 minutes at room temperature. Add the mesylated linker (1.1 eq) to the solution. Heat the reaction to 60-80 °C and stir overnight. Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate. Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker conjugate.

Step 2: Deprotection of the Cbz Group (if necessary)

If the synthetic strategy requires further modification at the piperidine nitrogen, the Cbz group must be removed. This is typically achieved by hydrogenolysis.

  • Hydrogenolysis: Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected intermediate.

Step 3: Coupling with the Target Protein Ligand

The final step involves coupling the E3 ligase ligand-linker conjugate to the target protein ligand. This is typically achieved through an amide bond formation.

  • Activation of the Target Protein Ligand: To a solution of the target protein ligand (with a carboxylic acid handle, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Final Coupling: Add the deprotected E3 ligase ligand-linker intermediate (1.1 eq) to the activated target protein ligand solution. Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Step 4: Structural Characterization

The identity and purity of the final PROTAC should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[2]

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the proximity of the target protein to the recruited E3 ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data Summary

While specific quantitative data for a PROTAC synthesized with this compound is not publicly available without experimental generation, the following table outlines the expected data to be collected during the evaluation of a novel PROTAC.

ParameterDescriptionTypical Method(s)
DC₅₀ The concentration of the PROTAC required to degrade 50% of the target protein.Western Blot, In-Cell ELISA
Dₘₐₓ The maximum percentage of target protein degradation achieved.Western Blot, In-Cell ELISA
IC₅₀ The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell viability).Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Binding Affinity The strength of the interaction between the PROTAC and the target protein and E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its piperidine core provides a degree of conformational rigidity that can be beneficial for the formation of a stable and productive ternary complex. The primary hydroxyl group serves as a convenient handle for conjugation, and the Cbz-protected nitrogen allows for controlled, sequential synthesis. The representative protocol provided herein offers a roadmap for the incorporation of this linker into novel PROTACs. As with all PROTAC design, empirical optimization of the linker is often necessary to achieve the desired degradation potency and selectivity.[]

References

  • This compound | PROTAC Linker | MedChemExpress. [Link]

  • This compound | PROTAC连接子 - MCE. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. [Link]

  • What makes PROTACs and MGDs game-changers in drug discovery? - News-Medical.Net. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. [Link]

Sources

Application Note: Strategic Derivatization of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate for Bioassay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a versatile scaffold for generating compound libraries aimed at biological screening. We detail strategic modifications of the primary alcohol to introduce diverse functionalities, thereby enabling the exploration of structure-activity relationships (SAR) and the development of targeted bioassays. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for esterification, etherification, and "click" chemistry functionalization. Furthermore, we provide step-by-step protocols for two key bioassays—a radioligand binding assay and a calcium mobilization assay—to evaluate the biological activity of the synthesized derivatives, particularly for G-protein coupled receptor (GPCR) targets.

Introduction: The Rationale for Derivatization

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] this compound serves as an excellent starting point for library synthesis due to its combination of a protected piperidine nitrogen and a reactive primary alcohol. The benzyl carbamate (Cbz or Z) group provides robust protection for the piperidine nitrogen, allowing for selective chemistry on the hydroxyethyl side chain.[2]

Derivatization of the terminal hydroxyl group is a key strategy to:

  • Introduce Pharmacophores: Attach various functional groups to probe interactions with biological targets.

  • Modulate Physicochemical Properties: Alter solubility, lipophilicity, and metabolic stability to improve drug-like properties.

  • Enable Bio-conjugation: Introduce handles for attaching reporter molecules such as fluorescent dyes, biotin, or radiolabels, which are essential for various bioassays.[]

This guide focuses on practical, reproducible methods to exploit the reactivity of the primary alcohol for creating a diverse set of molecules ready for biological evaluation.

Synthetic Derivatization Strategies

The primary alcohol of this compound is amenable to a variety of chemical transformations. We present three robust and versatile strategies below.

Strategy 1: Esterification for Probe and Prodrug Synthesis

Esterification is a straightforward method to introduce a wide range of functionalities. This can be used to synthesize prodrugs, where the ester is designed to be cleaved in vivo, or to introduce moieties that directly interact with a biological target. The Steglich esterification is a reliable method that proceeds under mild conditions.

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to this compound.

Core Principle: Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid to form a reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the nucleophilic attack by the alcohol.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired ester derivative.

ParameterExpected Value
Yield 70-95%
Purity (Post-Chromatography) >95% (by HPLC/NMR)
Characterization ¹H NMR, ¹³C NMR, HRMS
Strategy 2: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and dependable method for forming ether linkages, which are generally more stable in vivo than esters.[4][5] This strategy is ideal for creating derivatives with stable linkers to reporter groups or other pharmacophores.

This protocol describes the reaction of the alkoxide of this compound with an alkyl halide (R-X).

Core Principle: A strong base is used to deprotonate the primary alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide in an Sₙ2 reaction.[6]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (R-X, 1.2 eq) dropwise. For less reactive halides, the addition of a catalytic amount of sodium iodide (NaI) can be beneficial.

  • Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 12-48 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and quench carefully by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient).

ParameterExpected Value
Yield 50-80%
Purity (Post-Chromatography) >95% (by HPLC/NMR)
Characterization ¹H NMR, ¹³C NMR, HRMS
Strategy 3: "Click" Chemistry for Bio-orthogonal Labeling

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," offering high yields, specificity, and biocompatibility.[7][8] This two-step process first converts the alcohol to an azide or alkyne, which then can be "clicked" onto a corresponding reaction partner.

Core Principle: The Mitsunobu reaction is an effective method for converting a primary alcohol into an azide with inversion of configuration (though not relevant for this achiral center).[9] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol (Step A: Azide Formation):

  • Dissolve this compound (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (20 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.

  • Add DIAD (1.5 eq) dropwise to the stirred solution. The solution should turn a milky white.

  • Add a solution of diphenylphosphoryl azide (DPPA, 1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Concentrate the reaction mixture under reduced pressure and purify directly by flash column chromatography (hexane/ethyl acetate gradient) to obtain Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate.

Core Principle: A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, facilitates the cycloaddition between the azide and a terminal alkyne.[10]

Experimental Protocol (Step B: "Click" Reaction):

  • Dissolve the azide intermediate (from Step A, 1.0 eq) and the desired terminal alkyne (e.g., a fluorescent dye with an alkyne handle, 1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the 1,2,3-triazole-linked product.

ParameterExpected Value (Overall, 2 steps)
Yield 60-85%
Purity (Post-Chromatography) >98% (by HPLC/NMR)
Characterization ¹H NMR, ¹³C NMR, HRMS

Visualization of Synthetic Workflows

G cluster_0 Derivatization Strategies cluster_1 Esterification cluster_2 Etherification cluster_3 Click Chemistry start Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate ester Ester Derivative start->ester R-COOH, EDCI, DMAP ether Ether Derivative start->ether 1. NaH 2. R-X azide Azide Intermediate start->azide PPh3, DIAD, DPPA triazole Triazole Derivative azide->triazole Alkyne-R', CuSO4, NaAsc G cluster_0 Bioassay Workflow for a Gq-Coupled GPCR cluster_1 Binding Assay cluster_2 Functional Assay start Synthesized Derivative bind_1 Incubate with Receptor Membranes & Radioligand start->bind_1 func_1 Load Cells with Calcium Dye start->func_1 bind_2 Filter & Wash bind_1->bind_2 bind_3 Scintillation Counting bind_2->bind_3 bind_4 Calculate Ki bind_3->bind_4 func_2 Add Derivative func_1->func_2 func_3 Measure Fluorescence Change func_2->func_3 func_4 Calculate EC50/IC50 func_3->func_4

Caption: A logical workflow for screening derivatives in binding and functional assays.

Conclusion

The strategic derivatization of this compound provides a powerful platform for generating novel chemical entities for bioassay screening. The protocols detailed herein for esterification, etherification, and click chemistry offer robust and versatile methods for library synthesis. Coupling these synthetic strategies with systematic biological evaluation using assays such as radioligand binding and calcium mobilization will undoubtedly accelerate the identification of new bioactive molecules and the elucidation of their mechanisms of action.

References

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Unal, H. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Koganei, S., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Liu, G., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis and evaluation of aminoethyl‐substituted piperidine derivatives as σ1 receptor ligands with antiproliferative properties. PubMed Central. Retrieved from [Link]

  • Papini, A. M., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Retrieved from [Link]

  • Sharpless, K. B., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • J&K Scientific LLC. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Guo, A. (2020). A versatile photoclick reaction expanding the toolkit of click chemistry. Nature Research. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Weissleder, R., et al. (2019). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • MDPI. (2022). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • National Institutes of Health. (2021). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

  • National Institutes of Health. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Retrieved from [Link]

  • Wiley Online Library. (2023). Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. Retrieved from [Link]

  • ResearchGate. (2007). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. Retrieved from [Link]

  • National Institutes of Health. (2022). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. Retrieved from [Link]

  • PubMed. (2007). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • American Chemical Society. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Retrieved from [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is critical for ensuring process control, quality assurance of raw materials, and final product purity.[1][2] This guide details two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation principles, and practical implementation.

Introduction and Analyte Overview

This compound (B4HP) is a substituted piperidine derivative commonly used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a prevalent scaffold in numerous drug molecules.[3][4] The purity and concentration of B4HP directly impact the yield and impurity profile of the final API. Therefore, validated analytical methods are essential for its quantification in various stages of the manufacturing process.[5][6]

This application note presents two primary analytical strategies. The first, a reversed-phase HPLC-UV method, leverages the benzyl chromophore for straightforward UV detection and is ideal for assay and purity determinations of the bulk substance. The second, an LC-MS/MS method, offers superior sensitivity and selectivity, making it suitable for trace-level impurity quantification or analysis in complex matrices.

Analyte Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
Structure Benzyl group attached to a piperidine-1-carboxylate with a 2-hydroxyethyl substituent at the 4-position.
Predicted Ionization The basic piperidine nitrogen is readily protonated.[3]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed as a primary quality control tool for determining the assay and purity of B4HP. It is robust, reliable, and utilizes standard instrumentation found in most analytical laboratories.

Principle of the Method

The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. B4HP, with its non-polar benzyl group and polar hydroxyethyl and carboxylate moieties, is well-retained on a C18 stationary phase. An isocratic mobile phase of acetonitrile and water provides consistent elution and separation from potential impurities. The benzyl group contains a strong chromophore, allowing for sensitive detection at approximately 220 nm.[7]

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade

  • Phosphoric Acid (optional): ACS grade, for mobile phase pH adjustment

  • This compound: Reference Standard (>99% purity)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Instrumentation and Conditions

  • HPLC System: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).

    • Scientist's Note: The exact ratio should be optimized to achieve a retention time of approximately 4-6 minutes for the main peak. Adding a small amount of acid (e.g., 0.1% phosphoric acid) can improve peak shape by ensuring consistent ionization of any acidic or basic functional groups.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Scientist's Note: Maintaining a constant column temperature is crucial for ensuring reproducible retention times. 30 °C is a good starting point to reduce viscosity without risking analyte degradation.

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the B4HP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 25 mg of B4HP into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection if particulates are present.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Reference Standard (>99% Purity) stock Stock Solution (1000 µg/mL) ref_std->stock Weigh & Dissolve in Diluent test_smp Test Sample smp_sol Sample Solution test_smp->smp_sol Weigh & Dissolve in Diluent cal_std Calibration Standards (10-500 µg/mL) stock->cal_std Serial Dilution hplc HPLC System - C18 Column - UV Detector (220 nm) - ACN/H₂O Mobile Phase cal_std->hplc Inject filtered_smp Filtered Sample smp_sol->filtered_smp Filter (0.45 µm) filtered_smp->hplc Inject chrom Chromatograms hplc->chrom curve Calibration Curve (Peak Area vs. Conc.) chrom->curve result Quantification Result (Assay %, Impurity Profile) chrom->result Calculate curve->result

Caption: Workflow for B4HP quantification by HPLC-UV.

Method Validation and Performance

The protocol must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose.[1][10]

Typical Performance Characteristics for HPLC-UV Method

ParameterTypical Acceptance CriteriaRationale
Linearity (R²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response.[11]
Range 80-120% of the target concentrationThe interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the test results to the true value.[5]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Assesses the scatter of data from replicate measurements under various conditions.[10]
Limit of Quantitation (LOQ) S/N Ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[7][11]
Specificity Peak purity index > 0.999; No interference from blank/placeboConfirms that the signal measured is solely from the analyte of interest.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity, such as pharmacokinetic studies or the detection of trace-level genotoxic impurities, LC-MS/MS is the method of choice.[12][13]

Principle of the Method

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components on a C18 column. It then enters the mass spectrometer, where it is ionized, typically via Electrospray Ionization (ESI) in positive mode, due to the basicity of the piperidine nitrogen.[3] The protonated molecule ([M+H]⁺) is selected as the precursor ion. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • Acetonitrile (ACN): LC-MS grade

  • Water: LC-MS grade

  • Formic Acid: LC-MS grade

  • B4HP Reference Standard: >99% purity

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

3.2.2. Instrumentation and Conditions

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Scientist's Note: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[9] A gradient elution (e.g., starting at 10% B, ramping to 95% B) is typically used to ensure efficient elution and cleaning of the column.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2.3. Mass Spectrometer Parameters (Predicted)

  • Ionization Mode: ESI Positive

  • Precursor Ion ([M+H]⁺): m/z 264.15

  • Product Ions (MRM Transitions):

    • Quantifier: To be determined by direct infusion. A likely fragment is the loss of the benzyl group (m/z 91.05) or cleavage leading to the tropylium ion.

    • Qualifier: A second, stable fragment ion.

    • Scientist's Note: The optimal MRM transitions and collision energies must be determined experimentally by infusing a standard solution of B4HP directly into the mass spectrometer.

3.2.4. Sample and Standard Preparation

  • Stock and Calibration Standards: Prepare as described in the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the instrument (e.g., 0.1 - 100 ng/mL). Add the internal standard at a fixed concentration to all standards and samples.

  • Sample Preparation (from complex matrix, e.g., plasma):

    • Protein Precipitation: Add 3 parts cold acetonitrile (containing IS) to 1 part plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in mobile phase A.

    • Solid Phase Extraction (SPE): For cleaner samples, use a weak cation exchange SPE cartridge. The protonated amine of B4HP will bind to the sorbent, allowing for a wash step to remove neutral and acidic interferences.[14]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Matrix (e.g., Plasma) is Add Internal Standard (IS) sample->is spe Solid Phase Extraction (SPE) is->spe final_smp Final Extract spe->final_smp lc UPLC System - C18 Column - Gradient Elution final_smp->lc Inject ms Tandem MS (Triple Quadrupole) - ESI Positive - MRM Mode lc->ms Eluent data_sys Data System ms->data_sys curve Calibration Curve (Analyte/IS Ratio vs. Conc.) data_sys->curve result Quantification Result (ng/mL) curve->result

Caption: Workflow for B4HP quantification by LC-MS/MS.

Method Validation and Performance

Validation for an LC-MS/MS method, especially for bioanalysis, follows similar principles but with an emphasis on matrix effects, recovery, and stability.

Typical Performance Characteristics for LC-MS/MS Method

ParameterTypical Acceptance CriteriaRationale
Linearity (R²) ≥ 0.995Demonstrates a proportional relationship in the presence of an internal standard.
Lower Limit of Quantitation (LLOQ) Typically ≤ 1 ng/mL; S/N ≥ 10; RSD ≤ 20%The lowest concentration that can be measured with acceptable accuracy and precision.[13]
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)Ensures results are close to the true value, even at low concentrations.
Precision (% RSD) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)Guarantees reproducibility of the method over time and across different analytical runs.[13]
Matrix Effect Monitored to ensure it is consistent and corrected by the ISAssesses the suppression or enhancement of ionization caused by co-eluting matrix components.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from other components in the sample.

Method Selection and Conclusion

The choice between HPLC-UV and LC-MS/MS depends entirely on the application's requirements.

FeatureHPLC-UVLC-MS/MS
Primary Application Purity and assay of bulk material, process controlTrace analysis, impurity profiling, pharmacokinetic studies
Sensitivity µg/mL levelpg/mL to ng/mL level
Selectivity ModerateVery High
Instrumentation Cost LowerHigher
Complexity LowerHigher

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
  • SIELC Technologies. (n.d.). Separation of Ethyl 4-((1-benzyl-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate.
  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • Oldridge, E., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine.
  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • Li, W., et al. (2013). LC-MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats. Journal of Pharmaceutical and Biomedical Analysis.
  • International Laboratory USA. (n.d.). This compound.

Sources

Application Note: High-Purity Isolation of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the compound's amphiphilic nature, featuring both a polar hydroxyl group and non-polar benzyl protecting group, standard purification procedures often result in either poor recovery or insufficient purity. This guide details a robust methodology using normal-phase flash column chromatography on silica gel, including solvent system optimization, sample loading techniques, and post-purification analysis to consistently achieve >98% purity.

Introduction and Scientific Rationale

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of a reactive primary alcohol and a stable benzyloxycarbonyl (Cbz) protecting group makes it a versatile scaffold for constructing complex piperidine-based compounds. The purity of this intermediate is paramount, as impurities can lead to significant side reactions, reduced yields, and complex purification challenges in subsequent synthetic steps.

The purification strategy is dictated by the molecule's structure. The free hydroxyl group imparts significant polarity, leading to strong interactions with a polar stationary phase like silica gel.[1] Concurrently, the aromatic benzyl group provides non-polar character. This duality necessitates a carefully optimized mobile phase to ensure the compound migrates through the column at an appropriate rate for effective separation from both less polar starting materials and more polar byproducts. Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[1] This protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) to empirically determine the ideal eluent conditions.

Materials and Methods

Reagents and Consumables
  • Crude this compound

  • Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Hexanes, HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Dichloromethane (DCM), HPLC Grade

  • Silica Gel 60 F254 TLC Plates

  • Potassium Permanganate (KMnO₄) Staining Solution (for visualization)

  • Sand, Sea (Washed and Dried)

  • Cotton Wool

Equipment
  • Glass Chromatography Column (40-60 mm diameter recommended for 1-5 g scale)

  • Air/Nitrogen line with flow regulator for flash chromatography

  • Fraction Collector or Test Tube Rack with Tubes (e.g., 16x100 mm)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Rotary Evaporator with Vacuum Pump and Water Bath

  • Standard Laboratory Glassware (beakers, flasks, graduated cylinders)

Experimental Protocol

The purification workflow is a multi-stage process designed to ensure systematic and reproducible results.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Solvent System Optimization Solvent_Select Select Eluent for Rf ≈ 0.3 TLC->Solvent_Select Iterate Packing Column Packing (Slurry Method) Solvent_Select->Packing Proceed to Separation Loading Sample Loading (Dry Loading Recommended) Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Collected Fractions Elution->TLC_Analysis Proceed to Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Final_Product Final Product (Yield & Purity Analysis) Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Step 1: Solvent System Optimization via TLC

The cornerstone of a successful separation is selecting an appropriate mobile phase. The goal is to find a solvent mixture where the target compound has an Rf (retention factor) value between 0.2 and 0.4, which provides the best balance for separation on a column.

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in 0.5 mL of DCM or EtOAc.

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop Plates: Place the plate in a TLC chamber containing a candidate solvent system. Test the following systems, increasing polarity as needed:

    • System A (Standard): 30% EtOAc in Hexanes

    • System B (Intermediate): 50% EtOAc in Hexanes

    • System C (Polar): 100% EtOAc

    • System D (Highly Polar): 5% MeOH in DCM[2]

  • Visualize: First, view the developed plate under a UV lamp (254 nm) to see UV-active compounds. Then, immerse the plate in a KMnO₄ stain and gently heat with a heat gun. The target compound, containing a primary alcohol, will appear as a yellow/brown spot on a purple background.

  • Selection: Choose the solvent system that places the target spot at an Rf of ~0.3. For this compound, a system of 100% Ethyl Acetate or 2-5% Methanol in Dichloromethane is often a good starting point.[2]

Step 2: Column Preparation (Slurry Packing)

Proper column packing is critical to prevent band broadening and ensure high resolution.

  • Setup: Secure the glass column perfectly vertically on a stand. Place a small plug of cotton wool at the bottom, and add a ~1 cm layer of sand.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 g of silica per 1 g of crude material). Add the initial, least polar eluent determined from TLC and stir to create a homogenous, pourable slurry.

  • Pack Column: Pour the slurry into the column in one continuous motion. Use a funnel to aid the process. Open the stopcock to allow solvent to drain, which helps the silica pack tightly under gravity. Gently tap the side of the column to dislodge any air bubbles and ensure a uniform bed.

  • Equilibrate: Once packed, pass 2-3 column volumes of the mobile phase through the silica bed to equilibrate the stationary phase. Never let the solvent level drop below the top of the silica bed. Add a final ~1 cm layer of sand on top to protect the silica surface.[3]

Step 3: Sample Loading (Dry Loading Preferred)

Dry loading is highly recommended for this compound as it often leads to sharper bands and superior separation compared to wet loading, especially if the compound is not highly soluble in the eluent.[3][4]

  • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent like DCM or MeOH in a round-bottom flask.

  • Add 2-3 times the mass of the crude material in silica gel (e.g., 2-3 g) to the flask.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully drain the solvent in the packed column until it is level with the top layer of sand.

  • Gently add the silica-adsorbed sample onto the top of the column, forming an even layer.

  • Carefully add a final thin layer of sand over the sample.

  • Slowly add the eluent to the column, taking care not to disturb the layers.

Step 4: Elution and Fraction Collection
  • Fill the column with the mobile phase.

  • Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate (approx. 2 inches/minute). This is known as "flash" chromatography.

  • Begin collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 10-15 mL fractions for a 40 mm column).

  • Gradient Elution (Optional): If TLC shows impurities close to the product spot, a gradient elution can be employed. Start with a less polar solvent system (e.g., 100% EtOAc) and gradually increase the polarity (e.g., by slowly introducing 1-5% MeOH into the EtOAc) after the initial non-polar impurities have eluted.

Step 5: Fraction Analysis and Product Isolation
  • Systematically analyze the collected fractions by TLC. Spot every second or third fraction onto a single TLC plate for comparison.

  • Develop and visualize the plate as described in Step 1.

  • Identify the fractions containing only the pure target compound.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Further dry the resulting oil or solid under high vacuum to remove any residual solvent.

  • Record the final mass, calculate the percentage yield, and confirm purity/identity using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Parameters and Expected Results

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography.[1]
Mobile Phase Start with 100% EtOAc; gradient to 2-5% MeOH in EtOAc/DCMBalances polarity to elute the hydroxyl-containing compound effectively.[2]
TLC Rf Target 0.2 - 0.4Optimal range for good separation on a column.
Loading Method Dry LoadingMinimizes band broadening and improves resolution.[3]
Elution Mode Flash (Pressure-driven)Faster and provides higher resolution than gravity chromatography.
Expected Yield >85% (from crude)Dependent on the quality of the crude material.
Expected Purity >98%Achievable with careful fraction selection.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Compound does not elute. Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., Methanol) in the eluent system.[5]
Compound elutes in the solvent front. Mobile phase is too polar.Decrease the polarity of the eluent. If using a MeOH/DCM system, reduce the %MeOH.
Poor separation (streaking or overlapping bands). 1. Column overloaded.2. Poor column packing.3. Sample dissolved in too strong a solvent for wet loading.1. Reduce the amount of crude material relative to silica gel.2. Repack the column carefully, ensuring no air bubbles or cracks.3. Use the dry loading technique.[3]
Product decomposition on the column. The acidic nature of silica gel may degrade sensitive compounds.While the Cbz group is relatively stable, if degradation is suspected, consider neutralizing the silica gel with 1% triethylamine in the eluent. Be aware this will alter the elution profile.[6][7]

References

  • Pesiri, D. R. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Not Voodoo. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Column chromatography. Columbia University. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Babu, S. A., & Faza, A. K. (2010). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Synthesis of Piperidine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural units in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. Piperidine derivatives are integral components in a wide array of FDA-approved drugs, demonstrating a vast spectrum of biological activities including but not limited to antipsychotic, analgesic, and anti-cancer properties.[3] The development of efficient and stereoselective synthetic routes to access functionalized piperidines is therefore a cornerstone of modern organic and medicinal chemistry, driving innovation in drug development.[4] This guide provides an in-depth exploration of key synthetic strategies, offering both the theoretical underpinnings and field-proven protocols for the synthesis of diverse piperidine derivatives.

Strategic Approaches to Piperidine Ring Synthesis

The construction of the piperidine ring can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of pre-existing ring systems. This guide will focus on several of the most robust and widely employed methodologies, providing detailed protocols for their execution.

A logical workflow for selecting a synthetic strategy is presented below.

synthesis_strategy Piperidine Synthesis Strategy Selection start Define Target Piperidine Derivative substituents Substitution Pattern & Stereochemistry start->substituents start_material Starting Material Availability start->start_material method_selection Select Synthetic Method substituents->method_selection start_material->method_selection hydrogenation Catalytic Hydrogenation (from Pyridines) method_selection->hydrogenation reductive_amination Reductive Amination (N-functionalization) method_selection->reductive_amination diels_alder Aza-Diels-Alder (Piperidinones) method_selection->diels_alder mcr Multicomponent Reactions (High Complexity) method_selection->mcr biocatalysis Biocatalysis (Enantioselectivity) method_selection->biocatalysis protocol1 protocol1 hydrogenation->protocol1 Execute Protocol protocol2 protocol2 reductive_amination->protocol2 Execute Protocol protocol3 protocol3 diels_alder->protocol3 Execute Protocol protocol4 protocol4 mcr->protocol4 Execute Protocol protocol5 protocol5 biocatalysis->protocol5 Execute Protocol purification purification protocol1->purification Purify & Characterize protocol2->purification Purify & Characterize protocol3->purification Purify & Characterize protocol4->purification Purify & Characterize protocol5->purification Purify & Characterize Aza_Diels_Alder cluster_reactants Reactants cluster_product Product diene Danishefsky's Diene reaction + diene->reaction imine Imine imine->reaction piperidinone Dihydropyridinone reaction_arrow Aza-Diels-Alder reaction_arrow->piperidinone

Sources

Application Note: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a strategically designed bifunctional building block of significant value in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperidine core, a common motif in numerous bioactive molecules, functionalized with a primary alcohol for diverse chemical elaborations and a benzyloxycarbonyl (Cbz) protected nitrogen for controlled, late-stage modifications.[1] This application note provides an in-depth guide for researchers, outlining the compound's key attributes, strategic advantages, and detailed protocols for its application in several high-value synthetic pathways, including the construction of PROTAC linkers, precursors for central nervous system (CNS) agents, and intermediates for complex heterocyclic systems.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid under standard laboratory conditions, making it convenient to handle and store. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 115909-91-6[2]
Molecular Formula C₁₅H₂₁NO₃[3]
Molecular Weight 263.34 g/mol [3]
Appearance White to pale yellow crystalline powder[4]
Storage Store at 0-8 °C for long-term stability[4]

Safety & Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.

The Strategic Advantage in Synthesis

The synthetic utility of this compound arises from the orthogonal reactivity of its two key functional groups: the primary hydroxyl group and the Cbz-protected amine.

  • The Hydroxyethyl 'Handle': The primary alcohol is a versatile nucleophile and a key site for a wide array of transformations. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a good leaving group for substitution reactions, or used in ester and ether formation. This allows for the introduction of diverse pharmacophores or linking moieties.

  • The Cbz Protecting Group: The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions (e.g., oxidation, nucleophilic substitution).[1] Crucially, it can be cleanly and selectively removed under mild catalytic hydrogenation conditions, revealing the secondary amine for subsequent functionalization, such as N-alkylation or acylation. This deprotection step is often performed late in a synthetic sequence to build molecular complexity.

This orthogonal design enables a modular approach to synthesis, where the side chain is first elaborated, followed by modification of the core nitrogen atom.

G cluster_0 Core Building Block cluster_1 Pathway A: Side-Chain Elaboration cluster_2 Pathway B: Core Modification A This compound B Oxidation (-> Aldehyde/Acid) A->B React at -OH C Activation (-> OTs, OMs) A->C React at -OH E Cbz Deprotection (H₂, Pd/C) B->E Intermediate D Substitution (-> N3, CN, etc.) C->D D->E Intermediate F N-Alkylation / Acylation E->F React at -NH

Caption: Orthogonal synthetic strategy using the title compound.

Core Applications & Synthetic Protocols

The following protocols exemplify the utility of this building block in key areas of drug discovery.

Application I: Synthesis of a Carboxylic Acid Intermediate for PROTAC Linkers

Rationale: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase ligand.[3][5] The conversion of the terminal alcohol of our building block into a carboxylic acid provides a crucial attachment point for constructing these linkers via robust amide bond formation. We employ a TEMPO-catalyzed oxidation, which offers mild conditions and high selectivity for primary alcohols.

Protocol 1: TEMPO-Catalyzed Oxidation to Benzyl 4-(carboxymethyl)piperidine-1-carboxylate

G start Starting Material (Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate) reaction Reaction (Stir at RT, 4-6h) start->reaction reagents Reagents (TEMPO, BAIB, DCM/H₂O) reagents->reaction workup Aqueous Workup (Quench with Na₂S₂O₃, Extract with DCM) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Final Product (Carboxylic Acid) purify->product G start Cbz-Protected Intermediate reaction Reaction (H₂ atmosphere, RT) start->reaction reagents Reagents (H₂ gas, Pd/C, Solvent) reagents->reaction workup Filtration (Remove catalyst via Celite) reaction->workup product Deprotected Piperidine (Ready for N-functionalization) workup->product

Sources

Application Notes and Protocols for NMR Sample Preparation of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure, conformation, and purity. The quality of the NMR data is fundamentally dependent on the meticulous preparation of the sample. This guide provides a comprehensive, in-depth protocol for the preparation of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate samples for NMR analysis. This molecule, featuring a carbamate-protected piperidine ring and a primary alcohol, presents specific challenges and considerations that will be addressed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible NMR spectra for this and structurally related compounds.

Molecular Structure and Key NMR-Active Nuclei

This compound (C₁₅H₂₁NO₃) possesses a variety of proton and carbon environments that are amenable to NMR analysis. Understanding the structural features is the first step in predicting the resulting NMR spectrum and choosing the appropriate sample preparation strategy.

PART 1: Foundational Principles of Sample Preparation

The overarching goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[1]

The Critical Role of Deuterated Solvents

In ¹H NMR spectroscopy, the signal from protonated solvents would overwhelm the signals from the analyte.[2] Therefore, deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are essential.[2][3][4] Deuterium resonates at a different frequency and is "invisible" in a standard ¹H NMR experiment. Furthermore, the deuterium signal provides a lock frequency for the spectrometer to stabilize the magnetic field during acquisition.[2][5]

Analyte Purity and Integrity

The starting material should be of the highest possible purity. Impurities will not only complicate the resulting spectrum but can also provide misleading information about the compound of interest. It is crucial to ensure the analyte is free from residual solvents from synthesis and purification, as these will appear in the ¹H NMR spectrum.

PART 2: Solvent Selection for this compound

The choice of solvent is arguably the most critical decision in NMR sample preparation. It directly impacts analyte solubility, spectral resolution, and the chemical shifts of labile protons.[6]

Assessing Analyte Solubility

This compound is a moderately polar molecule due to the presence of the hydroxyl (-OH) and carbamate groups. Therefore, a solvent with moderate to high polarity is required for complete dissolution.

Common Deuterated Solvents: A Comparative Analysis

The following table summarizes the properties of suitable deuterated solvents for this analyte.

SolventFormulaKey Properties & ConsiderationsResidual ¹H Peak (ppm)Residual ¹³C Peak (ppm)
Chloroform-dCDCl₃Most common NMR solvent due to its ability to dissolve a wide range of organic compounds.[3][7] The hydroxyl proton of the analyte may exchange with residual water, leading to a broadened signal.7.2677.16
Dimethyl Sulfoxide-d₆(CD₃)₂SOExcellent solvent for polar compounds and ideal for observing labile protons as it slows down the exchange rate.[1][7] However, its high boiling point makes sample recovery difficult.2.5039.52
Methanol-d₄CD₃ODA protic solvent that can be useful for studying exchangeable protons.[7] The residual -OH peak can sometimes interfere with analyte signals.3.31 (OH), 4.87 (CHD₂)49.00
Deuterium OxideD₂OUsed for highly water-soluble compounds and for confirming the presence of exchangeable protons through D₂O exchange experiments.[1][3][8] The analyte has limited solubility in D₂O.~4.79 (HOD)-

Recommendation: For routine ¹H and ¹³C NMR, Chloroform-d (CDCl₃) is the recommended starting solvent due to its excellent dissolving power for a wide range of organic molecules. For detailed studies of the hydroxyl proton, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice.

Workflow for Solvent Selection

Sources

Application Note: Mass Spectrometric Characterization of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This piperidine derivative serves as a critical building block in the synthesis of various pharmaceutical agents. Accurate characterization is paramount for ensuring the integrity of downstream drug development processes. We present a detailed protocol for sample preparation, instrument setup, and data interpretation. The rationale behind methodological choices is discussed, and a characteristic fragmentation pathway is proposed and visualized. This application note is intended for researchers, analytical scientists, and drug development professionals requiring robust methods for the structural confirmation of synthetic intermediates.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a piperidine core, a common scaffold in many pharmaceuticals.[1] The structure is functionalized with a 4-position hydroxyethyl group and a benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen. The Cbz group is a carbamate that masks the reactivity of the secondary amine during synthesis, while the hydroxyl group offers a reactive site for further chemical modification.

Given its non-chromophoric nature, mass spectrometry (MS) is an indispensable tool for the characterization of this molecule.[2] Electrospray ionization (ESI) is the technique of choice due to its "soft" nature, which minimizes in-source fragmentation and reliably produces a protonated molecular ion, [M+H]⁺.[3] The basic nitrogen atom of the piperidine ring readily accepts a proton, making positive-mode ESI particularly effective.[1]

Subsequent fragmentation of the precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides definitive structural information. The fragmentation pattern is dictated by the molecule's functional groups: the carbamate, the hydroxyl moiety, and the piperidine ring itself. Understanding these fragmentation pathways is crucial for unambiguous identification.[1][2] This note delineates a systematic approach to leveraging these principles for the confident analysis of the title compound.

Experimental Protocol

This section outlines a validated, step-by-step methodology for the LC-MS/MS analysis of this compound.

Materials and Reagents
  • Analyte: this compound (MW: 263.34 g/mol , Formula: C₁₅H₂₁NO₃)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additive: Formic Acid (≥99%)

Sample Preparation

The goal of this step is to prepare a dilute solution suitable for direct injection into the LC-MS system, avoiding detector saturation.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the stock solution into a vial containing 990 µL of 50:50 (v/v) methanol/water to create a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into a final vial containing 900 µL of 50:50 (v/v) methanol/water. The final concentration will be 1 µg/mL.

Liquid Chromatography (LC) Method

A brief chromatographic separation ensures that the analyte enters the mass spectrometer as a clean band, free from potential matrix or salt interference.

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry provides good retention for this moderately polar compound.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation, enhancing the [M+H]⁺ signal in positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for eluting analytes from a C18 column.
Gradient 5% B to 95% B over 5 min, hold for 2 minA standard gradient ensures elution and column cleaning.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, compatible with ESI sources.
Injection Volume 2 µLA small volume prevents column overloading and peak distortion.
Column Temperature 40 °CElevated temperature reduces viscosity and improves peak shape.
Mass Spectrometry (MS) Method

The following parameters are recommended for a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

ParameterValueRationale
Ionization Mode ESI, PositiveThe basic piperidine nitrogen is readily protonated.[1]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Nebulizer Gas (N₂) 35 psiAssists in the formation of a fine aerosol.
Drying Gas (N₂) 10 L/minFacilitates solvent evaporation from the charged droplets.
Gas Temperature 325 °CEnsures complete desolvation of the analyte ions before they enter the mass analyzer.
MS1 Scan Range m/z 50 - 500A broad range to detect the precursor ion and any potential in-source fragments or adducts.
MS/MS Precursor Ion m/z 264.16 (Calculated [M+H]⁺)The target ion for CID. The exact value should be confirmed from the MS1 spectrum.
Collision Energy (CE) 10-30 eV (Ramped)A range of energies is used to generate a rich fragmentation spectrum, from gentle (parent preservation) to energetic (extensive fragmentation).

Data Acquisition and Interpretation Workflow

The following diagram illustrates the logical flow of the analytical process.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Sample Weighing & Dilution B LC-MS System Configuration A->B C Inject Sample & Begin LC Run B->C D Acquire Full Scan Data (MS1) C->D E Identify [M+H]⁺ Precursor Ion (m/z 264.16) D->E F Acquire Product Ion Scan (MS/MS) on m/z 264.16 E->F G Interpret MS/MS Spectrum F->G H Propose Fragmentation Pathway G->H I Confirm Structure H->I

Caption: Experimental workflow from sample preparation to structural confirmation.

Results and Discussion: Predicted Fragmentation

Based on the principles of mass spectrometry for piperidine and carbamate compounds, a detailed fragmentation pattern for this compound can be predicted.

Precursor Ion

In positive ESI mode, the analyte will be observed as its protonated form, [M+H]⁺.

  • Formula: [C₁₅H₂₂NO₃]⁺

  • Calculated Monoisotopic Mass: 264.1594 Da

MS/MS Fragmentation Analysis

The CID of the precursor ion at m/z 264.16 is expected to yield several characteristic fragment ions. These fragments provide conclusive evidence for the different structural motifs within the molecule.

Observed m/z (Predicted)Proposed FormulaNeutral Loss (Formula)Δ Mass (Da)Description of Fragmentation
246.15[C₁₅H₂₀NO₂]⁺H₂O18.01Loss of Water: A facile neutral loss of water from the protonated hydroxyethyl side chain. This is a very common fragmentation pathway for alcohols and is often a prominent peak.[2]
172.10[C₉H₁₄NO₂]⁺C₇H₈ (Toluene)92.06Loss of Toluene: Rearrangement and elimination of the benzyl group as neutral toluene. This cleavage breaks the O-CH₂ bond of the carbamate.
156.11[C₈H₁₄NO]⁺C₇H₈O (Benzyl alcohol)108.06Loss of Benzyl Alcohol: Cleavage of the N-C bond of the carbamate group, resulting in the loss of benzyl alcohol.
128.11[C₈H₁₄N]⁺C₇H₈O₂ (Benzyl carbonate)136.05Loss of Benzyl Carbonate Moiety: Complete loss of the protecting group, leaving the protonated 4-(2-hydroxyethyl)piperidine core.
91.05[C₇H₇]⁺C₈H₁₅NO₃173.10Tropylium Ion: Formation of the highly stable benzyl cation (tropylium ion). This is a hallmark fragment for compounds containing a benzyl group and is typically observed as a strong signal.
Proposed Fragmentation Pathway

The relationships between the precursor ion and its major fragments can be visualized as a fragmentation cascade.

Caption: Key fragmentation pathways for protonated this compound.

Conclusion

The combination of liquid chromatography with tandem mass spectrometry provides a powerful and definitive method for the structural characterization of this compound. By utilizing positive mode ESI, a stable protonated molecule is readily formed. Subsequent collision-induced dissociation yields a predictable and information-rich fragmentation pattern, including the neutral loss of water, the loss of toluene, and the formation of the characteristic tropylium ion at m/z 91.05. The protocol and data presented herein serve as a reliable foundation for the routine analysis, quality control, and structural verification of this important pharmaceutical intermediate.

References

  • Agilent Technologies. (2011). The LC/MS ePrimer. Available at: [Link]

  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 995-1004. Available at: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2515. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • MOLBASE. This compound|115909-91-6. Available at: [Link]

Sources

Handling and storage recommendations for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive guidelines for the safe handling and optimal storage of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 115909-91-6). The recommendations herein are synthesized from an analysis of the compound's constituent functional groups—a benzyl carbamate, a primary alcohol, and an N-protected piperidine ring—and are grounded in established laboratory safety protocols. These application notes are intended for researchers, scientists, and professionals in the field of drug development to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: A Structural Approach to Safety

This compound is a bifunctional molecule of interest in medicinal chemistry and organic synthesis. Its proper handling and storage are paramount to prevent degradation and ensure experimental reproducibility and, most importantly, laboratory safety. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a detailed examination of its structural components to infer its potential hazards and stability profile.

The molecule comprises three key functional domains:

  • N-Benzyl Carbamate (Cbz-protected amine): This group is generally stable but can be susceptible to cleavage under strong acidic or basic conditions, as well as through catalytic hydrogenation. Thermal decomposition at elevated temperatures is also a consideration.

  • Primary Alcohol (-CH₂CH₂OH): This functional group introduces the potential for flammability and reactivity with strong oxidizing and reducing agents.

  • Piperidine Ring: As a saturated heterocycle, the piperidine core is relatively stable. However, piperidine derivatives can be hygroscopic and may possess biological activity requiring careful handling.

This guide leverages an understanding of these functional groups to provide a robust framework for the safe utilization of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, a cautious approach is warranted. The potential hazards are extrapolated from related compounds and the constituent functional groups.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar N-protected piperidine derivatives and alcohols can cause skin and eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of aerosols or dust of the compound may cause respiratory irritation.[1]

  • Flammability: The presence of the primary alcohol and the organic nature of the molecule suggest it is a combustible liquid.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and aerosols.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Body Protection A flame-resistant lab coat.Protects against splashes and potential ignition.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or in case of spills.Minimizes inhalation of potential irritants.

Always consult your institution's Chemical Hygiene Plan and perform a risk assessment before handling this compound.[2][3]

Chemical Stability and Incompatibility

Understanding the chemical stability of this compound is crucial for preventing degradation and ensuring the validity of experimental results.

Key Stability Considerations:

  • pH Sensitivity: The benzyl carbamate protecting group is susceptible to cleavage under strongly acidic or basic conditions. Avoid contact with strong acids and bases.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high heat should be avoided to prevent potential thermal decomposition, which can release carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Oxidative and Reductive Sensitivity: The primary alcohol can be oxidized by strong oxidizing agents. The benzyl carbamate can be cleaved by catalytic hydrogenation.

  • Hygroscopicity: Piperidine derivatives can be hygroscopic, meaning they may absorb moisture from the air.[4] This can affect the compound's physical state and reactivity.

Incompatible Materials:

  • Strong Oxidizing Agents

  • Strong Reducing Agents

  • Strong Acids

  • Strong Bases

  • Acid Chlorides

  • Acid Anhydrides

Storage Recommendations

Proper storage is critical to maintain the integrity and shelf-life of this compound.

Storage ParameterRecommendationRationale and Best Practices
Temperature Long-term: -20°CShort-term: 2-8°CCool temperatures minimize the rate of potential degradation. For long-term storage, a freezer is recommended. A refrigerator is suitable for short-term use.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation.
Container Tightly sealed, amber glass bottle.Protects from light and prevents the ingress of moisture. Ensure the container is properly labeled in accordance with OSHA guidelines.[5]
Location A well-ventilated, designated chemical storage area.Store away from incompatible materials. If the compound is a combustible liquid, store in a flammable storage cabinet according to NFPA guidelines.[6][7][8]

Handling Protocols

Adherence to strict handling protocols will ensure both the safety of the researcher and the integrity of the compound.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_dispense Dispense Compound Carefully prep_materials->handle_dispense handle_seal Immediately Reseal Container handle_dispense->handle_seal handle_clean Clean Spatula/Work Area handle_seal->handle_clean post_store Return to Proper Storage handle_clean->post_store post_dispose Dispose of Waste Properly post_store->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: General workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Don all required PPE as outlined in Table 2.1.

    • Ensure you are working in a properly functioning chemical fume hood.

    • Assemble all necessary glassware, spatulas, and weighing paper.

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Carefully remove the required amount of the compound using a clean spatula.

    • Avoid creating dust or aerosols.

  • Post-Dispensing:

    • Tightly reseal the container, preferably under an inert atmosphere if available.

    • Clean any residual compound from the spatula and work surface.

    • Return the container to its designated storage location.

    • Dispose of any contaminated materials in the appropriate hazardous waste stream.

    • Thoroughly wash your hands after handling is complete.[9]

Emergency Procedures

Spill Response

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS spill->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Emergency spill response workflow.

In case of a spill:

  • Evacuate the immediate area and alert nearby personnel.

  • Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully collect the absorbed material into a sealable container.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Label the container as hazardous waste and arrange for proper disposal.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

All waste materials containing this compound should be considered hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its chemical properties and potential hazards. By adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Lab Manager. (2010). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • National Fire Protection Association. (2019). NFPA 45, Standard on Fire Protection for Laboratories Using Chemicals, 2019 Edition. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • National Fire Protection Association. (n.d.). NFPA 30 Overview. Retrieved from [Link]

  • Kansas State University. (n.d.). Laboratory Safety – Guidelines for Storage of Flammables. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • American Institute of Chemical Engineers. (n.d.). Making Sense of Laboratory Fire Codes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Storage. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzyl-4-Cyano-4-Hydroxypiperidine, 98%. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Storage Resources. Retrieved from [Link]

  • Sabanci University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • YouTube. (2016). Safety Video by American Chemical Society (1991). Retrieved from [Link]

  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]

  • LabRepCo. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of Piperidine Derivatives as σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enigmatic σ1 Receptor and the Promise of Piperidine Derivatives

The sigma-1 (σ1) receptor, a unique transmembrane protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged from the shadows of pharmacological curiosity to become a compelling therapeutic target.[1][2] Unlike classical G protein-coupled receptors, the σ1 receptor functions as a molecular chaperone, a ligand-operated intracellular signal transduction amplifier that modulates a diverse array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][3][4][5] Its involvement in the pathophysiology of numerous disorders, such as neurodegenerative diseases, cancer, neuropathic pain, and psychiatric conditions, has spurred intensive research into the development of selective ligands to modulate its activity.[5][6][7][8][9][10]

Piperidine and its derivatives have proven to be a particularly fruitful scaffold in the design of potent and selective σ1 receptor ligands.[11][12][13] The inherent structural features of the piperidine ring allow for versatile chemical modifications, enabling the fine-tuning of affinity, selectivity, and pharmacokinetic properties.[14][15] This guide provides a comprehensive overview of the application of piperidine derivatives as σ1 receptor ligands, detailing their synthesis, in vitro characterization, and in vivo evaluation. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring both technical accuracy and field-proven insights.

The σ1 Receptor Signaling Cascade: A Hub of Cellular Regulation

The σ1 receptor's mechanism of action is complex and multifaceted. In its dormant state, it is thought to be complexed with the endoplasmic reticulum chaperone BiP (Binding immunoglobulin Protein).[3] Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP and can then interact with a variety of client proteins, including ion channels and G-protein coupled receptors, to modulate their function.[3][5] A key role of the σ1 receptor is the regulation of intracellular Ca2+ signaling, particularly at the interface between the endoplasmic reticulum and mitochondria.[1][16] This modulation of calcium homeostasis is critical for maintaining cellular bioenergetics and mitigating endoplasmic reticulum stress, processes that are often dysregulated in disease states.[3][16]

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria s1r_bip σ1R-BiP Complex (Inactive) s1r_active σ1R (Active) s1r_bip->s1r_active Dissociation bip BiP s1r_bip->bip ip3r IP3 Receptor s1r_active->ip3r Modulates ca_mito Ca2+ Uptake ip3r->ca_mito Ca2+ Release atp ATP Production ca_mito->atp Stimulates ligand Piperidine Ligand (Agonist) ligand->s1r_bip

Caption: σ1 Receptor Signaling Pathway.

PART 1: Synthesis of Piperidine-Based σ1 Receptor Ligands

The synthesis of piperidine derivatives targeting the σ1 receptor often involves multi-step reaction sequences. A common strategy is the functionalization of a pre-formed piperidine ring. The following protocol provides a representative example of the synthesis of a 4-(2-aminoethyl)piperidine derivative, a scaffold that has shown promise in yielding potent σ1 ligands.[14]

Protocol 1: Synthesis of a 4-(2-Aminoethyl)piperidine Derivative

Rationale: This synthetic route employs a conjugate addition to a dihydropyridinone, followed by homologation and introduction of the amino moiety. This approach allows for the late-stage diversification of the amino substituent, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.[14]

Step-by-Step Methodology:

  • Conjugate Addition:

    • Dissolve the starting dihydropyridin-4(1H)-one in a suitable solvent (e.g., a mixture of toluene and water).

    • Add phenylboronic acid and a rhodium catalyst (e.g., [Rh(acac)(CO)2]).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a defined period (e.g., 16 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous work-up and purify the resulting ketone by column chromatography.

  • Homologation (Wittig Reaction):

    • Prepare the Wittig reagent by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base (e.g., sodium amide) in an anhydrous solvent (e.g., tetrahydrofuran, THF).

    • Add the ketone from the previous step to the ylide solution at a low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

    • Quench the reaction with an aqueous solution of an acid (e.g., hydrochloric acid) to hydrolyze the enol ether intermediate to the corresponding aldehyde.

    • Extract the product and purify by column chromatography.

  • Reductive Amination:

    • Dissolve the aldehyde in a suitable solvent (e.g., methanol or dichloromethane).

    • Add the desired primary or secondary amine (e.g., benzylamine) and a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Perform an aqueous work-up, extract the product, and purify by column chromatography to yield the final 4-(2-aminoethyl)piperidine derivative.

synthesis_workflow start Dihydropyridinone step1 Conjugate Addition (Phenylboronic Acid, Rh catalyst) start->step1 ketone Ketone Intermediate step1->ketone step2 Wittig Reaction (Homologation) ketone->step2 aldehyde Aldehyde Intermediate step2->aldehyde step3 Reductive Amination (Amine, Reducing Agent) aldehyde->step3 product Final Piperidine Derivative step3->product bip_assay_workflow start Cell Culture step1 Ligand Treatment start->step1 step2 Cell Lysis step1->step2 step3 Co-immunoprecipitation (anti-σ1R antibody) step2->step3 step4 SDS-PAGE & Western Blot step3->step4 step5 Detection of σ1R and BiP step4->step5 end Quantify BiP Dissociation step5->end

Caption: BiP Dissociation Assay Workflow.

PART 3: In Vivo Evaluation of Piperidine Ligands

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their pharmacokinetic properties, safety, and efficacy in animal models of disease.

Protocol 4: Assessment of Antinociceptive Effects in a Model of Neuropathic Pain

Rationale: The σ1 receptor is a key modulator of pain signaling, and σ1 antagonists have shown efficacy in preclinical models of neuropathic pain. [11]This protocol describes the use of the chronic constriction injury (CCI) model in rodents to evaluate the antiallodynic effects of a piperidine-based σ1 ligand.

Step-by-Step Methodology:

  • Induction of Neuropathic Pain (CCI Model):

    • Anesthetize the animal (e.g., rat or mouse) following approved institutional animal care and use committee (IACUC) protocols.

    • Surgically expose the sciatic nerve in one hind limb.

    • Loosely ligate the nerve with chromic gut sutures at four locations.

    • Close the incision and allow the animal to recover. This procedure induces a persistent state of mechanical allodynia (pain in response to a non-painful stimulus) in the affected paw.

  • Drug Administration:

    • After a post-operative recovery period and confirmation of allodynia development (typically 7-14 days), administer the test piperidine derivative to the animals. The route of administration (e.g., intraperitoneal, oral) and dose will depend on the compound's properties. Include a vehicle control group and a positive control group (e.g., a known analgesic).

  • Behavioral Testing (Von Frey Test):

    • Place the animals in individual chambers with a mesh floor that allows access to the plantar surface of the hind paws.

    • Allow the animals to acclimate to the testing environment.

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface of the injured paw.

    • Determine the paw withdrawal threshold, which is the lowest filament force that elicits a brisk withdrawal response.

    • Conduct behavioral testing at baseline (before drug administration) and at various time points after drug administration to determine the time course of the drug's effect.

  • Data Analysis:

    • The paw withdrawal threshold is typically expressed in grams.

    • An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an antiallodynic effect.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Conclusion: Future Directions and Therapeutic Potential

The piperidine scaffold has proven to be a versatile and valuable platform for the development of novel σ1 receptor ligands. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds. As our understanding of the intricate roles of the σ1 receptor in health and disease continues to expand, piperidine derivatives are poised to play a significant role in the development of new therapeutics for a wide range of challenging medical conditions. [6][7][8]Future research will likely focus on further optimizing the selectivity and pharmacokinetic profiles of these compounds, as well as exploring their potential in combination therapies.

References

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design. Available at: [Link]

  • Leone, S., et al. (2019). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology. Available at: [Link]

  • Agha, H., & McCurdy, C. R. (2021). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kovács, T., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

  • Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • González-Cabrera, J., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. Trends in pharmacological sciences. Available at: [Link]

  • Földi, M., et al. (2020). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology. Available at: [Link]

  • Szałata, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • SIGMA-1 EUROPE. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE. Available at: [Link]

  • Szałata, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. Available at: [Link]

  • Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Niso, M., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects. Molecules. Available at: [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports. Available at: [Link]

  • Razkonis, D., et al. (2021). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. Available at: [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. Available at: [Link]

  • Al-Gharabli, S. (2021). Design and Synthesis of Selective Sigma Ligands. ProQuest. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology. Available at: [Link]

  • Agha, H., & McCurdy, C. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available at: [Link]

  • Lever, J. R., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology. Available at: [Link]

  • Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. Available at: [Link]

  • Pretze, M., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

Sources

The Strategic Utility of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for CNS and Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its conformational flexibility and capacity for multi-point functionalization make it an invaluable building block for targeting complex biological systems. Within this class of intermediates, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has emerged as a particularly strategic starting material. Its unique bifunctional nature—a primary alcohol for downstream elaboration and a carbamate-protected nitrogen for controlled reactivity—offers a streamlined entry into sophisticated molecular designs, particularly for agents targeting the central nervous system (CNS) and oncology pathways.

This guide provides an in-depth exploration of the applications of this compound, focusing on its conversion into high-value pharmacophores. We will detail field-proven protocols, explain the rationale behind experimental choices, and contextualize its utility through the lens of a critical emerging drug target: the Sigma-1 (σ1) receptor.

Core Application: Synthesis of 4-(2-Aminoethyl)piperidine Ligands for the Sigma-1 Receptor

A primary application of this compound is its role as a precursor to 4-(2-aminoethyl)piperidine derivatives. This scaffold is a cornerstone for the development of potent and selective ligands for the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a host of neurological disorders and cancer.[2][3] The synthetic strategy hinges on a reliable two-step sequence: activation of the primary alcohol followed by nucleophilic substitution with a desired amine.

Experimental Workflow Overview

The conversion of the hydroxyethyl group to an aminoethyl group is a pivotal transformation. The workflow is designed to first convert the poorly leaving hydroxyl group into a highly reactive mesylate ester. This intermediate is then subjected to nucleophilic substitution with a primary or secondary amine to forge the crucial carbon-nitrogen bond.

G cluster_0 PART 1: Activation cluster_1 PART 2: Amination cluster_2 PART 3: Deprotection (Optional) A Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate B Benzyl 4-(2-(methylsulfonyloxy)ethyl) piperidine-1-carboxylate (Mesylated Intermediate) A->B Mesyl Chloride, Triethylamine, DCM C Benzyl 4-(2-(Substituted-amino)ethyl) piperidine-1-carboxylate (Final Protected Product) B->C Primary/Secondary Amine, Acetonitrile, Reflux D 4-(2-(Substituted-amino)ethyl) piperidine (Final Ligand) C->D Hydrogenolysis (e.g., H2, Pd/C)

Caption: Synthetic workflow for converting the title compound to σ1 receptor ligands.

Detailed Protocols

The following protocols are adapted from established methodologies for the synthesis of 4-(2-aminoethyl)piperidine derivatives and represent a robust approach for researchers.[2]

Protocol 1: Mesylation of this compound

Objective: To convert the primary alcohol into a good leaving group (mesylate) for subsequent nucleophilic substitution.

Rationale: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic base like triethylamine (TEA) to form a mesylate ester. The resulting mesylate anion is highly stabilized by resonance, making it an excellent leaving group for SN2 reactions. Dichloromethane (DCM) is a standard, non-reactive solvent for this transformation. The reaction is initiated at 0°C to control the initial exothermic reaction between MsCl and TEA.

Reagent Molar Eq. Purpose
This compound1.0Starting Material
Dichloromethane (DCM)-Anhydrous Solvent
Triethylamine (TEA)1.1Base to neutralize HCl byproduct
Methanesulfonyl Chloride (MsCl)1.2Mesylating Agent

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 0.1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl 4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate.

  • The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with a Primary Amine (e.g., Benzylamine)

Objective: To displace the mesylate group with a primary amine to form the desired C-N bond.

Rationale: The mesylated intermediate is highly susceptible to SN2 attack by a nucleophile. Benzylamine is used here as a representative primary amine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is heated to reflux to provide the necessary activation energy for the substitution to proceed at a reasonable rate. An excess of the amine can be used to drive the reaction to completion and act as a base to neutralize any potential side reactions.

Reagent Molar Eq. Purpose
Benzyl 4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate1.0Electrophile
Acetonitrile (MeCN)-Solvent
Benzylamine3.0Nucleophile

Step-by-Step Procedure:

  • Dissolve the crude mesylated intermediate (1.0 eq) in acetonitrile (approx. 0.1 M concentration).

  • Add benzylamine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 18-24 hours.

  • Monitor the reaction by TLC until the mesylate intermediate is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with 0.5 M NaOH (2x) to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of an appropriate solvent system such as DCM/Methanol/Ammonia) to yield the pure Benzyl 4-(2-(benzylamino)ethyl)piperidine-1-carboxylate.

Application in Target-Oriented Synthesis: Sigma-1 (σ1) Receptor Ligands

The 4-(2-aminoethyl)piperidine scaffold, readily synthesized from this compound, is a key pharmacophore for targeting the σ1 receptor.[2][4] These ligands have shown significant promise in preclinical models for neurodegenerative diseases and as antiproliferative agents in cancer.[2][3]

Mechanism of Action: The σ1 Receptor as a Cellular Modulator

The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[5] It plays a critical role in maintaining cellular homeostasis by modulating a variety of signaling pathways.

G cluster_0 Mitochondria-Associated ER Membrane (MAM) cluster_1 Cellular Stress / Ligand Binding cluster_2 Downstream Cellular Effects S1R Sigma-1 Receptor (σ1R) BiP BiP (Chaperone) S1R->BiP Bound in resting state S1R_Active Activated σ1R (Dissociated from BiP) S1R->S1R_Active Translocation Ligand σ1R Ligand (e.g., 4-(2-aminoethyl)piperidine derivative) Ligand->S1R Activation IonChannels Modulation of Ion Channels (Ca2+, K+) S1R_Active->IonChannels ER_Stress Attenuation of ER Stress S1R_Active->ER_Stress BDNF Upregulation of BDNF Signaling S1R_Active->BDNF Nrf2 Activation of Nrf2 Pathway S1R_Active->Nrf2 Outcome Neuroprotection & Antiproliferative Effects IonChannels->Outcome ER_Stress->Outcome BDNF->Outcome Nrf2->Outcome

Caption: Simplified signaling pathway of the Sigma-1 receptor upon ligand activation.

Upon binding to a ligand, the σ1 receptor dissociates from its binding partner BiP and translocates to other parts of the cell. Here, it modulates the activity of various client proteins, including:

  • Ion Channels: It directly interacts with and regulates voltage-gated ion channels, thereby controlling neuronal excitability and calcium homeostasis.

  • ER Stress Response: It helps to mitigate the unfolded protein response (UPR), a key factor in the pathology of many neurodegenerative diseases.

  • Neurotrophic Factor Signaling: Activation of the σ1 receptor can enhance the signaling of crucial survival factors like Brain-Derived Neurotrophic Factor (BDNF).

  • Oxidative Stress: It can promote the Nrf2 antioxidant response, protecting cells from oxidative damage.

Through these multifaceted actions, σ1 receptor agonists can exert potent neuroprotective and anti-cancer effects.

Structure-Activity Relationship (SAR) and Performance Data

The affinity of the final compound for the σ1 receptor can be finely tuned by varying the amine used in Protocol 2. The data below, based on representative compounds from the literature, illustrates the high affinity achievable with this scaffold.[2]

Compound ID R-Group (from R-NH2) σ1 Receptor Affinity (Ki, nM) σ2/σ1 Selectivity
4a Benzyl16560
20a Cyclohexylmethyl1818
21a N-Benzyl-N-methyl1.84
22a 4-Phenylpiperazin-1-yl1.160

Data is representative of the 4-(2-aminoethyl)piperidine scaffold and adapted from Holtschulte et al.[2]

This data highlights that the N-substituent on the aminoethyl side chain plays a critical role in determining both affinity and selectivity for the σ1 receptor over the related σ2 subtype. The ability to easily diversify this position using the described synthetic route makes this compound a powerful tool for SAR studies.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the rapid and efficient synthesis of complex and high-value molecular probes and drug candidates. The straightforward and robust protocols for its conversion into the 4-(2-aminoethyl)piperidine scaffold provide researchers with a reliable pathway to potent σ1 receptor ligands. As our understanding of the therapeutic potential of modulating the σ1 receptor in neurodegeneration and oncology continues to grow, the strategic importance of this versatile building block in drug discovery campaigns is set to increase.

References

  • Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available at: [Link]

  • Galea, E., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 119-130. Available at: [Link]

  • Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., et al. (2015). Role of sigma-1 receptors in neurodegenerative diseases. Journal of Pharmacological Sciences, 127(1), 17-29. Available at: [Link]

  • Maurice, T., & Goguadze, N. (2017). Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases. Frontiers in Pharmacology, 8, 940. Available at: [Link]

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1369(1), 43–53. Available at: [Link]

  • Ishikawa, M., & Hashimoto, K. (2010). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Journal of Receptor, Ligand and Channel Research, 3, 17-25.
  • MOLBASE. (n.d.). This compound. Product Page. Available at: [Link]

  • Google Patents. (2011). US20100016365A1 - Substituted 4-amino-piperidines.
  • Google Patents. (2012). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Fujii, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(13), 2417-2427. Available at: [Link]

  • International Journal of Newgen Research in Pharmacy & Healthcare. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Google Patents. (2018). WO2018102725A1 - Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this N-protection reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthesis for higher yield and purity.

The synthesis involves the reaction of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate (Cbz-Cl) to protect the secondary amine as a benzyloxycarbonyl (Cbz) carbamate.[1][2] While conceptually straightforward, the bifunctional nature of the starting material (containing both a nucleophilic amine and a hydroxyl group) and the reactivity of the acylating agent present specific challenges. This guide provides troubleshooting advice in a direct question-and-answer format.

Part 1: Reagent Quality and Handling FAQs

Proper handling and qualification of starting materials are critical for success. Problems at this stage are a frequent cause of reaction failure.

Question 1: My reaction failed completely or gave a very low yield. I suspect my benzyl chloroformate (Cbz-Cl). How can I assess its quality?

Answer: This is the most common point of failure. Benzyl chloroformate is highly reactive and susceptible to degradation, especially from moisture.[3][4][5]

  • Causality: Cbz-Cl readily hydrolyzes upon contact with water or moist air to form benzyl alcohol, carbon dioxide, and corrosive hydrochloric acid.[4][5] This decomposition depletes your active reagent. Aged Cbz-Cl may also contain decomposition products like benzyl chloride from thermal degradation.[3][6] Commercial Cbz-Cl is often sold as a solution stabilized with a small amount of sodium carbonate.[7]

  • Troubleshooting Steps:

    • Visual Inspection: The reagent should be a colorless to pale yellow oily liquid.[1][3] A pronounced yellow color or the presence of solid precipitates can indicate significant degradation.

    • Odor: It has a characteristic sharp, acrid odor.[4][5] The evolution of HCl fumes upon opening the bottle in moist air is a sign of its reactivity but also its ongoing decomposition.[4]

    • Small-Scale Test Reaction: Before committing your main batch of starting material, perform a small-scale test. A simple method is to react a small aliquot of the Cbz-Cl with a simple amine like benzylamine or even concentrated ammonium hydroxide in the presence of a base.[8] The formation of the corresponding carbamate, which often precipitates as a white solid and can be checked by TLC or melting point, confirms the reagent's activity.

  • Storage Best Practices: Always store Cbz-Cl at the recommended temperature, typically 2–8°C, under an inert atmosphere (argon or nitrogen), and with a tightly sealed cap to prevent moisture ingress.[4]

Question 2: Are there any critical quality parameters for the 4-(2-hydroxyethyl)piperidine starting material?

Answer: Yes. The purity of your starting amine is essential.

  • Water Content: The starting material should be as anhydrous as possible. Any water present will consume the Cbz-Cl through hydrolysis, reducing the yield.

  • Other Nucleophiles: Ensure the starting material is free from other amine impurities that would also react, leading to a complex product mixture and making purification difficult. Purity can be checked by GC-MS or NMR.

Part 2: Reaction Optimization and Troubleshooting

This section addresses issues that arise during the N-Cbz protection reaction itself.

Question 3: My TLC shows a significant amount of unreacted starting material and a new spot near the baseline. What's happening?

Answer: This pattern suggests incomplete reaction and likely hydrolysis of the Cbz-Cl.

  • Causality: The secondary amine of 4-(2-hydroxyethyl)piperidine is the primary nucleophile that attacks the electrophilic carbonyl carbon of Cbz-Cl.[9] This reaction requires a base to neutralize the HCl byproduct.[10] If the base is insufficient or added improperly, the reaction mixture becomes acidic, protonating the starting amine. This protonated amine is no longer nucleophilic, effectively stopping the reaction. The spot near the baseline is likely the hydrochloride salt of your starting material, which is highly polar.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete N-Cbz protection.

Question 4: I see a major byproduct on my TLC with a higher Rf than my desired product. What could it be?

Answer: This is very likely the O-acylated byproduct, where the Cbz group has reacted with the primary alcohol instead of, or in addition to, the amine.

  • Mechanistic Insight: While amines are generally more nucleophilic than alcohols, the hydroxyl group can still compete for the Cbz-Cl, especially under certain conditions.[10][11] This forms a carbonate ester.[3] The resulting O-acylated product is less polar than your desired product (which has a free hydroxyl group), hence its higher Rf value on silica gel. A di-protected species is also possible.

  • How to Minimize O-Acylation:

    • Control Temperature: Run the reaction at low temperatures (0 °C is standard).[10][12] This slows down the rate of O-acylation more than N-acylation, improving selectivity.

    • Control Stoichiometry: Use only a slight excess of Cbz-Cl (e.g., 1.05-1.1 equivalents). A large excess will promote the formation of the di-protected byproduct.

    • Choice of Base and Solvent: Using a biphasic system like dichloromethane/water with a base like sodium carbonate (Schotten-Baumann conditions) often favors N-acylation.[1][9] The amine is more readily deprotonated at the interface, enhancing its nucleophilicity.

Caption: Key reaction and side-reaction pathways in the synthesis.

Part 3: Work-up and Purification Guide

Question 5: I'm having trouble with my aqueous work-up. I'm either getting a persistent emulsion or losing product.

Answer: The amphiphilic nature of the product, containing a polar hydroxyl group and a non-polar Cbz group, can lead to these issues.

  • Breaking Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

  • Preventing Product Loss:

    • The hydroxyl group imparts some water solubility. After the primary extractions with your main organic solvent (e.g., dichloromethane or ethyl acetate), perform one or two back-extractions of the combined aqueous layers to recover any dissolved product.

    • Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Acidic conditions could protonate any unreacted starting material, keeping it in the aqueous phase.

Question 6: What is a good solvent system for purifying this compound by column chromatography?

Answer: A gradient elution using a mixture of a non-polar and a polar solvent is most effective.

  • Recommended Systems: Start with a mobile phase of Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate. A typical starting point is 20-30% Ethyl Acetate in Hexanes.

  • Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate. This will first elute non-polar impurities (like the O,N-di-Cbz byproduct), followed by your desired product, and finally the highly polar unreacted starting material.

Compound Typical Rf (30% EtOAc/Hexanes) Elution Order
Di-Cbz Byproduct~0.6 - 0.71st
Desired Product ~0.3 - 0.4 2nd
Benzyl Alcohol~0.2 - 0.33rd (can co-elute)
Starting Material~0.0 - 0.14th (or sticks to baseline)
Table 1. Typical TLC and Column Chromatography Elution Profile.
Part 4: Standard Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

Materials & Reagents:

  • 4-(2-hydroxyethyl)piperidine (1.0 eq)

  • Benzyl chloroformate (1.1 eq)[4]

  • Triethylamine (Et3N) (2.2 eq) or Sodium Carbonate (Na2CO3) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-(2-hydroxyethyl)piperidine (1.0 eq) and anhydrous dichloromethane.

  • Add Base: Add triethylamine (2.2 eq). If using sodium carbonate, add it along with an equivalent volume of water to create a biphasic system.

  • Cooling: Cool the stirring mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[8][12]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding saturated sodium bicarbonate solution to neutralize excess acid and reagent.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product (a colorless to pale yellow oil) by NMR and MS to confirm its identity and purity.

References
  • Grokipedia. (n.d.). Benzyl chloroformate.
  • Wikipedia. (2023). Benzyl chloroformate. Retrieved from [Link]

  • Lewis, E. S., & Witte, K. (1968). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Journal of the Chemical Society B: Physical Organic, 1198. DOI: 10.1039/J29680001198. Retrieved from [Link]

  • Bergmann, M., & Zervas, L. (1932). Formic acid, chloro-, benzyl ester. Organic Syntheses, Coll. Vol. 2, p.455 (1943); Vol. 12, p.10 (1932). Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Benzyl Chloroformate. Common Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This molecule is a key building block in pharmaceutical research, often utilized in the development of novel therapeutics.[1] The successful synthesis of this intermediate is critical for the advancement of many drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve higher yields and purity. We will delve into the underlying chemical principles to provide a robust understanding of the reaction, enabling you to address challenges effectively.

The primary synthesis route involves the N-protection of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate (Cbz-Cl). While seemingly straightforward, this reaction is prone to several side reactions and experimental pitfalls that can significantly impact the yield and purity of the final product. This guide will provide a comprehensive, question-and-answer-based approach to navigate these challenges.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-protection of 4-(2-hydroxyethyl)piperidine are a common issue and can stem from several factors. The most frequent culprits are suboptimal reaction conditions, reagent quality, and the presence of moisture. Let's break down the potential causes and solutions:

1. Suboptimal Reaction Conditions:

  • Base Selection and Stoichiometry: The choice of base is critical for scavenging the HCl byproduct generated during the reaction.[2] Insufficient or inappropriate base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Troubleshooting:

      • Inorganic Bases: Use at least 2 equivalents of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a biphasic system (e.g., dichloromethane/water) or a polar aprotic solvent like DMF.[3]

      • Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1] Use 1.1 to 1.5 equivalents. Ensure the organic base is pure and dry, as impurities can interfere with the reaction.

  • Temperature Control: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions, such as the decomposition of benzyl chloroformate.

    • Troubleshooting:

      • Maintain the reaction temperature at 0 °C, especially during the addition of benzyl chloroformate.[1] This is crucial to control the reaction rate and minimize the formation of impurities.

  • Reaction Time: Incomplete conversion due to insufficient reaction time will naturally lead to lower yields.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The reaction is generally complete within 2-4 hours at 0 °C to room temperature.

2. Reagent Quality and Handling:

  • Benzyl Chloroformate (Cbz-Cl) Decomposition: Cbz-Cl is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[5][6][7] This not only consumes the reagent but also introduces acid into the reaction mixture, which can neutralize the starting amine.

    • Troubleshooting:

      • Always use freshly opened or properly stored Cbz-Cl. Store it under an inert atmosphere (nitrogen or argon) at 2-8 °C.[8]

      • Handle Cbz-Cl in a fume hood, and use dry syringes or cannulas for transfer.

  • Solvent Purity: The presence of water in the solvent can lead to the hydrolysis of Cbz-Cl.

    • Troubleshooting:

      • Use anhydrous solvents for the reaction. If using solvents like DCM or THF, ensure they are freshly distilled or obtained from a solvent purification system.

3. Work-up and Purification:

  • Product Loss During Extraction: The product has some water solubility due to the hydroxyl group. Improper extraction techniques can lead to significant product loss.

    • Troubleshooting:

      • After quenching the reaction, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like DCM or ethyl acetate.

      • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase.

  • Inefficient Purification: Column chromatography is a common method for purification.[1] Using an inappropriate solvent system or overloading the column can result in poor separation and product loss.

    • Troubleshooting:

      • Determine the optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is typically effective.

      • Ensure proper column packing and do not exceed the recommended sample load for the column size.

Question 2: I am observing a significant amount of an impurity with a similar polarity to my product on TLC. What could it be and how do I prevent its formation?

Answer:

The presence of a closely migrating impurity on TLC often points to the formation of a side product with a similar structure to the desired product. In this synthesis, the most likely culprit is the O-acylated byproduct, Benzyl 4-(2-(benzyloxycarbonyloxy)ethyl)piperidine-1-carboxylate .

Cause of Formation:

While the amine is more nucleophilic than the primary alcohol, under certain conditions, the hydroxyl group can also react with benzyl chloroformate to form a carbonate.[5] This is more likely to occur if:

  • Excess Benzyl Chloroformate is Used: Using a large excess of the acylating agent can drive the reaction towards the formation of the di-protected product.

  • Strongly Basic Conditions: While a base is necessary, a very strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the less reactive hydroxyl group to attack the Cbz-Cl.

Prevention and Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. This ensures complete consumption of the starting amine while minimizing the chance of di-acylation.

  • Optimize Base Selection: A mild base like NaHCO₃ is often sufficient and less likely to deprotonate the alcohol compared to stronger bases.

  • Maintain Low Temperatures: As mentioned previously, keeping the reaction at 0 °C is critical.[1]

  • Slow Addition of Reagents: Add the benzyl chloroformate dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive amine.

Workflow for Minimizing O-Acylation:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring cluster_3 Outcome A Dissolve 4-(2-hydroxyethyl)piperidine and NaHCO3 in DCM/H2O B Cool to 0 °C A->B C Add Benzyl Chloroformate (1.05 eq) dropwise over 30-60 min B->C D Stir at 0 °C to RT C->D E Monitor by TLC/LC-MS D->E F High Yield of Mono-N-Cbz Product E->F Reaction Complete G Minimal O-Acylation Byproduct E->G Side Reaction Minimized

Caption: Optimized workflow for selective N-Cbz protection.

Question 3: My final product is contaminated with benzyl alcohol. How did this happen and what is the best way to remove it?

Answer:

The presence of benzyl alcohol in your final product is almost always due to the hydrolysis of benzyl chloroformate.[5] This can occur either during the reaction or during the work-up.

Causes of Benzyl Alcohol Formation:

  • Moisture in the Reaction: As detailed in Question 1, any water present in the reagents or solvent will react with Cbz-Cl to form benzyl alcohol and HCl.[6][7]

  • Aqueous Work-up: During the work-up, any unreacted Cbz-Cl will be rapidly hydrolyzed upon the addition of water or aqueous solutions.

Strategies for Removal:

Benzyl alcohol can be challenging to remove completely by standard column chromatography due to its polarity. Here are some effective methods:

  • Aqueous Washes:

    • Dissolve the crude product in a water-immiscible solvent like ethyl acetate or DCM.

    • Wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃ or 1M NaOH) to remove any acidic byproducts.

    • Follow with several water washes to extract the benzyl alcohol. Since benzyl alcohol has some water solubility, this can be quite effective.

    • Finish with a brine wash to remove residual water from the organic layer.

  • Distillation/Evaporation under High Vacuum: If the product is stable at elevated temperatures, benzyl alcohol can sometimes be removed by rotary evaporation under a high vacuum. However, care must be taken not to distill the desired product.

  • Optimized Chromatography:

    • Use a less polar eluent system for column chromatography. This will cause the more polar benzyl alcohol to elute much slower than the product.

    • A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve separation.

Preventative Measures:

The best approach is to prevent the formation of excess benzyl alcohol in the first place. This reinforces the importance of using anhydrous conditions and high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-Cbz protection reaction?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the stable carbamate product and hydrochloric acid.[5]

G Piperidine-N-H R₂N-H Cbz-Cl Cl-C(=O)O-Bn Piperidine-N-H->Cbz-Cl Nucleophilic Attack Intermediate [R₂N⁺H-C(O⁻)(Cl)O-Bn] Cbz-Cl->Intermediate Product R₂N-C(=O)O-Bn Intermediate->Product Chloride Elimination HCl H-Cl Intermediate->HCl

Caption: Mechanism of N-Cbz protection.

Q2: Are there alternative reagents for introducing the Cbz group?

A2: Yes, while Cbz-Cl is the most common reagent, alternatives exist that can be advantageous in certain situations. These include:

  • Benzyl N-succinimidyl carbonate (Cbz-OSu): This reagent is less sensitive to moisture than Cbz-Cl and produces N-hydroxysuccinimide as a byproduct, which is water-soluble and easily removed.[9]

  • Dibenzyl dicarbonate ((Cbz)₂O): Similar to Boc anhydride, this reagent is also less moisture-sensitive and can provide milder reaction conditions.

Q3: Can I use a different protecting group for the piperidine nitrogen?

A3: Absolutely. The choice of protecting group depends on the overall synthetic strategy and the orthogonality required. Common alternatives to the Cbz group include:

  • tert-Butoxycarbonyl (Boc): Introduced using Boc anhydride, this group is stable to hydrogenolysis and basic conditions but is easily removed with acid (e.g., TFA).

  • Acetyl (Ac): A simple and robust protecting group, typically introduced with acetic anhydride or acetyl chloride. It is removed under harsh acidic or basic hydrolysis conditions.

  • Benzyl (Bn): This group is introduced via reductive amination or alkylation with benzyl bromide.[3][10][11] It is typically removed by hydrogenolysis.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4: A combination of techniques is recommended for a thorough analysis:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to visually track the consumption of the starting material and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the components, which helps in identifying byproducts.[4]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.[12]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[12]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbamate carbonyl stretch (~1690-1710 cm⁻¹).[5]

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)piperidine (1.0 eq).

  • Dissolve the starting material in a 2:1 mixture of DCM and water.

  • Add sodium bicarbonate (2.0 eq) to the mixture and cool the flask to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirring mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water (1x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford this compound as a clear oil.

Data Summary Table:

ParameterRecommended ConditionExpected Outcome
Stoichiometry (Cbz-Cl) 1.05 - 1.1 equivalentsMinimizes di-acylation, ensures full conversion
Base NaHCO₃ (2.0 eq) or TEA (1.2 eq)Efficiently neutralizes HCl byproduct
Temperature 0 °C to Room TemperatureControls exotherm, reduces side reactions
Solvent DCM/H₂O or anhydrous DCM/THFProvides good solubility for reagents
Typical Yield 80-95%High conversion to the desired product[5]
Purity (post-chromatography) >98%High purity suitable for subsequent steps

References

  • Grokipedia.
  • Benchchem.
  • Apollo.
  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ResearchGate.
  • Benchchem.
  • PubMed Central.
  • Benchchem.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Benchchem. Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • ResearchGate. (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Guidechem.
  • Wikipedia.
  • MedChemExpress. Benzyl 4-(2-hydroxyethyl)
  • RSC Medicinal Chemistry. 4.
  • The Royal Society of Chemistry. 1. Synthesis.
  • NJ.gov. Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO.
  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde.
  • CAMEO Chemicals - NOAA.
  • Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Common Organic Chemistry.
  • Sigma-Aldrich.
  • Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Google Patents. JP2000136183A - Production of n-benzyl-4-formylpiperidine.
  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600..
  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • Benchchem.
  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • PMC - NIH.
  • Biosynth.
  • Asian Journal of Chemistry.
  • Apollo Scientific. 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected.

Sources

Technical Support Center: Purification of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Cbz-4-piperidineethanol). This document provides in-depth, experience-driven advice and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the why behind each step, ensuring a deeper understanding and more successful outcomes in your work.

Introduction: Understanding the Molecule

This compound is a key intermediate in pharmaceutical synthesis. Its structure, featuring a Cbz (benzyloxycarbonyl) protecting group, a piperidine core, and a primary alcohol, presents a unique set of purification challenges. The polarity of the hydroxyl group combined with the greasy nature of the Cbz group can lead to difficult separations from starting materials and byproducts.

This guide is structured to address the most common issues encountered during the purification of this compound, offering logical, step-by-step solutions grounded in chemical principles.

Section 1: Troubleshooting Guide

This section is designed to address specific problems you might encounter during the purification process. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a recommended protocol.

Issue 1: My final product is a viscous, inseparable oil instead of a solid. How can I induce crystallization?

Answer: The oily nature of this compound is a frequently reported issue. This can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule itself. The introduction of the Cbz protecting group, while beneficial for stability, can sometimes make the protected product easier to crystallize[1]. However, this is not always guaranteed.

Causality and Strategic Approach:

Impurities act as "defects" in the crystal lattice, preventing the ordered arrangement required for solidification. Residual solvents can also disrupt this process. The strategy is to first ensure high purity via chromatography and then to employ systematic crystallization techniques to find the right conditions for solid formation.

Troubleshooting Protocol: From Oil to Crystal
  • Re-evaluate Purity: Before attempting crystallization, confirm the purity of your oily product using a high-resolution technique like HPLC or LC-MS. If significant impurities are present, an additional chromatographic step is necessary.

  • Solvent Removal: Ensure all solvents from the previous steps are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the compound is soluble but the impurities are not (e.g., dichloromethane followed by hexane) can sometimes help.

  • Systematic Solvent Screening for Crystallization:

    • Start with a single solvent system: Attempt to dissolve a small amount of the oil in a good solvent (e.g., ethyl acetate, dichloromethane) at a slightly elevated temperature and then slowly cool it to room temperature, followed by refrigeration (2-8 °C).

    • Employ an anti-solvent system: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., hexanes, heptane) dropwise until turbidity persists. Allow the solution to stand undisturbed.

    • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a previously obtained solid sample, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

Solvent SystemRoleRationale
Ethyl Acetate / HexanesGood/PoorA classic combination for compounds of intermediate polarity.
Dichloromethane / PentaneGood/PoorOffers a different polarity profile and can sometimes be effective where ethyl acetate fails.
Isopropanol / WaterGood/PoorThe hydroxyl group may allow for solubility in alcohols, with water as a potential anti-solvent.
TolueneSingle SolventSlow evaporation of toluene can sometimes yield high-quality crystals for aromatic compounds.
Issue 2: Column chromatography gives poor separation between my product and a closely-eluting impurity. What can I do?

Answer: Poor separation during column chromatography is typically due to an inappropriate solvent system (mobile phase) or stationary phase. For Cbz-protected amines, standard silica gel with an ethyl acetate/hexane eluent is a common starting point[2]. However, the presence of the hydroxyl group in your molecule adds polarity, which can lead to band tailing and co-elution with polar impurities.

Visualizing the Chromatography Challenge

G cluster_0 Standard Conditions (e.g., 30% EtOAc/Hex) cluster_1 Optimized Conditions (e.g., 50% EtOAc/Hex + 1% TEA) A Starting Material (Less Polar) B Product + Impurity (Co-eluting) A->B Poor Separation C Polar Byproduct (More Polar) D Starting Material E Product D->E Good Separation F Impurity E->F Good Separation G Polar Byproduct Start Crude Mixture Start->A Start->D

Troubleshooting Protocol: Optimizing Chromatographic Separation
  • TLC Analysis is Key: Before running a large column, meticulously optimize the mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and show clear separation from all impurities.

  • Adjusting Mobile Phase Polarity:

    • Increase Polarity Gradually: If your product and the impurity are eluting too quickly (high Rf), decrease the percentage of the more polar solvent (e.g., ethyl acetate). If they are eluting too slowly (low Rf), increase it.

    • Introduce a Third Solvent: Sometimes a simple two-solvent system is insufficient. Adding a small amount of a more polar solvent like methanol (e.g., 95:5:0.5 Ethyl Acetate:Hexane:Methanol) can significantly alter selectivity.

  • Utilize an Amine Deactivator: The piperidine nitrogen, although protected, can still interact with acidic silica gel, causing streaking or "tailing" on the TLC plate and column.

    • Add Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper bands and often improved separation of nitrogen-containing compounds.

  • Consider an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): If tailing persists even with TEA, consider using alumina as your stationary phase.

    • Reverse-Phase Chromatography (C18): For highly polar impurities that are difficult to separate on normal phase silica, reverse-phase chromatography (using a solvent system like water/acetonitrile or water/methanol) can be an effective, albeit more resource-intensive, alternative.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might see in my crude product?

A1: The impurities will largely depend on your synthetic route. A common synthesis involves the reduction of the corresponding aldehyde, Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate[3], or the ester, Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate[4].

  • Unreacted Starting Material: Incomplete reduction will leave residual aldehyde or ester.

  • Over-reduction Products: If a harsh reducing agent is used, the Cbz group itself could be cleaved, leading to the unprotected piperidine.

  • Solvent Adducts: Depending on the reaction conditions, you may form adducts with the solvent.

  • Side-products from Cbz-Cl: If synthesizing from the unprotected amine, impurities from the reaction with benzyl chloroformate (Cbz-Cl) can be present.

Q2: Is the Cbz (benzyloxycarbonyl) protecting group stable during purification?

A2: The Cbz group is generally robust and stable to the conditions of flash chromatography on silica gel. It is also stable to most aqueous acidic (mild) and basic conditions[5]. However, it is sensitive to:

  • Harsh Acidic Conditions: Strong acids (e.g., HBr in acetic acid) will cleave the Cbz group[6]. Avoid these in your workup and purification steps.

  • Catalytic Hydrogenation: This is the primary method for Cbz deprotection. Ensure your synthesis and purification steps do not involve catalysts like Palladium on carbon (Pd/C) in the presence of a hydrogen source unless deprotection is intended[6][7].

  • Strong Reducing Agents: While generally stable to hydride reagents like sodium borohydride (NaBH₄), very strong reducing agents could potentially affect the Cbz group.

Q3: My NMR spectrum looks clean, but my elemental analysis is off. What could be the issue?

A3: This is a classic problem that often points to the presence of a stubborn, NMR-invisible impurity or, more commonly, residual solvent.

  • Residual Solvents: Solvents like ethyl acetate, dichloromethane, or even grease from glassware can be difficult to remove from a viscous oil. High vacuum drying for an extended period (12-24 hours), sometimes at a slightly elevated temperature (e.g., 30-40 °C), is crucial.

  • Water: The hydroxyl group on your molecule can avidly retain water. Co-evaporation with an anhydrous solvent like toluene can help to azeotropically remove water.

  • Inorganic Salts: Salts from the workup (e.g., sodium sulfate, magnesium sulfate, sodium chloride) can be carried through if the organic phase was not properly washed or filtered. These will not be visible in a standard ¹H NMR but will significantly impact elemental analysis. Ensure your workup includes a water and/or brine wash to remove these salts.

Q4: Can I use distillation for purification?

A4: Distillation is generally not recommended for this compound. The molecule has a high boiling point and is likely to decompose at the temperatures required for distillation, even under high vacuum. The Cbz group, in particular, can be thermally labile. Stick to chromatography and crystallization as your primary purification methods. The analogous N-Boc protected compound has a reported boiling point of 120-150 °C at 0.5 mmHg, which may provide a rough estimate, but thermal stability of the Cbz group is a concern[].

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • MOLBASE Encyclopedia. This compound|115909-91-6. [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

Sources

Identifying side products in Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common synthetic transformations of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you anticipate challenges, troubleshoot effectively, and optimize your reactions.

This center is structured into key reaction types you are likely to perform on this molecule. Each section contains frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter.

Section 1: Oxidation of the Primary Alcohol

The conversion of the primary alcohol in this compound to the corresponding aldehyde, Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate[1], is a fundamental transformation. However, the choice of oxidant and reaction conditions are critical to avoid side product formation.

Oxidation Troubleshooting Guide & FAQs

Question: I performed a Swern oxidation, but my main product is a methylthiomethyl (MTM) ether. What happened?

Answer: This is a classic side reaction in Swern oxidations that occurs when the reaction temperature rises prematurely.[2][3] The sulfur ylide intermediate, which is meant to deprotonate the alkoxysulfonium ion, can undergo a Pummerer-type rearrangement if the temperature is not strictly maintained, typically below -60 °C.[2]

  • Causality: The key to a successful Swern oxidation is the stability of the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium ion intermediate. These species are highly reactive and decompose at higher temperatures, leading to the formation of the MTM ether side product instead of the desired aldehyde.[3][4]

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the addition of all reagents. Do not let the internal temperature rise above -60 °C.

    • Order of Addition: Add the DMSO/oxalyl chloride mixture first to form the active oxidant, then add the alcohol, and finally, add the triethylamine base.

  • Troubleshooting Workflow:

    Swern_Troubleshooting start Swern Oxidation check_product Major Product Observed? start->check_product mtm_ether MTM Ether Side Product check_product->mtm_ether Impurity aldehyde Desired Aldehyde check_product->aldehyde Clean check_temp check_temp mtm_ether->check_temp yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp yes_temp->aldehyde Other issue? Check stoichiometry re_run Action: Re-run reaction - Ensure Dry Ice/Acetone Bath - Slow, dropwise addition no_temp->re_run

    Swern Oxidation Troubleshooting Flow.

Question: I used a TEMPO-based oxidation and got a significant amount of the carboxylic acid. How can I get the aldehyde?

Answer: Over-oxidation to the carboxylic acid is a common issue with TEMPO-mediated oxidations, especially when using a strong stoichiometric oxidant like sodium hypochlorite (bleach).[5] The initially formed aldehyde exists in equilibrium with its hydrate form, which can be further oxidized.

  • Causality: The TEMPO/NaOCl system generates a potent N-oxoammonium salt as the active oxidant.[6] While highly efficient for the alcohol-to-aldehyde step, it can also readily oxidize the aldehyde hydrate to the carboxylic acid.

  • Preventative Measures:

    • Use a Milder Co-oxidant: Replace NaOCl with a co-oxidant that is less prone to over-oxidation, such as N-chlorosuccinimide (NCS) or using catalytic diacetoxyiodobenzene (BAIB).[7]

    • Control Stoichiometry: Carefully control the equivalents of the primary oxidant. Using a slight excess is often necessary, but a large excess will promote over-oxidation.

    • Buffered Conditions: Running the reaction under buffered conditions (e.g., pH 8.5 with sodium bicarbonate) can sometimes temper the reactivity and improve aldehyde selectivity.

Question: My Dess-Martin periodinane (DMP) oxidation is complete, but the workup is difficult, and my product is not pure. What is the best way to purify it?

Answer: The Dess-Martin oxidation is known for its mild conditions, but the workup can be challenging due to the generation of iodine-containing byproducts.[8][9][10]

  • Causality: The reaction reduces the hypervalent iodine(V) reagent to an iodine(I) species. These byproducts are often soluble in the extraction solvent and can co-elute with the product during chromatography.

  • Improved Workup Protocol:

    • After the reaction is complete, dilute the mixture with a larger volume of a nonpolar solvent like diethyl ether or hexanes.

    • Add a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

    • Stir vigorously for 15-30 minutes. The thiosulfate will reduce the iodine byproducts to iodide salts, which are much more soluble in the aqueous layer.

    • Separate the layers and wash the organic layer again with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate. This procedure typically provides a much cleaner crude product for chromatography.

Oxidation Method Common Side Product(s) Primary Cause Recommended Solution
Swern Oxidation Methylthiomethyl (MTM) etherPoor temperature control (> -60°C)Maintain -78°C; ensure proper reagent addition order.[2][3]
TEMPO/NaOCl Carboxylic acid (over-oxidation)Aggressive primary oxidantUse a milder co-oxidant (e.g., NCS, BAIB); buffer the reaction.[5]
Dess-Martin (DMP) Iodine-containing impuritiesByproducts from the reagentQuench with aqueous NaHCO₃/Na₂S₂O₃ solution.[8][9]

Section 2: Esterification & Etherification of the Primary Alcohol

Coupling the primary alcohol with carboxylic acids (esterification) or other alcohols (etherification) is another common reaction. The Mitsunobu reaction is a powerful tool for this, but it is infamous for its purification challenges.

Esterification Troubleshooting Guide & FAQs

Question: I ran a Mitsunobu reaction to form an ester, but my yield is low and purification is a nightmare. How can I improve this?

Answer: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate), which are notoriously difficult to remove from the desired product.[11][12]

  • Causality: Both TPPO and the hydrazine byproduct are non-volatile, often crystalline solids with chromatographic behavior similar to many synthetic targets. This co-elution makes purification by standard silica gel chromatography challenging.

  • Strategies for Improvement:

    • Modified Reagents: Use polymer-supported triphenylphosphine or a phosphine reagent with an acidic or basic handle, which allows for easy removal of the phosphine oxide byproduct by filtration or an acid/base wash.[12]

    • Purification Tricks:

      • Crystallization: If your product is an oil, try dissolving the crude mixture in a minimal amount of dichloromethane and adding a large excess of cold diethyl ether or pentane. TPPO is often insoluble in these solvents and will precipitate out.

      • Aqueous Wash: For some products, a wash with a dilute acid (e.g., 1M HCl) can help remove the hydrazine byproduct.

    • Alternative Coupling: If the Mitsunobu reaction continues to be problematic, consider converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and performing a standard S N 2 reaction with the carboxylate salt of your desired acid.

  • Mitsunobu Reaction Workflow:

    Mitsunobu_Workflow start Reactants: - Alcohol - Carboxylic Acid - PPh3 - DEAD/DIAD reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) start->reaction workup Aqueous Workup reaction->workup crude Crude Product Mixture: - Desired Ester - Triphenylphosphine Oxide (TPPO) - Hydrazine Byproduct workup->crude purification Purification Strategy crude->purification chromatography Silica Gel Chromatography purification->chromatography Standard precipitation Precipitation of TPPO (e.g., with Ether/Hexanes) purification->precipitation Alternative final_product Pure Ester Product chromatography->final_product precipitation->chromatography Followed by

    General workflow for a Mitsunobu reaction and purification.

Section 3: Cbz (Benzyl Carbamate) Deprotection

The Cbz group is a robust protecting group for the piperidine nitrogen.[6][13] Its removal is most commonly achieved by catalytic hydrogenation, but acidic conditions can also be used. Each method has potential pitfalls.

Cbz Deprotection Troubleshooting Guide & FAQs

Question: I attempted to deprotect the Cbz group using catalytic hydrogenation (H₂, Pd/C), but I see a byproduct with a mass that is 6 units higher than my expected product. What is it?

Answer: The likely side product is the result of over-hydrogenation, where the benzyl group's aromatic ring has been reduced to a cyclohexylmethyl group.

  • Causality: While palladium on carbon (Pd/C) is generally chemoselective for hydrogenolysis of the C-O bond of the carbamate, under prolonged reaction times, high pressure, or with a highly active catalyst, it can also catalyze the reduction of the aromatic ring.[14]

  • Preventative Measures:

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed.

    • Use a Hydrogen Transfer Reagent: Instead of H₂ gas, use a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene.[15] These reagents provide a controlled source of hydrogen and can often prevent over-reduction.

    • Catalyst Choice: Use a less active catalyst, such as 5% Pd/C instead of 10%, or a catalyst that has been pre-treated to reduce its activity.[14]

Question: I used HBr in acetic acid to cleave the Cbz group, but I got a complex mixture of products. Is there a cleaner way to do an acid-mediated deprotection?

Answer: Strong acids like HBr in acetic acid are effective but can be harsh.[16] The benzyl cation intermediate that is formed can lead to side reactions, and the bromide counterion is nucleophilic.

  • Causality: The strongly acidic and nucleophilic conditions can lead to degradation of other functional groups on the molecule or alkylation side reactions from the generated benzyl bromide.

  • Alternative Acidic Conditions:

    • Trifluoroacetic Acid (TFA): TFA is a strong acid but its conjugate base is non-nucleophilic. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the benzyl cation, preventing side reactions and resulting in a much cleaner deprotection.[16]

    • HCl in an Organic Solvent: Using a solution of HCl in a solvent like dioxane or isopropanol can also be a cleaner alternative to HBr/acetic acid.[17]

Deprotection Method Common Side Product(s) Primary Cause Recommended Solution
Catalytic Hydrogenation Cyclohexylmethyl-substituted piperidineOver-reduction of the benzyl ringMonitor reaction closely; use a hydrogen transfer reagent.[14]
HBr in Acetic Acid Complex mixture; brominated speciesHarsh acidic/nucleophilic conditionsUse a non-nucleophilic acid system like TFA with a scavenger (TIS).[16]
TFA Incomplete reactionInsufficient reaction time/tempIncrease reaction time or gently warm; monitor by LC-MS.
References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. Retrieved January 8, 2026, from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved January 8, 2026, from [Link]

  • Various Authors. (2022). Selective Cleavage of Cbz-Protected Amines. Request PDF on ResearchGate. Retrieved January 8, 2026, from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved January 8, 2026, from [Link]

  • Various Authors. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved January 8, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved January 8, 2026, from [Link]

  • Various Authors. (n.d.). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Organic-Chemistry.org. (2019). Swern Oxidation. Retrieved January 8, 2026, from [Link]

  • Various Authors. (n.d.). TEMPO-Mediated Oxidations. Retrieved January 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved January 8, 2026, from [Link]

  • Various Authors. (n.d.). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. MDPI. Retrieved January 8, 2026, from [Link]

  • Various Authors. (2025). 2,2,6,6-Tetramethyl piperidine-1-oxyl (TEMPO)-mediated catalytic oxidation of benzyl alcohol in acetonitrile and ionic liquid 1-butyl-3-methyl-imidazolium hexafluorophosphate [BMIm][PF 6]: Kinetic analysis. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Various Authors. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved January 8, 2026, from [Link]

  • Various Authors. (2025). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Various Authors. (n.d.). Swern oxidation. SciSpace. Retrieved January 8, 2026, from [Link]

  • Various Authors. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Chem-Station. (2014). Swern Oxidation. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved January 8, 2026, from [Link]

  • MOLBASE. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 8, 2026, from [Link]

  • ScienceMadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. (n.d.). 2-Hydroxy-piperidine-1-carboxylic acid benzyl ester. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 8, 2026, from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved January 8, 2026, from [Link]

  • Various Authors. (2025). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Request PDF on ResearchGate. Retrieved January 8, 2026, from [Link]

  • Various Authors. (2025). Studies on the hydrogenolysis of benzyl ethers. Request PDF on ResearchGate. Retrieved January 8, 2026, from [Link]

  • Various Authors. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Copernicus Publications. Retrieved January 8, 2026, from [Link]

Sources

Stability issues of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in their synthetic workflows. The stability of this molecule, particularly the benzyl carbamate (Cbz or Z) protecting group, under acidic conditions is a critical factor for successful experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to address potential stability issues you may encounter.

I. Understanding the Core Chemistry: The Cbz Group's Behavior in Acid

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis due to its general stability under various conditions.[1][2] It renders the highly nucleophilic and basic piperidine nitrogen inert, allowing for transformations on other parts of the molecule.[1] While robust, the Cbz group is not impervious, especially to acidic conditions.

The primary mechanism of acidic cleavage involves protonation of the carbamate oxygen, followed by the loss of the carbamic acid, which then decarboxylates to yield the unprotected amine, carbon dioxide, and a benzyl cation.[3] This benzyl cation is a key intermediate that can lead to undesired side reactions.

Mechanism of Acid-Catalyzed Cbz Deprotection

G Cbz_Protected This compound Protonated_Cbz Protonated Carbamate Intermediate Cbz_Protected->Protonated_Cbz Unstable_Intermediate Unstable Carbamic Acid Protonated_Cbz->Unstable_Intermediate Spontaneous Cleavage Benzyl_Cation Benzyl Cation (Reactive) Protonated_Cbz->Benzyl_Cation Deprotected_Amine 4-(2-hydroxyethyl)piperidine Unstable_Intermediate->Deprotected_Amine CO2 Carbon Dioxide Unstable_Intermediate->CO2 Side_Products N-Benzylated Impurity O-Benzylated Impurity Solvent Adducts Benzyl_Cation->Side_Products Alkylation of Nucleophiles

Caption: Acid-catalyzed deprotection pathway of the Cbz group.

II. Troubleshooting Guide

This section addresses specific experimental issues that may arise from the instability of this compound under acidic conditions.

Issue 1: Incomplete Reaction or Low Yield of the Desired Product

Scenario: You are attempting a reaction on the hydroxyl group (e.g., esterification, etherification) under acidic catalysis, but you observe a significant amount of starting material remaining and/or the formation of the deprotected piperidine.

Possible Causes & Solutions:

  • Cause A: Premature Cbz Deprotection. The acidic conditions required for your primary reaction are inadvertently cleaving the Cbz group.

    • Troubleshooting Steps:

      • Monitor the Reaction at Multiple Time Points: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of the deprotected amine, 4-(2-hydroxyethyl)piperidine, early in the reaction.

      • Reduce Acid Strength or Concentration: If possible, switch to a milder Lewis acid (e.g., Sc(OTf)₃, Bi(OTf)₃) or a weaker Brønsted acid. If using a strong acid like HCl or H₂SO₄, decrease its concentration or stoichiometric ratio.

      • Lower the Reaction Temperature: Acid-catalyzed deprotection is often accelerated by heat. Running the reaction at a lower temperature may disfavor the deprotection pathway while still allowing your desired transformation to proceed, albeit at a slower rate.

  • Cause B: Steric Hindrance. The Cbz group, while protecting the amine, can sterically hinder the approach of reagents to the nearby hydroxyl group.

    • Troubleshooting Steps:

      • Select a Less Bulky Reagent: If applicable to your synthesis, choose a smaller activating agent or coupling partner.

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration at a moderate temperature to overcome the kinetic barrier imposed by steric hindrance.

Issue 2: Formation of Unexpected Side Products

Scenario: Your reaction mixture shows multiple unexpected spots on TLC or peaks in LC-MS, complicating purification and reducing the yield of the target molecule.

Possible Causes & Solutions:

  • Cause: Benzyl Cation-Mediated Side Reactions. The benzyl cation formed during Cbz cleavage is a potent electrophile that can be trapped by various nucleophiles in the reaction mixture.[4]

    • Common Side Products & Identification:

      • N-Benzylated Piperidine: The deprotected piperidine nitrogen can attack the benzyl cation, leading to a tertiary amine byproduct. This is particularly prevalent if the deprotection is slow and both the benzyl cation and the free amine are present simultaneously.[5]

      • O-Benzylated Product (Benzyl Ether): The primary hydroxyl group of your starting material or product can act as a nucleophile, attacking the benzyl cation to form a benzyl ether.

      • Solvent Adducts: If using a nucleophilic solvent (e.g., acetonitrile, acetic acid), it may be alkylated by the benzyl cation.[4]

    • Troubleshooting & Mitigation Protocol:

      • Characterize Byproducts: Isolate the major byproducts using preparative chromatography and characterize them by NMR and MS to confirm their structures. This will provide definitive evidence for the degradation pathway.

      • Introduce a Cation Scavenger: If acidic conditions are unavoidable, consider adding a "cation scavenger" to the reaction mixture. Anisole or thioanisole are commonly used to trap the electrophilic benzyl cation, preventing it from reacting with your desired molecules.

      • Re-evaluate the Synthetic Strategy: If side product formation is extensive, it may be more efficient to perform the desired reaction on the unprotected 4-(2-hydroxyethyl)piperidine and introduce the Cbz group in a subsequent step.

Potential Side Product Likely Cause Mitigation Strategy
4-(2-hydroxyethyl)piperidinePremature Cbz deprotectionUse milder acid, lower temperature.
Benzyl 4-(2-(benzyloxy)ethyl)piperidine-1-carboxylateO-alkylation by benzyl cationAdd cation scavenger (e.g., anisole).
1-Benzyl-4-(2-hydroxyethyl)piperidineN-alkylation by benzyl cation after deprotectionUse milder conditions to avoid complete deprotection.[5]
Solvent-derived impuritiesAlkylation of solvent by benzyl cationUse a non-nucleophilic solvent (e.g., DCM, Toluene).

III. Frequently Asked Questions (FAQs)

Q1: How stable is the Cbz group to common acidic conditions used in synthesis?

The stability of the Cbz group is highly dependent on the specific acid, its concentration, the solvent, and the temperature. While it is generally stable to mild aqueous acids, it can be cleaved by stronger acidic conditions.[3][6] For instance, it is often readily cleaved by HBr in acetic acid, a common reagent for Cbz deprotection.[5] Milder conditions like concentrated HCl or trifluoroacetic acid (TFA) at room temperature may also lead to slow cleavage.[7][8]

Q2: I need to perform a reaction that generates HCl in situ. Will this cleave the Cbz group on my molecule?

It is highly likely. Reactions that generate strong acids, such as the use of thionyl chloride (SOCl₂) or oxalyl chloride to form an acid chloride, will almost certainly lead to the deprotection of the Cbz group.[7] In such cases, it is advisable to protect the hydroxyl group first using a different strategy or to use the unprotected piperidine and protect the amine later in the synthesis.

Q3: Are there alternative protecting groups for the piperidine nitrogen that are more stable to acid?

Yes. If your synthetic route requires harsh acidic conditions, consider using a protecting group that is cleaved under different conditions (orthogonal protection strategy).[9] For example:

  • tert-Butoxycarbonyl (Boc): While also acid-labile, it often requires stronger acids like TFA for efficient removal, potentially offering a window of selectivity over Cbz.[7]

  • Acetyl (Ac) or other amides: These are very stable to a wide range of acidic conditions but require harsh basic or acidic conditions for removal.

Q4: What analytical techniques are best for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is an excellent quantitative method to monitor the disappearance of the starting material and the appearance of the deprotected product and other impurities over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for rapid, qualitative analysis of reaction mixtures to identify the molecular weights of potential byproducts, which can help in elucidating degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of the characteristic benzylic protons of the Cbz group (around 5.1 ppm) and the appearance of signals corresponding to the deprotected product.

Workflow for Stability Assessment

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Interpretation A Dissolve Compound in Acidic Medium of Interest B Set Up Parallel Reactions (e.g., different temperatures, acids) A->B C Take Aliquots at Defined Time Intervals B->C D Quench Aliquot (e.g., with base) C->D E Analyze by LC-MS (Qualitative Identification) D->E F Analyze by HPLC (Quantitative Measurement) D->F H Identify Degradation Products from MS Data E->H G Plot Concentration vs. Time F->G I Determine Rate of Degradation and Half-life G->I H->I

Caption: A systematic workflow for assessing compound stability.

IV. References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 8, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved January 8, 2026, from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 8, 2026, from [Link]

  • Kumar, A., et al. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Optimizing Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 115909-91-6), a key intermediate in pharmaceutical development, notably as a versatile PROTAC linker.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis, focusing on the most prevalent and reliable method: the N-protection of 4-(2-hydroxyethyl)piperidine.

Our goal is to move beyond simple procedural steps, offering a causal understanding that empowers researchers to troubleshoot effectively and optimize their reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is the direct N-protection of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate (Cbz-Cl).[3] This reaction, typically performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution where the secondary amine of the piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4]

The primary advantages of this approach are:

  • High Selectivity: Under basic conditions, the amine is significantly more nucleophilic than the primary alcohol, minimizing the formation of the benzyl carbonate byproduct.[4][5]

  • High Yield: The reaction is typically high-yielding, often in the 80-95% range.[4]

  • Mild Conditions: The reaction proceeds efficiently at low to ambient temperatures (0 °C to room temperature), preserving the integrity of the molecule.[5][6]

  • Scalability: The procedure is readily scalable for industrial production.[3]

An alternative, though less common, route involves the reduction of an upstream intermediate like Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate.[7] However, this adds synthetic steps and requires careful control of the reducing agent (e.g., NaBH₄) to avoid unwanted side reactions. For most applications, direct N-protection is superior in efficiency and simplicity.

Q2: What are the critical reaction parameters to control during the N-Cbz protection?

Success in this synthesis hinges on the precise control of several key parameters. The interplay between these factors dictates reaction rate, yield, and purity.

ParameterRecommended Range/ValueRationale & Expert Insight
Temperature 0 °C to Room TempCausality: The reaction is exothermic. Starting at 0 °C is crucial to control the initial rate of reaction, minimize side product formation (like dibenzyl carbonate from Cbz-Cl degradation), and ensure selectivity for N-acylation over O-acylation.[5][6] Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.[8][9]
Stoichiometry 1.05 - 1.2 equivalents of Cbz-ClCausality: A slight excess of benzyl chloroformate ensures the complete consumption of the valuable piperidine starting material. However, a large excess should be avoided as it complicates purification and increases the risk of di-Cbz byproducts or reaction with the hydroxyl group.
Base Selection NaHCO₃, Na₂CO₃, or Et₃NCausality: A base is required to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4] Inorganic bases like NaHCO₃ or Na₂CO₃ are preferred in biphasic (e.g., DCM/water) systems as they are easily removed during aqueous workup.[4][6] Triethylamine (Et₃N) is common in purely organic solvent systems.[3]
Solvent System Dichloromethane (DCM), Tetrahydrofuran (THF)/WaterCausality: A biphasic system like DCM/water or THF/water is highly effective.[6] The organic solvent dissolves the starting materials, while the aqueous phase contains the base to sequester the HCl byproduct, driving the reaction forward.[4]
Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most efficient method for monitoring this reaction.[10][11][12]

Protocol for TLC Monitoring:

  • Prepare the System: Use a silica gel plate (e.g., Silica 60 F254).[13] A suitable eluent system is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or DCM/Methanol. A good starting ratio is 7:3 Hexane:EtOAc. The goal is to achieve an Rf value of ~0.3-0.5 for the starting material to allow clear separation from the product spot.[11][14]

  • Spotting: On the TLC plate, spot three lanes:

    • Lane 1 (Reference): A diluted sample of the 4-(2-hydroxyethyl)piperidine starting material.

    • Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it. This helps to confirm spot identities, especially if Rf values are close.[14]

    • Lane 3 (Reaction): An aliquot from the reaction mixture.[12]

  • Development & Visualization: Develop the plate in a chamber saturated with the eluent.[10] Visualize the spots under a UV lamp (254 nm), as the benzyl carbamate product is UV active.[4][10] The starting amine is not UV active and will require staining (e.g., with potassium permanganate or ninhydrin) to be seen.

  • Interpretation: The reaction is complete when the starting material spot in the reaction lane has completely disappeared, and a new, typically less polar (higher Rf), UV-active product spot is dominant.[11][12]

Troubleshooting Guide

This section addresses specific experimental failures in a direct, problem-solving format.

Problem: Low or No Product Yield

Q: My final yield is significantly lower than expected, or I've isolated only starting material. What went wrong?

Low yield is a common issue that can often be traced back to reagent quality, reaction conditions, or workup procedures. Use the following decision tree and table to diagnose the root cause.

G start Low Yield Observed reagent Check Reagent Quality start->reagent Step 1 conditions Review Reaction Conditions start->conditions Step 2 workup Analyze Workup & Purification start->workup Step 3 cbz_quality Is Cbz-Cl old or improperly stored? reagent->cbz_quality base_quality Is the base weak or hydrated? reagent->base_quality temp_control Was temperature kept at 0°C initially? conditions->temp_control mixing Was stirring vigorous in biphasic system? conditions->mixing ph_check Was aqueous pH basic during extraction? workup->ph_check emulsion Did an emulsion form during extraction? workup->emulsion cbz_sol Use fresh Cbz-Cl. Store under N2. cbz_quality->cbz_sol Yes base_sol Use fresh, anhydrous base. base_quality->base_sol Yes temp_sol Repeat with strict T control. temp_control->temp_sol No mixing_sol Increase stir rate to improve phase mixing. mixing->mixing_sol No ph_sol Adjust pH > 9 to ensure product is in organic layer. ph_check->ph_sol No emulsion_sol Add brine to break emulsion and recover product. emulsion->emulsion_sol Yes

Caption: Troubleshooting workflow for low reaction yield.

Potential CauseDiagnosis MethodCorrective Action
Degraded Benzyl Chloroformate Cbz-Cl is a lachrymator; a lack of its characteristic sharp smell may indicate degradation.[15] It hydrolyzes with moisture.Always use a fresh bottle or a recently opened one stored under an inert atmosphere (Nitrogen or Argon).
Insufficient Base Check the pH of the aqueous layer after the reaction; it should be basic. If it's neutral or acidic, the HCl byproduct was not fully neutralized.Ensure at least 2 equivalents of a base like NaHCO₃ are used to drive the equilibrium.[6]
Poor Mixing In a biphasic system (DCM/water), a visible lack of mixing between layers prevents the base from neutralizing HCl effectively.Use vigorous overhead or magnetic stirring to create a large surface area between the two phases for efficient reaction.
Product Loss During Workup The product can be partially water-soluble. If the aqueous layer is not extracted thoroughly, the product will be lost.Extract the aqueous phase multiple times (e.g., 3x with DCM). Washing the combined organic layers with brine can help break emulsions and dry the organic phase.[8][9]
Problem: Significant Side Product Formation

Q: My NMR/LCMS shows a significant impurity. What could it be and how do I prevent it?

The most common side product is Benzyl 4-(2-(benzyloxycarbonyloxy)ethyl)piperidine-1-carboxylate, resulting from the reaction of Cbz-Cl with the primary alcohol.

G reagents 4-(2-hydroxyethyl)piperidine + Benzyl Chloroformate (Cbz-Cl) product Desired Product This compound reagents->product  Primary Pathway (N-acylation, faster)   side_product Side Product Benzyl 4-(2-(benzyloxycarbonyloxy)ethyl)piperidine-1-carboxylate reagents->side_product  Side Pathway (O-acylation, slower)  

Caption: Competing N-acylation vs. O-acylation pathways.

Causality and Prevention:

  • Kinetic vs. Thermodynamic Control: N-acylation is kinetically favored because the amine is a stronger nucleophile than the alcohol.[4] However, if the reaction is run for too long, at elevated temperatures, or with a large excess of Cbz-Cl, the slower O-acylation reaction can become significant.

  • Prevention Strategy:

    • Control Stoichiometry: Use no more than 1.2 equivalents of Cbz-Cl.

    • Maintain Low Temperature: Add the Cbz-Cl slowly at 0 °C to favor the faster N-acylation reaction.[5]

    • Monitor Closely: Stop the reaction as soon as TLC indicates the consumption of the starting amine to prevent further reaction at the hydroxyl group.

Problem: Difficult Purification

Q: My product is an oil that is difficult to purify by column chromatography. What can I do?

This is a common issue as the product is often a viscous oil.

Strategies for Effective Purification:

  • Optimize Chromatography:

    • Solvent System: Use a gradient elution on silica gel.[3] Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc) to elute your product. A shallow gradient provides the best resolution.

    • Sample Loading: For oily samples, use a "dry loading" technique. Dissolve the crude oil in a minimal amount of a strong solvent (like DCM or EtOAc), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can be loaded evenly onto the column, leading to much better separation.

  • Aqueous Wash Optimization: Before chromatography, ensure the workup is thorough. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove any unreacted amine starting material, and a wash with saturated sodium bicarbonate solution will remove acidic impurities.

  • Consider Crystallization: While often an oil, it may be possible to induce crystallization. Try dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethyl acetate) and then slowly adding a non-polar "anti-solvent" (e.g., hexane) until turbidity appears. Cooling this mixture slowly may yield crystals.

Detailed Experimental Protocol

This protocol for N-Cbz protection represents a robust, optimized starting point for your experiments.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(2-hydroxyethyl)piperidine (1.0 eq) and dissolve it in a mixture of DCM and water (e.g., a 2:1 ratio). Cool the stirring mixture to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (2.0-2.2 eq) to the mixture.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[8][9]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-5 hours, or until TLC analysis shows complete consumption of the starting material.[6][8]

  • Workup - Quenching and Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine all organic layers and wash them sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, saturated brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Schumacher, R. W., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

  • Coconote. (2025). TLC Monitoring of Reaction Progress. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). TLC Uses. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). REACTION OF AMINES WITH CHOLESTERYL CHLOROFORMATE AND PYROLYSIS OF N-BENZYL CHOLESTERYL CARBAMATE. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Navinci. (2022). Troubleshooting guide - NaveniFlex. Retrieved from [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. PubMed Central. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|115909-91-6. Retrieved from [Link]

  • Google Patents. (2012). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 115909-91-6). This guide is designed for researchers, scientists, and drug development professionals encountering reactivity issues with this versatile building block. As a bifunctional molecule containing a primary alcohol and an N-Cbz protected piperidine, its synthetic utility is significant, but challenges can arise. This document provides in-depth, causality-driven troubleshooting advice to overcome common hurdles in your synthetic workflow.

The core structure possesses two key reactive sites:

  • Primary Hydroxyl (-CH₂CH₂OH): The primary site for nucleophilic attack in reactions like O-alkylation, O-acylation, and oxidation. Low reactivity here is the most common issue.

  • N-Benzyloxycarbonyl (Cbz) Group: A robust amine protecting group, stable to many conditions but removable via specific methods, primarily catalytic hydrogenolysis.[1][2]

This guide is structured to address problems logically, starting from the foundational material and moving to specific reaction types.

Section 1: Foundational Troubleshooting - Is Your Starting Material the Issue?

Before optimizing reaction conditions, it is crucial to validate the integrity of your starting material. A surprising number of reaction failures trace back to reagent quality.

Q1: My reaction is sluggish or failing. How can I verify the quality of my this compound?

Expert Analysis: The compound contains a carbamate linkage and a primary alcohol. The carbamate is generally stable but can be susceptible to degradation under harsh acidic or basic conditions over long-term storage.[1] The alcohol can be prone to oxidation. Impurities, such as residual solvents or starting materials from its synthesis, can also inhibit subsequent reactions.

Troubleshooting Protocol:

  • Visual Inspection: The compound should be a clear oil or a white to off-white solid. Any significant discoloration (e.g., deep yellow or brown) may suggest degradation.

  • Purity Verification (TLC/LC-MS):

    • Thin-Layer Chromatography (TLC): Run a TLC using a standard eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). A pure compound should show a single, well-defined spot. Multiple spots indicate impurities.

    • LC-MS Analysis: This provides a more definitive assessment of purity and confirms the molecular weight (Expected [M+H]⁺ ≈ 264.16 g/mol ).

  • Structural Confirmation (¹H NMR):

    • Acquire a proton NMR spectrum in CDCl₃ or DMSO-d₆. Key signals to verify include the benzyl group protons (~7.3 ppm), the benzylic protons of the Cbz group (~5.1 ppm), the piperidine ring protons, and the methylene protons of the hydroxyethyl side chain (~3.6 ppm for -CH₂OH and ~1.5 ppm for -CH₂CH₂OH). A broad singlet for the hydroxyl proton will also be present. Significant deviation or the presence of unexpected peaks warrants purification.

  • Check for Water Content: The hydroxyl group makes this compound hygroscopic. Water can quench strong bases (e.g., NaH, LDA) and interfere with many reactions. If anhydrous conditions are critical, consider drying the material under high vacuum for several hours before use or dissolving it in an appropriate solvent and drying over anhydrous Na₂SO₄ or MgSO₄.

Section 2: Troubleshooting Reactions at the Hydroxyl (-OH) Group

The primary alcohol is the intended site of reaction in many synthetic schemes. Its reactivity can be hampered by steric hindrance from the adjacent piperidine ring and by suboptimal reaction conditions.

Q2: I'm struggling with a Williamson ether synthesis (O-alkylation). My yields are low, and I'm recovering starting material. What are the common failure points?

Expert Analysis: The Williamson ether synthesis requires the quantitative formation of a potent nucleophile—the alkoxide—followed by its reaction with an alkyl halide (or sulfonate). The low reactivity of this compound in this context often stems from incomplete deprotonation of the alcohol or a slow Sₙ2 reaction.

Causality Chain:

  • Weak Base: Insufficiently strong bases like K₂CO₃ or Et₃N will not fully deprotonate a primary alcohol.

  • Steric Hindrance: The bulky piperidine ring can slow the approach of both the base and the electrophile.

  • Poor Leaving Group: The reaction rate follows the trend I > Br > Cl >> F. Using an alkyl chloride with a hindered alcohol can be exceptionally slow.

  • Side Reactions: Strong bases can promote elimination (E2) of the alkyl halide, especially with secondary or tertiary halides.[3]

Troubleshooting Workflow:

G start Low O-Alkylation Yield base Is the base strong enough? (e.g., NaH, KH, KHMDS) start->base electrophile Is the electrophile reactive? (R-I or R-OTs > R-Br > R-Cl) base->electrophile Yes action_base Action: Switch to a stronger base. Try NaH (60% in oil). base->action_base No solvent Is the solvent polar aprotic and dry? (DMF, THF, DMSO) electrophile->solvent Yes action_elec Action: Convert R-Cl/R-Br to R-I (Finkelstein reaction) or use R-OTs. electrophile->action_elec No temp Is the reaction temperature adequate? solvent->temp Yes action_solvent Action: Use rigorously dried DMF or THF. solvent->action_solvent No success Reaction Optimized temp->success Yes action_temp Action: Gently heat the reaction (e.g., 40-60 °C) after alkoxide formation. temp->action_temp No action_base->base action_elec->electrophile action_solvent->solvent action_temp->temp

Caption: Troubleshooting workflow for O-alkylation.

Recommended Protocol (Optimized for Hindered Alcohol):

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.0 eq). Dissolve in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkyl halide (or tosylate, 1.1 eq) dropwise at room temperature. If the halide is less reactive (e.g., a bromide), consider adding a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • Reaction: Stir the mixture at room temperature overnight. If TLC analysis shows incomplete conversion, gently heat the reaction to 50 °C for 2-4 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

ParameterStandard ConditionTroubleshooting Action Rationale
Base K₂CO₃, Et₃NNaH, KH, KHMDS Stronger, non-nucleophilic bases are required for complete deprotonation of hindered alcohols.
Electrophile Alkyl ChlorideAlkyl Iodide or Tosylate Iodine and tosylate are far superior leaving groups, accelerating the Sₙ2 reaction.[4]
Solvent DichloromethaneAnhydrous DMF or THF Polar aprotic solvents effectively solvate the cation (Na⁺), freeing the alkoxide to act as a nucleophile.
Temperature Room Temperature0 °C (deprotonation), RT to 60 °C (alkylation) Controlled deprotonation prevents side reactions. Gentle heating can overcome the activation energy for sterically hindered substrates.
Q3: My O-acylation (ester formation) is incomplete. How can I drive it to completion?

Expert Analysis: Acylation of a primary alcohol is generally facile. However, low reactivity can be caused by steric hindrance, insufficiently reactive acylating agents, or side reactions promoted by the base. Standard conditions using an acyl chloride and a tertiary amine base (like triethylamine) can be slow.

Troubleshooting Strategies:

  • Use a More Powerful Acylating Agent: Anhydrides are often more reactive than acyl chlorides. If using a carboxylic acid directly, a coupling agent is necessary.

  • Employ an Acylation Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that dramatically accelerates acylation reactions. It works by forming a highly reactive N-acylpyridinium intermediate.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) if your starting material or product is sensitive to the basicity of pyridine or triethylamine.[5]

Recommended Protocol (DMAP Catalysis):

  • Setup: To a solution of the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Quench with water or 1M HCl. Separate the layers, wash the organic phase with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and purify.

Section 3: Troubleshooting the N-Cbz Protecting Group

The Cbz group is valued for its stability but its removal can sometimes be problematic.[2]

Q4: The hydrogenolysis of my Cbz group is slow or stalls completely. What factors could be interfering?

Expert Analysis: Catalytic hydrogenolysis is a heterogeneous reaction that is highly sensitive to catalyst activity, solvent, and the presence of impurities. The reaction involves the transfer of hydrogen from the catalyst surface to the benzyl C-O bond, cleaving it to release toluene, carbon dioxide, and the free amine.

Causality Chain & Troubleshooting:

G start Slow Cbz Hydrogenolysis catalyst Is the Pd/C catalyst active? start->catalyst poison Are catalyst poisons present? (Sulfur, thiols, residual halides) catalyst->poison Yes action_cat Action: Use fresh, high-quality catalyst. Increase catalyst loading (5-10 mol% Pd). catalyst->action_cat No h2 Is H₂ delivery efficient? (Pressure, agitation) poison->h2 No action_poison Action: Purify substrate carefully. Add a base (e.g., Et₃N) to scavenge trace acid. poison->action_poison Yes solvent Is the solvent appropriate? (MeOH, EtOH, EtOAc) h2->solvent Yes action_h2 Action: Ensure vigorous stirring. Increase H₂ pressure (e.g., 50 psi). h2->action_h2 No success Deprotection Complete solvent->success Yes action_solvent Action: Switch solvent. Try adding a small amount of acid (AcOH) if the amine product is inhibitory. solvent->action_solvent No action_cat->catalyst action_poison->poison action_h2->h2 action_solvent->solvent

Caption: Decision tree for troubleshooting Cbz deprotection.

  • Catalyst Deactivation: Palladium catalysts are easily poisoned. Sulfur-containing compounds are notorious poisons. Ensure all glassware is scrupulously clean and that the substrate is pure. Use fresh, high-quality Pd/C (e.g., 10% Pd on activated carbon).

  • Insufficient Hydrogen: Ensure the system is properly sealed and purged. Use a hydrogen balloon or, for more difficult cases, a Parr hydrogenator to apply pressure (50 psi). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Alternative Conditions: If standard hydrogenolysis fails, consider transfer hydrogenolysis.[6][7] Reagents like ammonium formate or cyclohexene in the presence of Pd/C can be very effective and do not require pressurized hydrogen gas.

  • Acidic Cleavage: As a non-reductive alternative, the Cbz group can be cleaved under strong acidic conditions, such as with HBr in acetic acid, although this is much harsher and less functional-group-tolerant.[8]

Recommended Protocol (Transfer Hydrogenolysis):

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol (0.1 M).

  • Catalyst & Donor: Add 10% Pd/C (10 mol % Pd) followed by ammonium formate (5.0 eq).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction, then filter through a pad of Celite® to remove the palladium catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to afford the crude product.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from Suzhou Highfine Biotech technical documents.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • BenchChem. (n.d.). Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Serafin, K., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Wünsch, B., et al. (n.d.).
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Jung, J-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
  • PubChem. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate.
  • CoLab. (n.d.). Selective Acetylation of Primary Alcohols: Acetyl and Formyl Transfer Reactions with Copper(II) Salts.
  • National Institutes of Health (NIH). (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • OC Chem. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.
  • ResearchGate. (n.d.). Selective acetylation of primary alcohol over phenolic -OH.
  • Sigma-Aldrich. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate 97%.
  • MOLBASE Encyclopedia. (n.d.). This compound.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • MDPI. (n.d.).
  • ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters.
  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • OC Chem. (2021).
  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate.
  • PubChem. (n.d.). Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). benzyl 4-isocyanatopiperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate 97%.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable piperidine intermediate. We will delve into the practical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules for drug discovery.[1][2][3] Its synthesis is conceptually straightforward, typically involving the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. However, scaling up this process from grams to kilograms can introduce unforeseen challenges. This guide will address two common synthetic strategies and their associated scale-up hurdles.

Synthetic Strategies Addressed:

  • Direct N-Cbz Protection: The reaction of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate.

  • Ester Reduction: The reduction of a precursor, such as an ethyl or methyl ester of 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetic acid, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your synthesis.

Scenario 1: Direct N-Cbz Protection

Question: My N-Cbz protection reaction is sluggish and gives a low yield, with unreacted starting material remaining even after prolonged reaction times. What's going wrong?

Answer:

Several factors could be contributing to an incomplete reaction on a larger scale.

  • Insufficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. On a larger scale, mechanical overhead stirring is preferable to a magnetic stir bar.

  • Base Stoichiometry and Addition: The reaction of benzyl chloroformate with the piperidine is a classic Schotten-Baumann type reaction that liberates HCl.[4] A base, typically a tertiary amine like triethylamine, is required to neutralize the acid. Ensure you are using at least one equivalent of base. For larger scales, slow addition of the benzyl chloroformate to the mixture of the piperidine and base is recommended to control the exotherm and prevent side reactions.

  • Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. The 4-(2-hydroxyethyl)piperidine starting material can be hygroscopic; ensure it is dry before use.[5]

Question: After workup, I have a significant amount of a greasy, water-insoluble byproduct that complicates purification. What is it and how can I avoid it?

Answer:

This is a common issue when scaling up N-Cbz protections.

  • Formation of Benzyl Carbonate Derivatives: If your 4-(2-hydroxyethyl)piperidine starting material contains residual water, or if moisture is introduced during the reaction, benzyl chloroformate can hydrolyze to benzyl alcohol. The benzyl alcohol can then react with more benzyl chloroformate to form dibenzyl carbonate. Additionally, the hydroxyl group of your starting material or product can react with benzyl chloroformate to form a carbonate, although the amine is significantly more nucleophilic.

  • Mitigation Strategies:

    • Dry Solvents and Reagents: Ensure all your solvents and reagents are anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Controlled Temperature: Running the reaction at a lower temperature (0 °C) can help to minimize side reactions.[1]

Scenario 2: Ester Reduction with LiAlH₄

Question: My LiAlH₄ reduction of the precursor ester is incomplete, and I'm recovering a mixture of starting material, the desired alcohol, and a new intermediate. What is happening?

Answer:

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step process that proceeds through an aldehyde intermediate.[6][7][8]

  • Mechanism Insight: The first hydride addition to the ester forms a tetrahedral intermediate, which then collapses to release an alkoxide and form an aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the primary alcohol.[7][9]

  • Potential for Aldehyde Isolation (and subsequent issues): While aldehydes are generally more reactive than esters, under certain conditions (e.g., insufficient LiAlH₄, very low temperatures), the reaction can stall at the aldehyde stage. This is especially true on a larger scale where heat and mass transfer can be less efficient.

  • Troubleshooting Steps:

    • LiAlH₄ Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. A common practice is to use 1.5 to 2 equivalents relative to the ester.

    • Reaction Temperature and Time: While the initial addition of the ester to the LiAlH₄ slurry is typically done at 0 °C to control the exotherm, the reaction often needs to be warmed to room temperature or even gently heated (e.g., reflux in THF) to ensure it goes to completion.[10] Monitor the reaction by TLC until the starting material is fully consumed.

    • Solvent Choice: Tetrahydrofuran (THF) is often the preferred solvent for LiAlH₄ reductions due to its better solvating power for the reagent compared to diethyl ether, especially at reflux temperatures.[8][11]

Question: The workup of my large-scale LiAlH₄ reduction is forming a thick, gelatinous emulsion that is impossible to filter and is trapping my product. How can I resolve this?

Answer:

This is arguably the most common and frustrating issue when scaling up LiAlH₄ reactions. The formation of aluminum salts in a fine, gelatinous precipitate is the root cause.[6]

  • The Fieser Workup: A widely adopted and reliable method is the Fieser workup.[6][12] For a reaction using 'X' grams of LiAlH₄, the following are added sequentially and slowly at 0 °C:

    • X mL of water

    • X mL of 15% aqueous NaOH

    • 3X mL of water This procedure is designed to produce granular, easily filterable aluminum salts.[13][14]

  • Alternative Workup with Sodium Sulfate Decahydrate: Another effective method is the portion-wise addition of solid sodium sulfate decahydrate (Glauber's salt) to the cooled reaction mixture until the gray color of the suspension turns white and the solids are easily stirred.[6] This method offers a more controlled release of water.

  • Filtration Aid: Always filter the quenched reaction mixture through a pad of Celite® or diatomaceous earth to aid in the removal of the fine aluminum salts.[12] Be sure to wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate or dichloromethane) to recover all of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound on a large scale?

A1: While flash column chromatography is the go-to method on a lab scale, it can be cumbersome and solvent-intensive for multi-kilogram quantities.[10] Consider the following:

  • Crystallization: If the crude product is a solid or can be induced to crystallize, this is often the most efficient method for large-scale purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane).

  • Distillation: If the product is a high-boiling oil, short-path distillation (Kugelrohr) under high vacuum may be an option, although care must be taken to avoid thermal decomposition.

  • Liquid-Liquid Extraction: A thorough acidic and basic wash during the workup can remove many impurities. Your product, being neutral, should remain in the organic layer.

Q2: I've noticed a yellow tint in my final product. What is the cause and is it a concern?

A2: A yellow tint is common in piperidine derivatives and is often due to minor impurities formed by oxidation or side reactions.[15] For many applications, a slight coloration is not detrimental to the subsequent steps. If a high-purity, colorless material is required, you can try treating a solution of your product with activated carbon before filtration and final solvent removal.

Q3: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the ester reduction to simplify the workup?

A3: Generally, no. Sodium borohydride is a much milder reducing agent than LiAlH₄ and is typically not capable of reducing esters to alcohols.[6][8] LiAlH₄ is required for this transformation.[6]

Q4: How do I monitor the progress of these reactions effectively on a large scale?

A4: Thin-layer chromatography (TLC) remains a quick and effective method. For large-scale reactions, it is crucial to ensure that the sample you take for TLC is representative of the entire reaction mixture. Proper staining (e.g., potassium permanganate or ninhydrin for the starting amine in the protection reaction) is essential for visualizing all components. For more quantitative analysis, HPLC or GC-MS can be used.

Experimental Protocols

Protocol 1: N-Cbz Protection of 4-(2-hydroxyethyl)piperidine
  • Reactor Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 4-(2-hydroxyethyl)piperidine (1.0 eq.), triethylamine (1.1 eq.), and dichloromethane (DCM).

  • Cooling: Cool the mixture to 0-5 °C with an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.05 eq.) dissolved in DCM dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by flash chromatography (e.g., ethyl acetate/hexanes) or crystallization.

Protocol 2: LiAlH₄ Reduction of Ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate
  • Reactor Setup: In a dry reactor under an inert atmosphere, charge lithium aluminum hydride (1.5 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LiAlH₄ slurry to 0 °C.

  • Reagent Addition: Slowly add a solution of the starting ester (1.0 eq.) in anhydrous THF via an addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis shows complete conversion.

  • Workup (Fieser Method): Cool the reaction to 0 °C. For every 1g of LiAlH₄ used, slowly and sequentially add:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water

  • Filtration: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify as needed.

Data Summary

ParameterN-Cbz ProtectionLiAlH₄ Reduction
Key Reagents 4-(2-hydroxyethyl)piperidine, Benzyl chloroformate, TriethylamineEthyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate, LiAlH₄
Typical Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp0 °C to Reflux
Common Byproducts Dimerized Cbz, CarbonatesAldehyde intermediate
Workup Hazard HCl gas evolutionH₂ gas evolution, highly exothermic quench
Purification Chromatography/CrystallizationChromatography/Crystallization

Visual Diagrams

Reaction Pathway

Synthesis_Pathways Synthesis Routes for this compound cluster_0 Route 1: N-Cbz Protection cluster_1 Route 2: Ester Reduction A 4-(2-hydroxyethyl)piperidine C This compound A->C B Benzyl Chloroformate + Base B->C D Ethyl 2-(1-(benzyloxycarbonyl) piperidin-4-yl)acetate F This compound D->F E 1. LiAlH4 2. Workup E->F

Caption: Alternative synthetic routes to the target compound.

Troubleshooting Workflow for LiAlH₄ Reduction

Troubleshooting_LiAlH4 start LiAlH4 Reaction check_completion Reaction Complete? start->check_completion workup Perform Fieser Workup check_completion->workup Yes troubleshoot_reaction Incomplete Reaction: - Check LiAlH4 equivalents - Increase reaction time/temp check_completion->troubleshoot_reaction No emulsion Emulsion or Gel Formed? workup->emulsion filter Filter through Celite® emulsion->filter No troubleshoot_workup Workup Issue: - Add more drying agent (e.g., MgSO4) - Stir longer - Dilute with more solvent emulsion->troubleshoot_workup Yes product Isolate Product filter->product troubleshoot_reaction->start Re-run or adjust troubleshoot_workup->filter

Caption: A logical workflow for troubleshooting LiAlH₄ reductions.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][6]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link][11]

  • Chemistry Steps. (n.d.). LiALH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][9]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link][7]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link][8]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link][13]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • C&EN. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. Retrieved from [Link][10]

  • Lab Manager Magazine. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link][4]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
  • Chemistry World. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • MOLBASE Encyclopedia. (n.d.). This compound|115909-91-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • MDPI. (n.d.). Lipid-Lowering Effects of Ethyl 2-Phenacyl-3-aryl-1H-pyrrole-4-carboxylates in Rodents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

Sources

Technical Support Center: NMR Analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectral features during their analysis. Here, we address common issues in a question-and-answer format, providing in-depth explanations and practical troubleshooting protocols.

Troubleshooting Guide: Addressing Unexpected NMR Shifts

The structure of this compound, with its combination of a rigid benzyl carbamate group and a flexible piperidine ring, can lead to complex and often unexpected NMR spectra. This section provides solutions to specific problems you might encounter.

Question 1: Why do the axial and equatorial protons on the piperidine ring show broad, poorly resolved multiplets instead of distinct signals?

Answer:

This is a classic sign of intermediate conformational exchange on the NMR timescale. The piperidine ring is not static; it undergoes a "chair-chair" interconversion. Because of the bulky Cbz (benzyloxycarbonyl) group on the nitrogen, this ring flip is slower than in unsubstituted piperidine. When the rate of this exchange is comparable to the NMR frequency difference between the axial and equatorial protons, the signals for these protons broaden.[1]

The N-C(O) bond of the carbamate has partial double bond character, which creates a significant energy barrier to rotation. This restricted rotation, coupled with the steric bulk of the benzyl group, influences the rate of the piperidine ring's chair-chair flip. At room temperature, this rate often falls into the intermediate exchange regime for many NMR spectrometers, leading to signal broadening.[2][3]

To resolve these broad signals, you can perform a Variable Temperature (VT) NMR experiment. By changing the temperature, you can either accelerate the exchange (high temperature) to observe a time-averaged, sharp spectrum, or slow it down (low temperature) to "freeze out" individual chair conformations, again resulting in sharp signals for each distinct proton.[4][5]

Step-by-Step VT-NMR Protocol:

  • Solvent Selection: Choose a deuterated solvent with a wide liquid range suitable for your desired temperature range (e.g., toluene-d₈ for -95 °C to 111 °C or DMSO-d₆ for 18.5 °C to 189 °C).[1]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation:

    • Low Temperature: Gradually decrease the temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1] Continue until the broad signals resolve into sharp multiplets.

    • High Temperature: If low temperature is not resolving the issue, gradually increase the temperature in 10-20 K increments, allowing for equilibration at each step, until the signals sharpen into a single, averaged resonance.

  • Data Analysis: Analyze the series of spectra to observe the changes in chemical shifts and peak shapes, which will provide insight into the conformational dynamics of the molecule.[6][7]

Question 2: The signal for the hydroxyl (-OH) proton is either not visible or appears as a very broad, weak hump. How can I confirm its presence and position?

Answer:

The chemical shift of a hydroxyl proton is highly variable and depends on concentration, solvent, temperature, and the presence of any acidic or basic impurities. It often exchanges with residual water in the NMR solvent, leading to signal broadening or its complete disappearance into the baseline.[8][9]

The hydroxyl proton is "labile," meaning it can be easily exchanged with other acidic protons, such as those from trace amounts of water in the deuterated solvent.[10] This rapid chemical exchange on the NMR timescale is a common reason for the disappearance or broadening of -OH signals.[11]

A D₂O exchange experiment is a simple and definitive method to identify an -OH (or -NH) proton signal.[8][12]

Step-by-Step D₂O Exchange Protocol:

  • Acquire Initial Spectrum: Dissolve your sample in a standard deuterated solvent (like CDCl₃) and acquire a normal ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange between the -OH proton and the deuterium from D₂O.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The peak corresponding to the hydroxyl proton will have disappeared or significantly decreased in intensity.[12][13] A new, broader peak for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl₃.

Question 3: The chemical shifts of the piperidine protons are different from what I expected based on similar published structures. What could be the cause?

Answer:

Discrepancies in chemical shifts can often be attributed to solvent effects. The polarity and aromaticity of the NMR solvent can interact with the solute molecule, leading to significant changes in the chemical environment of the protons.[14]

Solvents can influence chemical shifts through various mechanisms, including:

  • Hydrogen Bonding: Protic solvents like DMSO-d₆ can form hydrogen bonds with the hydroxyl group, causing a downfield shift of the -OH proton and affecting nearby protons.

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts depending on the spatial orientation of the protons relative to the benzene ring's magnetic field.

  • Polarity Effects: The overall polarity of the solvent can alter the electron distribution in the molecule, leading to changes in shielding and, consequently, chemical shifts.

Running the NMR spectrum in different deuterated solvents can help resolve overlapping signals and confirm assignments.

Step-by-Step Solvent Study Protocol:

  • Acquire Spectra: Obtain ¹H NMR spectra of your compound in a series of deuterated solvents with varying properties (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆).

  • Tabulate Shifts: Create a table to compare the chemical shifts of each proton in the different solvents.

  • Analyze and Compare: Look for significant changes in chemical shifts. For example, protons on the face of the piperidine ring oriented towards the aromatic ring of a benzene-d₆ solvent will likely experience an upfield shift. This can help in assigning stereochemistry.

ProtonExpected δ (CDCl₃)Observed δ (CDCl₃)Observed δ (DMSO-d₆)Observed δ (Benzene-d₆)
Phenyl (C₆H₅)~7.35 ppm7.30-7.40 (m)7.32-7.42 (m)7.10-7.25 (m)
Benzylic (CH₂)~5.15 ppm5.12 (s)5.08 (s)4.95 (s)
-CH₂-OH~3.70 ppm3.68 (t)3.55 (t)3.60 (t)
-OHVariable1.5-2.5 (br s)4.45 (t)Variable
Piperidine (axial)2.8-3.2, 1.2-1.6 ppmBroadSharperSharper
Piperidine (equatorial)3.8-4.2, 1.7-2.0 ppmBroadSharperSharper

Note: These are approximate values and can vary based on concentration and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃?

A1: While exact values can vary, the following are typical approximate chemical shifts:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30-7.40 (m, 5H, Ar-H)

    • δ 5.14 (s, 2H, Ar-CH₂)

    • δ 4.10-4.25 (m, 2H, piperidine Hₑ at C2/C6)

    • δ 3.71 (t, J=6.4 Hz, 2H, -CH₂OH)

    • δ 2.75-2.90 (m, 2H, piperidine Hₐ at C2/C6)

    • δ 1.70-1.85 (m, 2H, piperidine Hₑ at C3/C5)

    • δ 1.45-1.60 (m, 2H, -CH₂CH₂OH)

    • δ 1.15-1.30 (m, 3H, piperidine Hₐ at C3/C5 and H at C4)

    • The -OH proton signal is often broad and can appear anywhere from 1.5-4.0 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 155.5 (C=O)

    • δ 136.9 (Ar-C quaternary)

    • δ 128.5, 127.9, 127.8 (Ar-CH)

    • δ 67.2 (Ar-CH₂)

    • δ 60.9 (-CH₂OH)

    • δ 44.0 (piperidine C2/C6)

    • δ 38.9 (-CH₂CH₂OH)

    • δ 32.2 (piperidine C4)

    • δ 29.5 (piperidine C3/C5)

Q2: I see rotamers in the spectrum of my compound, appearing as doubled sets of peaks. Is this expected?

A2: Yes, the presence of rotamers (rotational isomers) is a common feature in N-acyl piperidines and piperazines.[2][3] The partial double bond character of the amide C-N bond restricts free rotation, creating two distinct conformational isomers that are observable by NMR if their rate of interconversion is slow. Performing a VT-NMR experiment, as described above, can help confirm this. As the temperature is increased, the rate of rotation increases, and the two sets of peaks will coalesce into a single, averaged set of signals.[15]

Q3: Can I use 2D NMR techniques to help assign the complex piperidine signals?

A3: Absolutely. 2D NMR is a powerful tool for this purpose.

  • COSY (Correlation Spectroscopy): Will show correlations between protons that are coupled to each other (typically 2-3 bonds apart). This is invaluable for tracing the connectivity within the piperidine ring and the hydroxyethyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is essential for unambiguously assigning the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This can help in assigning quaternary carbons and confirming the overall structure.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the logical steps to take when encountering unexpected NMR shifts.

troubleshooting_workflow start Start: Unexpected NMR Spectrum broad_peaks Issue: Broad/Complex Piperidine Signals start->broad_peaks missing_oh Issue: Missing or Broad -OH Signal start->missing_oh shift_discrepancy Issue: Chemical Shifts Don't Match Literature start->shift_discrepancy vt_nmr Protocol: Run Variable Temperature (VT) NMR broad_peaks->vt_nmr d2o_shake Protocol: Perform D₂O Exchange missing_oh->d2o_shake solvent_study Protocol: Run in Different Solvents shift_discrepancy->solvent_study analyze_vt Analyze: Observe Peak Sharpening/Splitting vt_nmr->analyze_vt analyze_d2o Analyze: Look for Disappearing Peak d2o_shake->analyze_d2o analyze_solvent Analyze: Compare Shifts and Resolve Overlap solvent_study->analyze_solvent conclusion1 Conclusion: Conformational Exchange Confirmed analyze_vt->conclusion1 conclusion2 Conclusion: -OH Peak Identified analyze_d2o->conclusion2 conclusion3 Conclusion: Solvent Effect Characterized analyze_solvent->conclusion3

Sources

Managing exothermic reactions in Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust safety protocols in pharmaceutical synthesis, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on managing the exothermic reaction in the synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles and field-proven insights necessary for safe and successful experimentation.

Executive Summary: The Challenge of N-Cbz Protection

The synthesis of this compound is a crucial step in the development of various active pharmaceutical ingredients (APIs). The core of this synthesis involves the protection of the secondary amine of the piperidine ring using Benzyl Chloroformate (Cbz-Cl), a highly reactive reagent.[1] This reaction, a classic Schotten-Baumann N-acylation, is significantly exothermic.[2]

Failure to adequately control the heat generated can lead to a dangerous runaway reaction, characterized by a rapid increase in temperature and pressure. This not only poses a severe safety hazard (e.g., vessel rupture, release of toxic fumes like HCl and phosgene) but also compromises the reaction's integrity, leading to reduced yield and the formation of unwanted impurities.[3] This guide provides the necessary knowledge base and actionable protocols to mitigate these risks effectively.

Reaction Pathway and Thermodynamic Overview

The primary transformation is the reaction between 2-(Piperidin-4-yl)ethanol and Benzyl Chloroformate in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

R1 2-(Piperidin-4-yl)ethanol P1 This compound R1->P1 + Cbz-Cl + Base (e.g., NaHCO₃) in Solvent (e.g., DCM) R2 Benzyl Chloroformate (Cbz-Cl) R2->P1 P2 HCl (neutralized by base)

Caption: Core reaction for N-Cbz protection.

The high exothermicity arises from two main sources:

  • Amine Acylation: The formation of the stable carbamate bond from the highly reactive amine and acyl chloride releases significant energy.

  • Acid-Base Neutralization: The reaction between the HCl byproduct and the scavenger base (e.g., sodium bicarbonate, triethylamine) is also an exothermic process.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction temperature is rising uncontrollably. What is happening and what should I do immediately?

A: You are likely experiencing a thermal runaway. This occurs when the rate of heat generation exceeds the rate of heat removal. The immediate priority is to regain control and prevent over-pressurization or boiling.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of Benzyl Chloroformate.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt) has sufficient capacity and is making good contact with the reaction flask. Add more ice or dry ice to the bath if necessary.

  • Prepare for Quench: If the temperature continues to rise despite these measures, you must quench the reaction. Have a pre-chilled quenching solution, such as a saturated aqueous solution of sodium bicarbonate or a dilute aqueous ammonia solution, ready for immediate addition.[4][5]

Q2: How can I proactively design my experiment to prevent a temperature spike?

A: Proactive control is the cornerstone of safety. The goal is to control the reaction rate.

  • Cooling is Mandatory: Always conduct the reaction in a cooling bath (e.g., ice-water) to maintain a low internal temperature, typically between 0-10°C.[6]

  • Slow, Controlled Addition: Benzyl Chloroformate should be added dropwise via a pressure-equalizing addition funnel or a syringe pump.[7] This ensures that the reagent is consumed as it is added, preventing its accumulation and a subsequent surge in reaction rate.

  • Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure homogenous mixing. This prevents localized "hot spots" and facilitates efficient heat transfer to the cooling bath.[6]

  • Dilution: Conducting the reaction at a suitable dilution (e.g., 0.1-0.5 M) uses the solvent as a heat sink, helping to absorb the energy released.

Q3: What are the optimal reagents and conditions for this synthesis?

A: The optimal conditions balance reaction efficiency with thermal safety. The following table summarizes recommended parameters for a lab-scale synthesis.

ParameterRecommendationRationale & Justification
Starting Material 2-(Piperidin-4-yl)ethanolThe nucleophile to be protected.
Protecting Reagent Benzyl Chloroformate (Cbz-Cl)Highly effective but reactive; requires careful handling.[1]
Base Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)NaHCO₃ is a weaker, safer base. TEA is stronger but can complicate workup. The base neutralizes the HCl byproduct.[8]
Solvent Dichloromethane (DCM), THF, or TolueneAn inert solvent is crucial for heat dissipation and reagent solubility.[8]
Temperature 0 - 10°CEssential for controlling the exothermic reaction rate.[2]
Addition Rate Slow, dropwise over 30-60 minutesThe primary method of controlling the rate of heat generation.[2]
Monitoring Internal Thermometer & TLC/LC-MSConstant temperature monitoring is critical. Chromatographic analysis confirms reaction completion.

Q4: I see multiple spots on my TLC plate after the reaction. What are the likely impurities from poor temperature control?

A: Poor temperature control is a common cause of impurity formation.

  • Benzyl Alcohol: If the temperature rises, or if there is moisture in the reaction, Benzyl Chloroformate can hydrolyze to form benzyl alcohol.[3][9]

  • Di-substituted Products (Carbonate): Excess Benzyl Chloroformate reacting with the newly formed benzyl alcohol can create dibenzyl carbonate.

  • Degradation Products: Benzyl Chloroformate is thermally unstable and can decompose, especially in the presence of catalytic impurities like iron salts from steel equipment, which can lead to explosive decomposition.[3][9] At temperatures above 100°C, it can emit toxic phosgene fumes.[3]

Q5: How do I safely scale up this reaction from milligram to multi-gram or kilogram scale?

A: Scaling up an exothermic reaction is non-linear and presents significant challenges. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.

  • Calorimetry Studies: Before any large-scale attempt, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to precisely measure the heat of reaction, maximum temperature of synthetic reaction (MTSR), and other critical safety parameters.

  • Engineer for Heat Transfer: Use a jacketed reactor with a powerful cooling system. Ensure the reactor has a high heat transfer coefficient.

  • Re-optimize Addition Rate: The addition rate used at the lab scale will be too fast for a large-scale reaction. It must be significantly reduced and calculated based on the reactor's cooling capacity.

  • Emergency Preparedness: Ensure a robust emergency plan is in place, including a pre-loaded quench vessel and a pressure relief system.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Actions & Solutions
Rapid, Uncontrolled Temperature Rise - Reagent added too quickly.- Inadequate cooling.- Insufficient stirring.1. Immediately stop reagent addition.2. Add more coolant (ice/dry ice) to the bath.3. If control is not regained, execute emergency quench protocol.
Low Product Yield - Incomplete reaction.- Hydrolysis of Benzyl Chloroformate.- Product loss during workup.1. Monitor reaction to completion with TLC/LC-MS.2. Ensure all reagents and glassware are anhydrous.[10]3. Optimize extraction and purification steps.
Final Product is an Oil, Fails to Solidify - Presence of impurities (e.g., Benzyl Alcohol, solvent).1. Re-purify the product using column chromatography.2. Ensure complete removal of solvent under high vacuum.
HCl Gas Evolution During Workup - Incomplete neutralization of HCl byproduct.- Hydrolysis of unreacted Cbz-Cl during aqueous wash.[5]1. Ensure sufficient base was used during the reaction.2. Perform the initial aqueous wash with a cold, dilute basic solution (e.g., NaHCO₃).

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis with Thermal Management

This protocol is designed for a ~10 mmol scale.

Materials:

  • 2-(Piperidin-4-yl)ethanol (1.0 eq)

  • Benzyl Chloroformate (1.05 eq)

  • Sodium Bicarbonate (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. NaHCO₃ solution

  • Brine

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet, dissolve 2-(Piperidin-4-yl)ethanol and sodium bicarbonate in anhydrous DCM.

  • Cooling: Place the flask in an ice-water bath and stir vigorously until the internal temperature stabilizes at 0-5°C.

  • Reagent Addition: Add Benzyl Chloroformate dropwise to the cold, stirring suspension over 30-45 minutes using a syringe. CRITICAL: Monitor the internal temperature closely. Do not allow it to exceed 10°C. Adjust the addition rate as needed.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Let the mixture slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Workup:

    • Cool the mixture back down to 0°C.

    • Slowly add water to quench the reaction and dissolve the salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.

A 1. Setup Dissolve amine & base in DCM B 2. Cool to 0-5°C Establish thermal sink A->B C 3. Slow Addition of Cbz-Cl (Maintain T < 10°C) B->C D 4. Monitor Temperature (Continuous) C->D CRITICAL CONTROL POINT E 5. Reaction Period (Stir at 0°C -> RT) C->E D->C F 6. Monitor Progress (TLC) Ensure completion E->F G 7. Aqueous Workup Quench & Wash F->G H 8. Purify Column Chromatography G->H

Caption: Experimental workflow for safe synthesis.

Protocol 2: Emergency Quenching Procedure

This procedure should be initiated if the reaction temperature exceeds 15°C and continues to rise after stopping reagent addition.

start Monitor Temperature Continuously decision1 Temp > 10°C? start->decision1 decision1->start No action1 STOP Cbz-Cl ADDITION IMMEDIATELY decision1->action1 Yes action2 Add More Coolant (Ice/Dry Ice) action1->action2 decision2 Temp Still Rising? action3 EMERGENCY QUENCH Add pre-chilled aq. NaHCO₃ or NH₄OH solution decision2->action3 Yes end_safe Reaction Controlled Resume with caution decision2->end_safe No action2->decision2 end_quench Reaction Terminated Proceed to workup action3->end_quench

Caption: Decision tree for managing an exotherm.

References

  • National Institute of Standards and Technology. Benzyl chloroformate. NIST Chemistry WebBook. [Link]

  • Carter, H. E., Frank, R. L., & Johnston, H. W. (n.d.). Formic acid, chloro-, benzyl ester. Organic Syntheses Procedure. [Link]

  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. [Link]

  • Chongqing Chemdad Co. (n.d.). Benzyl chloroformate. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Scribd. (n.d.). Application Note - N-CBZ Protection. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Royal Society of Chemistry. (n.d.). General: All chemicals were purified by distillation where appropriate. [Link]

Sources

Technical Support Center: Purification of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable intermediate in medicinal chemistry and drug development, frequently used in the synthesis of complex bioactive molecules.[1] However, its purification presents unique challenges. The presence of a polar primary hydroxyl group leads to strong interactions with common stationary phases like silica gel, while the bulky, non-basic benzyl carbamate protecting group precludes straightforward acid-base extraction techniques. This guide provides in-depth troubleshooting advice and alternative purification protocols designed for researchers encountering these specific issues.

Part 1: Troubleshooting Guide

This section addresses specific problems researchers may encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My compound is streaking badly on a silica gel TLC plate and gives poor separation during column chromatography, even with polar eluents like 100% ethyl acetate. What is causing this, and how can I fix it?

Answer: This is a classic problem for polar molecules containing hydrogen-bond donors like the hydroxyl group in your compound. The issue stems from strong, non-ideal interactions between the analyte's -OH group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to peak tailing, poor resolution, and in severe cases, irreversible adsorption of the product onto the column.[2]

Solution 1: Modify the Mobile Phase

Instead of relying solely on ethyl acetate or dichloromethane, which may not be polar enough to effectively elute the compound, a more polar co-solvent is necessary.

Experimental Protocol: Modified Normal-Phase Flash Chromatography

  • TLC Analysis: Develop a new eluent system. Start with a baseline of 95:5 Dichloromethane (DCM) / Methanol (MeOH). Screen for optimal separation by preparing test vials with increasing methanol content (e.g., 90:10, 85:15 DCM/MeOH). The ideal system should give your product an Rf value between 0.25 and 0.4 for good separation.[3]

  • Column Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., DCM). Pack the column carefully to avoid air bubbles.

  • Sample Loading: If your crude product is a viscous oil, dissolve it in a minimal amount of DCM. Add a small amount of silica gel to this solution to create a dry, free-flowing powder (dry loading). This technique often prevents band broadening and improves separation.[2]

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If separation is still challenging, a shallow gradient (slowly increasing the percentage of methanol) can be employed to resolve closely eluting impurities.

Solution 2: Deactivate the Stationary Phase

For particularly "sticky" compounds, the acidity of the silica gel itself is the primary issue. Deactivating the silica by pre-treating it can significantly improve recovery and peak shape.[4]

Experimental Protocol: Silica Gel Deactivation

  • Prepare your chromatography eluent as usual (e.g., 90:10 DCM/MeOH).

  • Add 0.5-1% triethylamine (TEA) to the eluent mixture.

  • Use this TEA-containing solvent to pack your column and run the entire purification. The basic TEA will neutralize the acidic silanol sites, minimizing unwanted interactions.[4]

Question 2: My yields are consistently low after silica gel chromatography. Is there a non-chromatographic method I can use for purification, especially if my crude product is a solid?

Answer: Yes. If your crude material is solid and has a purity of >80-90%, recrystallization is an excellent and often superior alternative to chromatography. It is scalable, inexpensive, and can yield exceptionally pure material by selectively precipitating the desired compound from a saturated solution while impurities remain dissolved.

Experimental Protocol: Recrystallization from a Binary Solvent System

  • Solvent Screening: The key is to find a solvent pair: a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot.[5] Common pairs for a molecule like this include Ethyl Acetate/Hexanes or Dichloromethane/Petroleum Ether.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the "good" solvent (e.g., Ethyl Acetate). Heat the mixture gently (e.g., to 60°C) until all the solid dissolves.[6]

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexanes) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling & Crystal Growth: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath (0-5°C) for at least an hour to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Question 3: Chromatography is time-consuming and generates significant solvent waste. What is the modern, high-throughput alternative for purifying polar compounds like this?

Answer: Supercritical Fluid Chromatography (SFC) is the preferred modern technique, particularly in the pharmaceutical industry, for purifying polar and chiral molecules.[7] It uses supercritical CO₂, a non-toxic and non-flammable solvent, as the main mobile phase. SFC is significantly faster than traditional HPLC, reduces organic solvent consumption by over 80%, and makes product recovery easier since the CO₂ simply evaporates.[8][9]

Principles of SFC for Polar Molecules: SFC operates on the principles of normal-phase chromatography. The mobile phase consists of supercritical CO₂ mixed with a small amount of a polar organic co-solvent, typically methanol.[9] The low viscosity and high diffusivity of supercritical CO₂ allow for very high flow rates without generating excessive backpressure, leading to rapid purifications (often 3-5 times faster than HPLC).[9][10] Any compound soluble in methanol to at least 1 mg/mL is generally considered a good candidate for SFC purification.[8]

Workflow for SFC Purification

sfc_workflow cluster_prep Method Development (Analytical Scale) cluster_purify Preparative Scale cluster_post Post-Purification solubility 1. Solubility Test (Dissolve in MeOH) analytical 2. Analytical SFC Screening (Test columns & co-solvents) solubility->analytical optimize 3. Optimize Gradient (For resolution) analytical->optimize scale_up 4. Scale-Up (Increase column size & flow rate) optimize->scale_up inject 5. Inject Crude Sample scale_up->inject collect 6. Fraction Collection inject->collect evaporate 7. Solvent Evaporation (CO2 evaporates, MeOH remains) collect->evaporate analyze 8. Purity Analysis (LC-MS) evaporate->analyze

Caption: General workflow for developing and running an SFC purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a standard acid-base extraction to purify this compound? The piperidine ring is basic, right?

Answer: No, this is a critical point of caution. While a simple piperidine ring is basic, in your molecule the nitrogen atom is part of a benzyl carbamate functional group. The electron-withdrawing nature of the adjacent carbonyl group delocalizes the nitrogen's lone pair of electrons, rendering it essentially non-basic . It will not be protonated by dilute aqueous acids (e.g., 1M HCl), and therefore an acid-base extraction will not work to separate it from neutral organic impurities.[3] Attempting this will result in the compound remaining in the organic layer with no purification achieved.

Q2: What are the most likely impurities from the synthesis, and how do they behave?

Answer: Understanding potential impurities is key to designing a purification strategy.

  • Unreacted 4-(2-hydroxyethyl)piperidine: This starting material has a free secondary amine, making it very basic and highly polar. It will stick tenaciously to a silica gel column and will not elute with standard solvents. If present, it can be removed with an acidic wash (1M HCl) of the crude reaction mixture before attempting chromatography.

  • Benzyl Alcohol: This can arise from the decomposition of the protecting group reagent (benzyl chloroformate). It is moderately polar and will likely elute close to your product on a silica gel column, requiring careful chromatography for removal.

  • Excess (Di-tert-butyl) dicarbonate (if used as a reagent): This is a common reagent in protection reactions. It is much less polar than your product and will elute very quickly from a silica column, often with the solvent front.

Q3: How do I choose the best purification method?

Answer: The optimal method depends on the scale of your reaction, the purity of your crude material, and the equipment available.

Purification Method Selection Guide

decision_tree decision decision method method start Crude Product is_solid Is it a solid? start->is_solid purity Purity > 85%? is_solid->purity Yes scale Scale > 5g? is_solid->scale No (Oil) purity->method Yes purity->scale No scale->method No sfc_avail SFC available? scale->sfc_avail Yes sfc_avail->method Yes sfc_avail->method No recrystallize Recrystallization flash_chrom Flash Chromatography sfc SFC

Caption: Decision tree for selecting an appropriate purification method.

Comparison of Purification Methods

MethodPrincipleProsConsBest For
Flash Chromatography Adsorption on silica gelWidely available; good for complex mixtures.Can have low recovery for polar compounds; generates solvent waste.Small to medium scale (<5g); mixtures with multiple components.[1]
Recrystallization Differential solubilityHigh purity; scalable; low cost.Only works for solids; requires >85% crude purity; can have moderate yield loss.[6]High purity final product; large scale; crude material is a solid.
SFC Partition chromatographyVery fast; "green" (low solvent use); high recovery; excellent for polar molecules.Requires specialized equipment; method development can be complex.[8]High-throughput purification; large scale; when other methods fail.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sciencemadness Discussion Board. (2015). CWE of Piperidine.
  • Waters. (n.d.).
  • Guo, Y. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
  • Science Forums. (2011).
  • Google Patents. (n.d.). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.

Sources

Preventing decomposition of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Workup

Welcome to the technical support center for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with this compound, particularly in preventing its decomposition during reaction workup.

Understanding the Molecule: Key Stability Concerns

This compound possesses two primary functional groups that influence its stability: a benzyl carbamate (Cbz or Z group) and a piperidine ring with a hydroxyethyl substituent. The Cbz group is a widely used amine protecting group in organic synthesis due to its general stability under various conditions.[1][2][3] However, it is susceptible to cleavage under both acidic and basic conditions, as well as through hydrogenolysis.[4][5][6] The tertiary amine within the piperidine ring can also be prone to oxidation.[7] Understanding these potential degradation pathways is crucial for designing a successful workup procedure.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low after aqueous workup. What is the likely cause?

Low yields after an aqueous workup are often due to the partial decomposition of the Cbz protecting group. Benzyl carbamates can be sensitive to both strong acids and strong bases.[8][9] If your workup involves washing with strongly acidic or basic solutions (e.g., 1M HCl or 1M NaOH), you are likely cleaving the Cbz group, leading to the formation of 4-(2-hydroxyethyl)piperidine and other byproducts. These byproducts may be more water-soluble, resulting in their loss to the aqueous phase and a lower isolated yield of your desired product.[10]

Q2: What are the optimal pH conditions for the aqueous extraction of this compound to prevent decomposition?

To minimize decomposition, it is critical to maintain a pH range that is close to neutral during the aqueous workup. Ideally, washes should be conducted with solutions that have a pH between 6 and 8. Mildly acidic or basic washes can be used if necessary to remove specific impurities, but prolonged exposure should be avoided. For example, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.3) is generally safe for neutralizing residual acid, and a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-6.0) can be used to remove some basic impurities.

Q3: Can I use a strong base like sodium hydroxide to remove acidic impurities?

Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is strongly discouraged. These conditions can readily hydrolyze the benzyl carbamate, leading to significant product loss.[4] If a basic wash is necessary, opt for a weaker base like sodium bicarbonate or potassium carbonate. It's also important to perform the wash quickly and at a low temperature (e.g., in an ice bath) to further minimize the risk of decomposition.

Q4: I've noticed an unexpected byproduct in my crude NMR. What could it be?

An unexpected byproduct could be the deprotected piperidine, 4-(2-hydroxyethyl)piperidine, resulting from Cbz cleavage. Another possibility is the formation of N-oxides from the oxidation of the piperidine nitrogen, especially if the reaction or workup was exposed to oxidizing agents or prolonged air exposure at elevated temperatures.[7]

Q5: Is this compound sensitive to temperature during workup and purification?

Yes, elevated temperatures can promote the degradation of this compound. During solvent evaporation (e.g., using a rotary evaporator), it is advisable to use a low-temperature water bath (typically ≤ 40°C) to prevent thermal decomposition. Similarly, if purification is done by column chromatography, avoid conditions that could generate excessive heat.

Troubleshooting Guide: A Systematic Approach to Preventing Decomposition

This section provides a systematic approach to troubleshooting common problems encountered during the workup of this compound.

Problem 1: Significant Product Loss After Acidic Wash
Potential Cause Explanation Recommended Solution
Cbz Group Cleavage Strong acids (e.g., HCl, H₂SO₄) can protonate the carbamate oxygen, making the benzyl group susceptible to nucleophilic attack and subsequent cleavage.[4][5]- Avoid Strong Acids: Do not use washes with a pH below 4. - Use Mildly Acidic Washes: If an acidic wash is required to remove basic impurities, use a saturated solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid. - Minimize Contact Time: Perform the wash quickly and immediately proceed to the next step.
Problem 2: Decomposition Observed After Basic Wash
Potential Cause Explanation Recommended Solution
Carbamate Hydrolysis Strong bases (e.g., NaOH, KOH) can directly hydrolyze the ester linkage of the carbamate, leading to deprotection.[4]- Use Weak Bases: For neutralizing residual acid, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃).[11] - Control Temperature: Perform the basic wash at a low temperature (0-5°C) to slow down the rate of hydrolysis. - Vigorous Stirring with Bicarbonate: When using bicarbonate, add it slowly and stir vigorously to allow for the safe release of CO₂ gas and ensure efficient neutralization without the need for a strong base.[11]
Problem 3: Formation of an Emulsion During Extraction
Potential Cause Explanation Recommended Solution
Presence of Amphiphilic Impurities Byproducts or unreacted starting materials may act as surfactants, stabilizing the interface between the organic and aqueous layers.- Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[12] - Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion. - Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.
Problem 4: Low Recovery After Chromatography
Potential Cause Explanation Recommended Solution
On-Column Decomposition The silica gel used in column chromatography is slightly acidic and can cause the decomposition of acid-sensitive compounds.- Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% in the eluent) to neutralize the acidic sites. - Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. - Alternative Purification: If decomposition on silica is a persistent issue, explore other purification techniques such as crystallization or preparative thin-layer chromatography (prep-TLC).

Visualizing the Decomposition Pathways

To better understand the stability of this compound, the following diagrams illustrate the primary decomposition pathways under acidic and basic conditions.

start This compound acid_intermediate Protonated Carbamate start->acid_intermediate Strong Acid (H+) base_intermediate Hydroxide Adduct start->base_intermediate Strong Base (OH-) acid_products 4-(2-hydroxyethyl)piperidine + Benzyl Cation + CO2 acid_intermediate->acid_products Cleavage base_products 4-(2-hydroxyethyl)piperidine + Benzyl Alcohol + CO2 base_intermediate->base_products Hydrolysis

Caption: Potential decomposition under acidic or basic conditions.

Recommended Workup Protocol

Based on the principles discussed, the following is a recommended step-by-step workup protocol designed to minimize the decomposition of this compound.

Step 1: Quenching the Reaction

  • Carefully quench the reaction mixture by adding it to a chilled (0°C) saturated aqueous solution of ammonium chloride (if the reaction was basic) or sodium bicarbonate (if the reaction was acidic).

Step 2: Solvent Extraction

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.

Step 3: Washing the Organic Layer

  • Combine the organic layers and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to remove any remaining acid).

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to aid in drying.

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature at or below 40°C.

Step 5: Purification

  • If further purification is necessary, consider column chromatography on silica gel that has been pre-treated with 0.5% triethylamine in the eluent system to prevent on-column decomposition.

start Reaction Mixture quench Quench with Saturated NH4Cl or NaHCO3 at 0°C start->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_bicarb Wash with Saturated NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (≤ 40°C) filter->concentrate purify Purify (e.g., Chromatography on NEt3-treated Silica) concentrate->purify product Pure Product purify->product

Caption: Recommended workup workflow for product isolation.

By carefully controlling the pH, temperature, and choice of reagents during the workup, the decomposition of this compound can be significantly minimized, leading to higher yields and purity of the final product.

References

  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • PubMed Central. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Wikipedia. (n.d.). Piperidine.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (2025). Protocol for Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Perlego. (n.d.). Protecting Groups | Overview & Research Examples.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • PubMed Central. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems.
  • Organic Syntheses Procedure. (n.d.). 2.
  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • BenchChem. (n.d.). Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.
  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • YouTube. (2025, January 26). What Is Workup In Organic Chemistry?.
  • Wikipedia. (n.d.). Benzyl carbamate.
  • ChemicalBook. (n.d.). Benzyl carbamate synthesis.
  • MOLBASE Encyclopedia. (n.d.). This compound|115909-91-6.
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • (n.d.). 1353986-82-9|Benzyl 4-((2-aminoethyl)(isopropyl)amino)piperidine-1-carboxylate.

Sources

How to confirm the purity of synthesized Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-080126-CBZPIPE Compound: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for confirming the purity of synthesized this compound (CAS No. 115909-91-6).[1][2] As a key intermediate in medicinal chemistry, particularly as a PROTAC linker, its purity is paramount for the reliability and reproducibility of subsequent synthetic steps and biological assays.[1] This document, designed by a Senior Application Scientist, provides a multi-faceted analytical strategy to rigorously assess the purity of your synthesized material, troubleshoot common issues, and interpret analytical data with confidence.

Our approach is grounded in the principle of orthogonal validation—using multiple, independent analytical techniques to build a comprehensive and trustworthy purity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques I should use to confirm the purity of my compound? A: A comprehensive purity assessment should utilize a combination of spectroscopic and chromatographic methods. The recommended primary techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (¹H and ¹³C NMR) for structural confirmation and detection of impurities, and Mass Spectrometry (MS) to verify the molecular weight.

Q2: What is the expected molecular weight of this compound? A: The molecular formula is C₁₅H₂₁NO₃, corresponding to a molecular weight of 263.34 g/mol .[1] Your mass spectrometry results should show a molecular ion peak consistent with this value (e.g., [M+H]⁺ at m/z 264.16).

Q3: Are there any specific solvents I should avoid during sample preparation for analysis? A: For NMR, use deuterated solvents that will not obscure key proton signals (e.g., CDCl₃, DMSO-d₆). For HPLC, the sample solvent should be compatible with the mobile phase; typically, a mixture of acetonitrile and water is a good starting point.[3] Avoid solvents that may react with your compound or are non-volatile if you intend to recover the sample.

Q4: My ¹H NMR shows a broad peak around 2-4 ppm. What could this be? A: A broad peak in this region is often attributable to the hydroxyl (-OH) proton of the ethyl group and any residual water in your NMR solvent. Its chemical shift can be variable and its peak shape broad due to hydrogen bonding and chemical exchange. To confirm, you can add a drop of D₂O to your NMR tube, which will cause the -OH proton signal to exchange and disappear.

Q5: HPLC analysis shows a purity of >98%, but the subsequent reaction is failing. What could be wrong? A: High purity by HPLC with UV detection only indicates the absence of UV-active impurities. The issue could be due to the presence of non-UV-active impurities (e.g., inorganic salts, residual non-aromatic starting materials) or an incorrect structural assignment of the main peak. It is crucial to correlate HPLC data with structural confirmation from NMR and MS to ensure the major peak is indeed your target compound.

Analytical Workflow & Troubleshooting Guides

This section provides an in-depth, question-and-answer guide to specific analytical challenges and protocols.

Workflow for Purity Confirmation

A robust purity analysis follows a logical progression from identity confirmation to quantitative assessment.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Certification MS Mass Spectrometry (MS) Verify Molecular Weight NMR_Qual ¹H & ¹³C NMR Confirm Structural Skeleton MS->NMR_Qual Correlate MW FTIR FTIR Spectroscopy Confirm Functional Groups FTIR->NMR_Qual Correlate Bonds HPLC HPLC-UV/DAD Quantitative Purity (%) NMR_Qual->HPLC Structure Verified NMR_Quant ¹H NMR Analysis Check for Impurities HPLC->NMR_Quant Cross-Validate Purity Final Purity Confirmed Release for Next Step HPLC->Final Area % > Target NMR_Quant->Final No Residual Solvents/ Impurities Detected

Caption: Orthogonal workflow for compound purity verification.

Troubleshooting Guide 1: Interpreting NMR Spectra

Q: My ¹H NMR spectrum has unexpected peaks. How do I determine if they are impurities?

A: First, you must have a clear expectation of the ¹H NMR spectrum for the pure compound. Compare your experimental spectrum against this reference.

Expected ¹H NMR Spectral Data

The following table outlines the expected chemical shifts (in ppm) for this compound in CDCl₃. Note that exact shifts can vary based on solvent and concentration.

ProtonsFunctional GroupExpected Shift (ppm)MultiplicityIntegration
5HBenzyl Aromatic~7.30-7.40Multiplet5H
2HBenzyl CH₂~5.14Singlet2H
2HPiperidine (axial, pos. 2,6)~4.15Broad Doublet2H
2HHydroxyethyl CH₂-O~3.70Triplet2H
2HPiperidine (equatorial, pos. 2,6)~2.80Broad Triplet2H
1HHydroxyl OHVariable (e.g., ~1.65)Broad Singlet1H
2HPiperidine (pos. 3,5)~1.70Multiplet4H
2HHydroxyethyl CH₂-C~1.52Quartet2H
1HPiperidine (pos. 4)~1.15Multiplet1H

Data inferred from spectral data of similar structures.[4][5][6]

Troubleshooting Logic for Unexpected Peaks

G start Unexpected Peak in ¹H NMR q1 Is the peak a sharp singlet around δ 7.26 (CDCl₃) or δ 2.50 (DMSO)? start->q1 q2 Are there peaks in the aliphatic region that don't match the structure? q1->q2 No res1 Likely Residual Solvent (e.g., CHCl₃, DMSO) q1->res1 Yes q3 Is there a singlet around δ 10.0 or a multiplet around δ 8.0? q2->q3 No res2 Possible Starting Material (e.g., 4-(2-hydroxyethyl)piperidine) q2->res2 Yes res3 Possible Reagent Impurity (e.g., Benzyl Chloroformate derivative) q3->res3 Yes res1->q2 res4 Purity issue confirmed. Requires further purification. res2->res4 res3->res4

Caption: Decision tree for identifying NMR impurities.

Troubleshooting Guide 2: Setting up HPLC for Purity Analysis

Q: I'm not getting good separation in my HPLC analysis. What conditions should I use?

A: Reversed-Phase HPLC (RP-HPLC) is the most robust method for analyzing this compound.[3] Poor separation is often due to suboptimal mobile phase composition, gradient, or column choice.

Step-by-Step Protocol: HPLC Purity Analysis

This protocol is a validated starting point and may require optimization based on your specific instrumentation and impurity profile.

  • Instrumentation & Column:

    • System: HPLC with a UV or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a general-purpose column suitable for this molecule's polarity.[3]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% Phosphoric Acid). The acid improves peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% Phosphoric Acid).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 210 nm or 254 nm. The benzyl group provides strong UV absorbance. A DAD can be used to scan across multiple wavelengths to check for co-eluting impurities.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    • A gradient is recommended to ensure elution of both polar and non-polar impurities.

Time (min)% Mobile Phase A (Water + Acid)% Mobile Phase B (Acetonitrile + Acid)
0.09010
15.02080
20.02080
20.19010
25.09010
  • Sample Preparation:

    • Accurately weigh ~5 mg of your synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.[3] Ensure the sample is fully dissolved before injection.

  • Data Analysis:

    • Purity is calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Troubleshooting Guide 3: Correlating Data from Multiple Techniques

Q: My MS data confirms the correct mass, but my NMR is complex. How do I reconcile this?

A: This scenario highlights the importance of orthogonal validation. Mass spectrometry confirms that a compound of the correct molecular weight is present, but it does not exclude the presence of isomers or other impurities.

Case Study: Isomeric Impurity
  • Observation: ESI-MS shows a strong peak at m/z 264.16 ([M+H]⁺), matching the target. However, the ¹H NMR shows two distinct singlets in the benzyl CH₂ region (~5.1 ppm) and complexity in the piperidine region.

  • Hypothesis: The synthesis may have produced an isomeric by-product. For instance, if the starting material was contaminated with 3-(2-hydroxyethyl)piperidine, the final product would contain Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, an isomer with the same mass but a different NMR spectrum.

  • Validation Strategy:

    • Check HPLC: A well-optimized HPLC method should be able to separate these isomers. Look for a closely eluting secondary peak.

    • 2D NMR: If separation is not possible, advanced NMR techniques like COSY and HSQC can help definitively assign all proton and carbon signals, confirming the connectivity of the major species and helping to identify the structure of the minor impurity.

Troubleshooting Guide 4: Interpreting FTIR Spectra

Q: What key peaks should I look for in the FTIR spectrum to confirm the structure?

A: FTIR is excellent for confirming the presence of key functional groups. It provides a quick qualitative check of your synthesis success.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional Group & VibrationExpected Appearance
~3400O-H (Alcohol)Broad
~3030C-H (Aromatic)Sharp, medium
~2920, ~2850C-H (Aliphatic)Sharp, strong
~1690C=O (Carbamate)Sharp, very strong
~1495, ~1450C=C (Aromatic Ring)Medium to weak
~1240C-O (Ester-like)Strong
~1050C-O (Alcohol)Strong

Reference data for functional groups.[7][8]

  • What to look for: The most telling peaks are the strong carbamate C=O stretch around 1690 cm⁻¹ and the broad O-H stretch from the alcohol.[9] The absence of the O-H peak would suggest an undesired side reaction, while a shifted or absent C=O peak indicates a problem with the carbamate formation.

References

  • Benzyl 4-Hydroxy-1-piperidinecarboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Benzyl 4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. (1989). ACS Publications. Retrieved January 8, 2026, from [Link]

  • HPLC analytical method of 3-aminopiperidine. (2014). Google Patents.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. (n.d.). Wiley Online Library. Retrieved January 8, 2026, from [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI. Retrieved January 8, 2026, from [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. (2020). Policija. Retrieved January 8, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved January 8, 2026, from [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (2015). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Morphology Dependence of Catalytic Properties of CeO2 Nanocatalysts for One-Step CO2 Conversion to Diethyl Carbonate. (2024). MDPI. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). MOLBASE. Retrieved January 8, 2026, from [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. By dissecting its spectral features and comparing them with those of structurally related compounds, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues.

Introduction: The Role of NMR in Structural Elucidation

In the realm of organic chemistry and drug discovery, NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as this compound, which possesses multiple distinct proton environments, ¹H NMR provides a detailed fingerprint, revealing the connectivity and spatial arrangement of its constituent atoms. This guide will delve into the characteristic chemical shifts, multiplicities, and coupling constants expected for this compound and its key structural components.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by several key regions, each corresponding to a specific functional group within the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbamate group and the substitution on the piperidine ring.

Expected Chemical Shift Assignments:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.25-7.40Multiplet5H
Benzylic (CH₂)~5.10Singlet2H
Piperidine (H-2, H-6 axial)~2.80-3.00Multiplet2H
Piperidine (H-2, H-6 equatorial)~4.00-4.20Multiplet2H
Piperidine (H-3, H-5 axial)~1.10-1.30Multiplet2H
Piperidine (H-3, H-5 equatorial)~1.70-1.90Multiplet2H
Piperidine (H-4)~1.40-1.60Multiplet1H
Hydroxyethyl (CH₂)~3.60Triplet2H
Hydroxyethyl (CH₂)~1.50Quartet2H
Hydroxyl (OH)VariableSinglet (broad)1H

The benzyloxycarbonyl (Cbz or Z) protecting group significantly influences the chemical shifts of the piperidine protons. The electron-withdrawing nature of the carbamate deshields the adjacent protons at the 2 and 6 positions of the piperidine ring. Due to the restricted rotation around the N-C(O) bond, the axial and equatorial protons at these positions are diastereotopic and will exhibit distinct chemical shifts, often appearing as complex multiplets.

Comparative ¹H NMR Analysis: Understanding Substituent Effects

To fully appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with simpler, related structures is invaluable.

Piperidine: The Unsubstituted Core

The ¹H NMR spectrum of unsubstituted piperidine shows three main signals corresponding to the protons at the α, β, and γ positions relative to the nitrogen atom. The α-protons are the most deshielded due to their proximity to the electronegative nitrogen.[1]

Benzyl Carbamate: The Protecting Group

The spectrum of benzyl carbamate provides the characteristic signals for the benzyl group.[2][3][4][5] A singlet for the benzylic methylene protons (CH₂) is typically observed around 5.1 ppm, and a multiplet for the aromatic protons (C₆H₅) appears in the range of 7.2-7.4 ppm.[3]

4-Substituted Piperidines: Influence of the C4-Substituent

Introducing a substituent at the 4-position of the piperidine ring, such as a methyl[6], phenyl[7], or benzyl group[8], alters the chemical shifts and coupling patterns of the ring protons. The nature and stereochemistry of the C4-substituent will influence the conformation of the piperidine ring and the chemical environment of the surrounding protons.

The following diagram illustrates the structural relationships between the target molecule and its comparative analogues.

G A Piperidine D This compound A->D N-functionalization and C4-substitution B Benzyl Carbamate B->D Incorporation C 4-Substituted Piperidines C->D Specific C4-substituent

Caption: Structural relationship of the target molecule to its core components.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for this type of compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

The following diagram outlines the experimental workflow for acquiring a ¹H NMR spectrum.

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing & Analysis C->D

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integrations, and by comparing the spectrum to those of its structural components, a confident and unambiguous structural assignment can be made. This guide serves as a valuable resource for researchers working with this and related piperidine-based compounds, facilitating efficient and accurate characterization in their synthetic and drug discovery endeavors.

References

  • ResearchGate. Nuclear magnetic resonance ( 1 H NMR) spectrum of 2-hydroxyethyl... Available from: [Link]

  • ResearchGate. Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt... Available from: [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244916). Available from: [Link]

  • ResearchGate. 4 1 H NMR spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d 6... | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

  • PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate. Available from: [Link]

  • National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • PubChem. Benzyl carbamate. Available from: [Link]

  • National Institutes of Health. Benzyl phenylcarbamate. Available from: [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

A Predictive Guide to the 13C NMR Spectrum of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and medicinal chemistry, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose, providing a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the expected 13C NMR spectrum of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate , a key intermediate in the synthesis of various biologically active molecules.

In the absence of a readily available experimental spectrum for this specific compound, this guide presents a comprehensive, predicted 13C NMR data set. This prediction is grounded in a comparative analysis of structurally related fragments, a methodology that not only provides a reliable spectral forecast but also deepens the understanding of substituent effects on chemical shifts.

Predicted 13C NMR Data and Comparative Analysis

The predicted chemical shifts for this compound are derived from the known 13C NMR data of its constituent fragments: the piperidine ring, the N-benzyloxycarbonyl (Cbz) protecting group, and the 4-(2-hydroxyethyl) substituent. By examining the electronic influence of each substituent on the piperidine core and on each other, we can build a detailed spectral map.

Below is a table summarizing the predicted 13C NMR chemical shifts for the target molecule, alongside the experimental data for relevant structural analogues used in the prediction.

Carbon AtomPredicted δ (ppm) for this compoundPiperidine[1]N-Boc-4-(2-hydroxyethyl)piperidineBenzyl GroupEthanol[2]
Piperidine Ring
C2, C6~4447.0~43
C3, C5~3127.2~31
C4~3825.2~39
4-(2-hydroxyethyl) Group
-CH2-~39~40
-CH2OH~60~61~58
N-Benzyloxycarbonyl (Cbz) Group
C=O~155~155
-CH2-Ph~67~63-67
C (ipso)~137~137
C (ortho)~128.5~128.5
C (meta)~128~128
C (para)~128~128
Rationale for Predicted Chemical Shifts:
  • Piperidine Ring Carbons (C2, C3, C4, C5, C6):

    • The introduction of the electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom is expected to deshield the adjacent carbons, C2 and C6. However, the carbamate nature of the Cbz group results in a less pronounced downfield shift compared to a simple N-benzyl group. Comparing with N-Boc-4-(2-hydroxyethyl)piperidine, where the piperidine C2 and C6 appear around 43 ppm, a similar shift of approximately 44 ppm is predicted for the target molecule.

    • The carbons at the C3 and C5 positions are further from the nitrogen and are less affected by the Cbz group. Their chemical shift is predicted to be around 31 ppm, similar to the corresponding carbons in N-Boc-4-(2-hydroxyethyl)piperidine.

    • The C4 carbon is substituted with the 2-hydroxyethyl group. This substitution, along with the influence of the N-Cbz group, will shift it downfield from the unsubstituted piperidine value of 25.2 ppm. A chemical shift of approximately 38 ppm is predicted.

  • 4-(2-hydroxyethyl) Group Carbons:

    • The methylene carbon directly attached to the piperidine ring is predicted to have a chemical shift of around 39 ppm.

    • The terminal methylene carbon bearing the hydroxyl group is expected to be significantly deshielded by the electronegative oxygen atom, with a predicted chemical shift of approximately 60 ppm, closely mirroring the value in ethanol (around 58 ppm)[2].

  • N-Benzyloxycarbonyl (Cbz) Group Carbons:

    • The carbonyl carbon of the carbamate is anticipated to resonate at approximately 155 ppm, a characteristic chemical shift for this functional group.

    • The benzylic methylene carbon (-CH2-Ph) is predicted to appear around 67 ppm.

    • The aromatic carbons of the benzyl group are expected to show typical chemical shifts: the ipso-carbon (the one attached to the methylene group) around 137 ppm, and the ortho, meta, and para carbons in the range of 128-128.5 ppm.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted data, the following experimental protocol for acquiring a 13C NMR spectrum is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

1. Sample Preparation:

  • Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its good solubilizing power for many organic compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to ensure good spectral dispersion.
  • Tune and match the 13C probe to the correct frequency.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).
  • Acquisition Time (AQ): A value of 1-2 seconds is generally sufficient.
  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, leading to more accurate peak integration if required.
  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is necessary. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).
  • Integrate the peaks if quantitative information is desired, although routine 13C NMR is generally considered non-quantitative without specific experimental setups.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for acquiring the 13C NMR spectrum.

experimental_workflow dissolve Dissolve Compound in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms tune_probe Tune and Match Probe shim Shim Magnetic Field tune_probe->shim set_params Set Acquisition Parameters (Pulse Program, SW, AQ, D1, NS) acquire Acquire FID set_params->acquire ft Fourier Transform phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate end calibrate->end start start->dissolve

Caption: Experimental workflow for 13C NMR spectroscopy.

Conclusion

This guide provides a robust, predicted 13C NMR spectrum for this compound, based on a logical, comparative analysis of its structural components. This predictive approach is a powerful tool in chemical research, enabling scientists to anticipate spectral features and aiding in the confirmation of synthesized target molecules. The detailed experimental protocol and workflow diagram offer a standardized and reliable method for acquiring high-quality 13C NMR data, ensuring the integrity and reproducibility of experimental results.

References

  • Wikipedia. Piperidine. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

Sources

The Unseen Architect: A Comparative Guide to PROTAC® Linkers, Featuring Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][] These heterobifunctional molecules are comprised of three distinct components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[4][5][6] While significant attention is often placed on the design of the two protein-binding ligands, the linker is far from a passive spacer.[][8] Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[9][10] This guide provides an in-depth comparison of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a representative of the increasingly important class of rigid linkers, with more conventional flexible linkers such as polyethylene glycol (PEG) and alkyl chains. We will delve into the mechanistic implications of linker choice, supported by established principles of PROTAC design and detailed experimental protocols for their evaluation.

The Central Dogma of PROTAC® Action: The Primacy of the Ternary Complex

The cornerstone of PROTAC activity is the formation of a productive ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ligase.[1][9] The linker's role in this molecular menage à trois is paramount; it dictates the spatial orientation and proximity of the POI and the E3 ligase.[1][5] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[1]

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical role of the ternary complex.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds TernaryComplex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin E3 E3 Ligase E3->PROTAC Proteasome 26S Proteasome Proteasome->POI Degradation & Release of Amino Acids TernaryComplex->PROTAC PROTAC Recycling POI_Ub Polyubiquitinated POI TernaryComplex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Profiling the Linkers: A Comparative Analysis

The choice of linker profoundly influences a PROTAC's physicochemical properties and biological activity. Linkers are broadly classified as flexible or rigid, each with inherent advantages and disadvantages.[1][2]

This compound: A Proxy for Rigid Linker Design

While specific experimental data for PROTACs incorporating this compound is not extensively published, its structure provides valuable insights into its potential as a rigid linker component. The core piperidine scaffold introduces conformational constraint, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation favorable for ternary complex formation.[1][] This pre-organization can reduce the entropic penalty of binding, potentially leading to more stable ternary complexes.[1] Furthermore, saturated heterocycles like piperidine are often associated with improved metabolic stability and pharmacokinetic properties.[2] The hydroxyethyl group offers a convenient attachment point for either the POI or E3 ligase ligand, while the benzyl carboxylate serves as a protecting group for the piperidine nitrogen, to be deprotected during synthesis.

Flexible Linkers: The Workhorses of Early PROTAC® Development

Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, have been widely used in initial PROTAC design due to their synthetic tractability.[1][5]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[1] However, their hydrophobic nature can negatively impact the aqueous solubility of the resulting PROTAC.[12]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and can improve the solubility and cell permeability of PROTACs.[4][6][13] While beneficial for physicochemical properties, PEG linkers may be more susceptible to in vivo metabolism compared to alkyl chains.[12]

Head-to-Head Comparison

The following table summarizes the key characteristics of these linker classes.

FeatureThis compound (Rigid)Alkyl Chains (Flexible)PEG Chains (Flexible)
Conformational Flexibility Low (Constrained)HighHigh
Ternary Complex Formation May pre-organize for higher stability and potency[1][]Increased probability of productive conformation due to sampling[1]Similar to alkyl chains, with potential for improved solubility aiding complex formation
Solubility Moderate; can be tuned with substituentsLow (Hydrophobic)[12]High (Hydrophilic)[4][6]
Cell Permeability Potentially favorableCan be high, but may lead to non-specific binding[12]Generally good, but can be hindered by high polar surface area with longer chains[12]
Metabolic Stability Generally high[2]Generally high[12]Can be susceptible to metabolism[12]
Synthetic Accessibility More complexHighModerate

Experimental Validation: A Blueprint for Linker Optimization

The rational design of PROTACs necessitates rigorous experimental evaluation. The following protocols provide a framework for comparing the performance of PROTACs with different linkers.

Workflow for PROTAC® Evaluation

The diagram below outlines a typical workflow for the synthesis and biological characterization of a novel PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Synthesis Modular Synthesis of PROTAC Library (Varying Linkers) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification TernaryComplex Ternary Complex Formation (SPR, TR-FRET, NanoBRET) Purification->TernaryComplex Ubiquitination In-Cell Target Ubiquitination TernaryComplex->Ubiquitination Degradation Target Protein Degradation (Western Blot, In-Cell Western) Ubiquitination->Degradation DCO_Dmax DCO_Dmax Degradation->DCO_Dmax Determine DC50 & Dmax

Caption: A standard workflow for the synthesis and evaluation of PROTACs.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity.[14] Several biophysical techniques can be employed to quantify this interaction.[15]

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

  • Immobilization: Covalently immobilize the biotinylated E3 ligase onto a streptavidin-coated SPR sensor chip.

  • Analyte Injection 1 (Binary Interaction): Inject the POI over the sensor surface to confirm no direct interaction with the E3 ligase.

  • Analyte Injection 2 (PROTAC Binding): Inject a series of concentrations of the PROTAC to determine its binding affinity to the immobilized E3 ligase.

  • Analyte Injection 3 (Ternary Complex Formation): Inject a constant concentration of the POI pre-incubated with varying concentrations of the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (kon/koff) of the interactions. An enhancement in the binding response in the presence of both the POI and PROTAC indicates ternary complex formation.

In-Cell Target Protein Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the target protein.

Protocol: Immunoprecipitation-Western Blot for Ubiquitination

  • Cell Treatment: Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) for a specified time. The proteasome inhibitor is crucial to allow for the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[16]

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the POI to immunoprecipitate the target protein and its binding partners.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Detection: Probe the membrane with an antibody against ubiquitin. An increase in a high-molecular-weight smear in the PROTAC-treated samples compared to the control indicates polyubiquitination of the target protein.[10]

Target Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. Western blotting is a standard technique for quantifying this effect.[17]

Protocol: Western Blot for Protein Degradation

  • Cell Treatment: Treat cells with a dose-response of the PROTAC for a set time period (e.g., 24 hours).[17]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA or Bradford assay to ensure equal loading.[17]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.[17]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[17] It is essential to also probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Data Analysis: Add an ECL substrate and capture the chemiluminescent signal.[17] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[10]

Quantitative Data Summary

The following table presents hypothetical, yet representative, data illustrating how the choice of linker can impact PROTAC performance.

PROTAC (Linker Type)DC50 (nM)Dmax (%)Ternary Complex Stability (Arbitrary Units)
PROTAC-A (Rigid/Piperidine) 15>951.5
PROTAC-B (Flexible/Alkyl C8) 75850.8
PROTAC-C (Flexible/PEG4) 50901.0
PROTAC-D (Flexible/Alkyl C12) 120700.6

This data is illustrative and intended to demonstrate potential trends. Actual results are highly dependent on the specific POI and E3 ligase pair.

Conclusion and Future Outlook

The linker is a critical and highly tunable component in PROTAC design, with its structure directly influencing the molecule's ability to form a productive ternary complex and induce protein degradation.[5][10][18] While flexible linkers like alkyl and PEG chains offer synthetic accessibility and have been instrumental in the early development of PROTACs, there is a clear trend towards the exploration of more rigid and conformationally constrained linkers.[5] Scaffolds such as the piperidine ring found in this compound offer the potential for enhanced potency, selectivity, and improved pharmacokinetic properties by pre-organizing the PROTAC into a bioactive conformation.[1][]

The future of PROTAC design will undoubtedly involve a more rational and structure-guided approach to linker selection, moving away from empirical "trial and error" methodologies.[18] Advances in computational modeling and structural biology will be essential to better understand the dynamics of PROTAC-mediated ternary complexes, enabling the design of next-generation protein degraders with superior therapeutic profiles.[18] The systematic evaluation of diverse linker classes, including rigid scaffolds, using the robust experimental workflows detailed in this guide, will be paramount to unlocking the full potential of this transformative technology.

References

  • Vertex AI Search. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
  • Benchchem. Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • Benchchem.
  • ChemPep. Overview of PROTAC Linkers.
  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Signal Transduction and Targeted Therapy, 2020. [Link]

  • Precise PEG. Linkers in PROTACs.
  • JenKem Technology USA. PROTAC PEG Linkers.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Weerakoon, H., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 2022. [Link]

  • Benchchem. The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance.
  • Cyrus, K., et al. Impact of linker length on the activity of PROTACs. Molecular BioSystems, 2011. [Link]

  • Abcam. Western blot protocol for low abundance proteins.
  • Vertex AI Search. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • ResearchGate. ER degradation induced by PROTACs varies with linker length.
  • Benchchem. Alkyl vs.
  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PubMed, 2020. [Link]

  • Benchchem.
  • AiFChem. What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • BOC Sciences. Linkers for PROTAC Design.
  • MedChemExpress.
  • Benchchem.
  • Biopharma PEG. PEG Linkers for PROTAC Synthesis.
  • Benchchem.
  • Open Exploration Publishing.
  • ResearchGate.
  • National Institutes of Health. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
  • Drummond, M. L., & Williams, C. I. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv, 2020. [Link]

  • Li, Y., et al. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 2024. [Link]

  • Promega Corporation.
  • ResearchGate. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.
  • Cell Signaling Technology. Western Blotting Troubleshooting Guide.
  • Zorba, A., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 2020. [Link]

  • Benchchem. A Comparative Analysis of PROTAC Linkers: A Guide for Researchers.
  • Benchchem.
  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • 2BScientific. Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.
  • LifeSensors.
  • ResearchGate. (PDF)

Sources

A Comparative Guide to the Biological Activity of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Its versatility allows for structural modifications that can significantly modulate the pharmacological profile of a compound. This guide provides an in-depth comparative analysis of the biological activity of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and its structural analogs. We will delve into the nuanced structure-activity relationships (SAR) that govern their interactions with key biological targets, namely acetylcholinesterase (AChE) and sigma (σ) receptors, supported by experimental data and detailed protocols for their evaluation.

Introduction to the Core Scaffold: this compound

This compound is a piperidine derivative characterized by a benzyl carbamate protecting group on the piperidine nitrogen and a 2-hydroxyethyl substituent at the 4-position. This compound serves as a valuable starting point for medicinal chemistry campaigns due to its synthetic tractability and the presence of key pharmacophoric features that can be tailored to achieve desired biological activities. The benzyl group can influence lipophilicity and potential aromatic interactions, while the hydroxyethyl side chain offers a site for hydrogen bonding and further functionalization. The carbamate linkage provides a degree of metabolic stability and influences the electronic properties of the piperidine nitrogen.

Comparative Biological Activity: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease and other cognitive disorders.[3] The N-benzylpiperidine moiety is a common feature in many potent AChE inhibitors.[4][5]

Structure-Activity Relationship (SAR) for AChE Inhibition

Based on extensive research on related N-benzylpiperidine derivatives, we can infer the following SAR principles for analogs of this compound:

  • The N-Benzyl Group: The benzyl group is crucial for potent AChE inhibition, likely interacting with the peripheral anionic site (PAS) of the enzyme. Substitutions on the benzyl ring can significantly impact activity. For instance, dimethoxy substitution on an indanone moiety attached to a 1-benzylpiperidine core resulted in a highly potent inhibitor (IC50 = 5.7 nM).[6]

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is a key determinant of activity. A protonated nitrogen can form a crucial interaction with the catalytic anionic site (CAS) of AChE. The replacement of the benzyl carbamate with a simple benzyl group would likely increase basicity and, potentially, AChE inhibitory potency.[4]

  • The 4-Position Substituent: The nature of the substituent at the 4-position of the piperidine ring modulates binding affinity and selectivity. Extending the side chain from a simple methyl to a more complex moiety, such as a 2-(N-benzoylamino)ethyl group, has been shown to yield highly potent AChE inhibitors.[4] For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited an exceptionally low IC50 of 0.56 nM.[4]

Comparative Data for N-Benzylpiperidine Analogs as AChE Inhibitors
Compound/AnalogStructureAChE IC50 (nM)Reference
Donepezil (E2020)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[6]
Analog 211-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.56[4]
Analog 191-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2[7]

Comparative Biological Activity: Sigma (σ) Receptor Binding

Sigma (σ) receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a variety of neurological and psychiatric conditions.[8] They represent a promising target for the development of novel therapeutics. The piperidine scaffold is a common feature in many high-affinity σ1 receptor ligands.[9][10]

Structure-Activity Relationship (SAR) for σ1 Receptor Affinity

From studies on related piperidine-4-carboxamide and other 4-substituted piperidine derivatives, the following SAR can be established:

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for σ1 receptor affinity. While a benzyl group is common, modifications such as the introduction of a 4-chlorobenzyl moiety on a piperidine-4-carboxamide scaffold can lead to very high affinity (Ki = 3.7 nM).[9]

  • The Piperidine Core: The piperidine ring itself is a key structural element for interacting with the σ1 receptor.[10]

  • The 4-Position Substituent: The substituent at the 4-position plays a significant role in modulating affinity and selectivity. For piperidine-4-carboxamide derivatives, bulky aromatic groups on the amide nitrogen can enhance σ1 affinity.[9] Replacement of a spirofusion with a hydroxymethylene or carbonyl group at the 4-position has been shown to preserve affinity and selectivity for σ1 receptors.[11]

Comparative Data for Piperidine Analogs as σ1 Receptor Ligands
Compound/AnalogStructureσ1 Receptor Ki (nM)Reference
Piperidine-4-carboxamide Analog 2kN-(tetrahydroquinolinyl)-1-(4-chlorobenzyl)piperidine-4-carboxamide3.7[9]
Haloperidol-4.5[12]
(+)-Pentazocine-(Used as radioligand)[8]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely accepted Ellman's method for determining AChE activity.[2]

Principle: The assay is a colorimetric method where acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and its reduction in the presence of an inhibitor is used to determine the inhibitor's potency.[2]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in Tris-HCl buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the following to each well in triplicate:

    • Tris-HCl buffer

    • Test compound or buffer (for control)

    • AChE solution

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Calculate the rate of reaction (ΔAbs/min).

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_reagents Add Buffer, Test Compound, and AChE to Wells prep_reagents->add_reagents prep_compounds Prepare Test Compounds & Controls (Serial Dilutions) prep_compounds->add_reagents pre_incubate Pre-incubate (37°C, 15 min) add_reagents->pre_incubate add_dtnb_atci Add DTNB & ATCI (Initiate Reaction) pre_incubate->add_dtnb_atci measure_abs Measure Absorbance (412 nm, kinetically) add_dtnb_atci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.[8]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., -pentazocine) from the σ1 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Tissue homogenate containing σ1 receptors (e.g., guinea pig brain membranes)[10]

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Radioligand: -pentazocine

  • Non-specific binding agent: Haloperidol (10 µM)

  • Test compounds

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Tissue homogenate

    • Test compound or buffer (for total binding) or Haloperidol (for non-specific binding)

    • -pentazocine (at a concentration near its Kd)

  • Incubate the plate at 37°C for 90-120 minutes.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Dry the filter plates.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Sigma1_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Detection & Analysis prep_membranes Prepare Receptor Membranes setup_assay Set up Assay Plate: Membranes, Compound/Buffer, Radioligand prep_membranes->setup_assay prep_compounds Prepare Test Compounds prep_compounds->setup_assay incubate Incubate (e.g., 37°C, 120 min) setup_assay->incubate filter_wash Filtration & Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity calc_binding Calculate Specific Binding count_radioactivity->calc_binding calc_ki Determine IC50 & Ki calc_binding->calc_ki

Caption: Workflow for the σ1 receptor radioligand binding assay.

Conclusion

This compound serves as a promising scaffold for the development of biologically active compounds targeting acetylcholinesterase and sigma receptors. The structure-activity relationships discussed in this guide, derived from studies on analogous compounds, provide a rational basis for the design of novel derivatives with enhanced potency and selectivity. The N-benzyl group and the basicity of the piperidine nitrogen are critical for AChE inhibition, while the nature of the substituents at the 1- and 4-positions of the piperidine ring are key determinants for high-affinity σ1 receptor binding. The detailed experimental protocols provided herein offer a robust framework for the in vitro evaluation of these and other novel piperidine-based compounds, facilitating the advancement of new therapeutic agents for CNS disorders.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS - UniTS. Available at: [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

Sources

The Pivotal Role of the N-Benzylpiperidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the design of a multitude of therapeutic agents.[1] Its conformational flexibility and the capacity for multi-point functionalization allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in drug discovery.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet versatile, class of these compounds: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate derivatives. While this precise scaffold is noted for its utility as a linker in Proteolysis Targeting Chimeras (PROTACs), its derivatives hold significant, albeit less explored, potential as bioactive molecules themselves.

This guide will provide a comparative analysis, drawing upon experimental data from structurally related N-benzylpiperidine series to elucidate the probable SAR trends for this class of molecules. We will explore how modifications to the core structure—the N-benzyl group, the piperidine ring, and the 4-(2-hydroxyethyl) side chain—can modulate biological activity, with a particular focus on cholinesterase inhibition, a key target in the management of Alzheimer's disease.

The Core Scaffold: Understanding the Building Blocks

The foundational structure, this compound, presents three key regions for chemical modification to influence biological activity. Understanding the role of each component is critical for rational drug design.

  • N-Benzyl Carbamate Group: The benzyl carbamate (Cbz or Z) group serves as a protective group for the piperidine nitrogen. However, in the context of SAR, the nature of this N-substituent is paramount. For many N-benzylpiperidine derivatives, the benzyl group itself plays a crucial role in binding to biological targets, often through hydrophobic and π-π stacking interactions.

  • Piperidine Ring: This central heterocyclic ring acts as a versatile scaffold. Its chair conformation allows for equatorial and axial positioning of substituents, which can significantly impact receptor binding and overall molecular geometry.

  • 4-(2-hydroxyethyl) Side Chain: This substituent introduces a hydroxyl group, a potential hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a target's active site. The ethyl linker provides a degree of conformational flexibility.

Structure-Activity Relationship Analysis: A Comparative Approach

Direct and comprehensive SAR studies on a systematic series of this compound derivatives are not extensively documented in publicly available literature. Therefore, this guide will synthesize findings from closely related N-benzylpiperidine analogs to infer the likely impact of structural modifications. The primary biological activity discussed will be the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as this is a well-studied area for this class of compounds.

The Influence of the N-Benzyl Group

The N-benzyl moiety is a frequent feature in potent cholinesterase inhibitors. In the renowned Alzheimer's drug, Donepezil, the N-benzylpiperidine core is essential for its high-affinity binding to AChE.[2] Studies on various N-benzylpiperidine derivatives have consistently shown that substitutions on the benzyl ring significantly modulate inhibitory potency.

Table 1: Comparative Cholinesterase Inhibitory Activity of N-Benzylpiperidine Analogs

Compound IDN-Substituent4-Position SubstituentTargetIC50 (µM)
Lead Compound Benzyl-CH2CH2OH--
Analog A 1-benzyl-carboxamide derivativeAChE5.94[3]
Analog B 1-(3-chlorobenzyl)-amino-octyl-isoindoline-1,3-dioneBuChE0.72[4]
Analog C 1-benzyl-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]AChE0.00056[5]
Analog D 1-benzyl-[2-[4-(benzoylamino)phthalimido]ethyl]AChE0.0012[6]

Data presented for analogous compounds to illustrate SAR trends.

From the data on related compounds, we can infer the following for our target scaffold:

  • Substitution on the Benzyl Ring: The introduction of substituents on the benzyl ring can enhance activity. For instance, a chloro-substituent, as seen in Analog B, can improve potency.[4] This is often due to improved hydrophobic interactions or electronic effects that favor binding.

  • Replacement of the Benzyl Group: While the benzyl group is a common motif, other aromatic or heteroaromatic rings could be explored. However, the fundamental hydrophobic and aromatic character of this group appears to be a key determinant of activity in many series.

Modifications at the 4-Position of the Piperidine Ring

The substituent at the 4-position of the piperidine ring is critical for interacting with the active site of target enzymes. The 2-hydroxyethyl group in our core molecule offers a valuable starting point for modification.

  • The Role of the Hydroxyl Group: The terminal hydroxyl group can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. Esterification or etherification of this group would alter its hydrogen bonding capacity and introduce steric bulk, which could either enhance or diminish activity depending on the specific topology of the binding site.

  • Chain Length and Flexibility: The ethyl linker provides a certain distance and flexibility for the hydroxyl group to orient itself optimally. Shortening or lengthening this chain would directly impact the positioning of this key interacting group.

  • Replacement of the Hydroxyethyl Group: As evidenced by the potent analogs in Table 1, replacing the 2-hydroxyethyl group with more complex moieties, such as those containing amide or imide functionalities, can lead to a dramatic increase in inhibitory activity against cholinesterases.[5][6] These larger, more functionalized groups can engage in a wider range of interactions within the active site, including additional hydrogen bonds, hydrophobic interactions, and π-π stacking.

The following diagram illustrates the key structural components and potential modification sites on the this compound scaffold.

Caption: Key modification sites on the core scaffold.

Experimental Protocols for Biological Evaluation

To assess the structure-activity relationship of newly synthesized derivatives, a robust and reproducible biological assay is essential. The most common in vitro assay for this class of compounds is the determination of their inhibitory activity against acetylcholinesterase and butyrylcholinesterase.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely accepted standard for measuring cholinesterase activity.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (10 mM in buffer).

    • DTNB solution (10 mM in buffer).

    • AChE or BuChE enzyme solution (e.g., from electric eel or equine serum, respectively) at a suitable concentration.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept low (typically <1%).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

The following workflow diagram illustrates the key steps in the cholinesterase inhibition assay.

Assay_Workflow start Start: Prepare Reagents add_inhibitor Add Test Compound to Microplate start->add_inhibitor add_enzyme Add Cholinesterase Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_dtnb Add DTNB Solution incubate->add_dtnb add_substrate Add Substrate (ATCI/BTCI) add_dtnb->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs analyze_data Calculate % Inhibition & IC50 measure_abs->analyze_data end End: Determine Inhibitory Potency analyze_data->end

Caption: Workflow for cholinesterase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. While direct SAR data for a systematic series of its derivatives is limited, a comparative analysis of structurally related N-benzylpiperidine analogs provides valuable insights into the key structural features that are likely to govern biological activity, particularly as cholinesterase inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this core scaffold. Key areas for exploration include:

  • Substitution of the Benzyl Ring: A thorough investigation of the effects of various electron-donating and electron-withdrawing groups at different positions on the benzyl ring.

  • Modification of the 4-(2-hydroxyethyl) Side Chain: Exploration of different chain lengths, branching, and replacement of the hydroxyl group with other functional groups capable of forming key interactions.

  • Replacement of the Benzyl Carbamate: Investigating the impact of replacing the benzyl carbamate with other N-protecting groups or N-aryl/heteroaryl substituents on activity and selectivity.

By leveraging the principles of rational drug design and the insights gained from related chemical series, the therapeutic potential of this compound derivatives can be systematically unlocked, potentially leading to the discovery of novel drug candidates for a range of diseases.

References

  • Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(10), 2385-2397. [Link]

  • Jung, J.C., et al. (2008). Convenient synthesis and evaluation of biological activity of benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel histone deacetylase inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

  • van Greunen, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • de Paula, R.A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(12), 1941-1955. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Sugimoto, H., et al. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 39(22), 4378-4388. [Link]

  • Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116061. [Link]

Sources

A Comparative Guide to Analytical Standards for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical standards for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in contemporary pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of the compound and presents a comparative analysis of robust analytical methodologies for its characterization and quality control. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

Introduction: The Critical Role of Analytical Standards

This compound (CAS No. 115909-91-6) is a versatile piperidine derivative widely employed as a building block in the synthesis of a variety of biologically active molecules.[1] The piperidine scaffold is a ubiquitous feature in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1] The purity and comprehensive characterization of this intermediate are paramount, as any impurities can have a cascading effect on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The establishment of a robust analytical standard is the cornerstone of quality control. It serves as a benchmark against which all manufactured batches of this compound are compared, ensuring consistency and adherence to predefined specifications. This guide will provide the technical framework for establishing and validating such standards.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115909-91-6[2]
Molecular Formula C₁₅H₂₁NO₃[3]
Molecular Weight 263.33 g/mol
Appearance White to pale yellow crystalline powder[4]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.Inferred from general chemical properties.
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. While a specific spectrum for this exact molecule is not publicly available, expected chemical shifts can be predicted based on analogous structures. For instance, the protons of the benzyl group would appear in the aromatic region (δ 7.2-7.4 ppm), while the piperidine ring protons would be found in the aliphatic region (δ 1.2-4.0 ppm). The methylene protons adjacent to the hydroxyl group and the piperidine ring would have distinct chemical shifts.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would reveal characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the hydroxyl group (around 3400 cm⁻¹), a strong C=O stretch from the carbamate group (around 1680-1700 cm⁻¹), and C-H stretches from the aromatic and aliphatic moieties.[8][9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 264.16.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as purity determination, quantification, or impurity profiling. High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

A robust, validated HPLC method is essential for routine quality control. The following protocol is a recommended starting point for the analysis of this compound, based on methods developed for similar piperidine derivatives.[11]

Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% formic acid (Solvent A).

    • Rationale: The C18 column provides excellent separation for moderately polar compounds like the target analyte. The use of a gradient elution allows for the effective separation of the main peak from potential impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a consistent ionic state.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm

    • Rationale: The benzyl group in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification. 254 nm is a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[12][13]

Table 2: Typical HPLC Method Validation Parameters

ParameterAcceptance CriteriaRationale
Specificity The peak for the analyte should be well-resolved from any impurities or degradation products.Demonstrates that the method is able to accurately measure the analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 0.1 - 1.5 mg/mL).Confirms a direct proportional relationship between the analyte concentration and the detector response.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three different concentration levels.Measures the closeness of the experimental value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Determines the lowest concentration of the analyte that can be reliably detected and quantified.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).Indicates the method's reliability during normal usage.
Impurity Profiling

Understanding the potential impurities is crucial for developing a comprehensive analytical standard. Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.

Potential Impurities:

  • Starting Materials: Unreacted 4-(2-hydroxyethyl)piperidine and benzyl chloroformate.

  • By-products: Di-benzylated piperidine derivatives or products of incomplete reaction.

  • Degradation Products: Hydrolysis of the carbamate linkage under acidic or basic conditions.

A well-developed HPLC method should be capable of separating these potential impurities from the main compound.

Workflow and Data Presentation

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: Workflow for HPLC analysis.

Comparative Data Summary

The following table provides a hypothetical comparison of results from two different batches of this compound, illustrating how the analytical standard is used for quality assessment.

Table 3: Comparative Analysis of Two Batches

ParameterBatch ABatch BAcceptance Criteria
Appearance White crystalline powderOff-white powderConforms to standard
Purity by HPLC (%) 99.898.5≥ 98.0%
Impurity 1 (retention time 5.2 min) (%) 0.050.8≤ 0.2%
Impurity 2 (retention time 12.8 min) (%) 0.100.5≤ 0.2%
Total Impurities (%) 0.151.3≤ 1.0%
Assay (vs. Reference Standard) (%) 100.299.198.0% - 102.0%

In this example, Batch A meets all the predefined specifications of the analytical standard, while Batch B fails due to higher levels of impurities, highlighting the importance of this comparative analysis.

Conclusion

The establishment of a comprehensive analytical standard for this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. This guide has provided a framework for the characterization and analysis of this compound, with a focus on a robust and validated HPLC method. By adhering to the principles of scientific integrity and thorough method validation, researchers and drug development professionals can be confident in the quality of their materials, ultimately contributing to the development of safe and effective medicines.

References

  • PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. [Link].

  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link].

  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link].

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Link].

  • Wessjohann, L. A., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2879.
  • PubChem. 1-Benzylpiperidine-4-carbaldehyde. [Link].

  • International Laboratory USA. This compound. [Link].

  • Ibrahim, A. E., et al. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. Pharmaceuticals, 15(2), 221.
  • SpectraBase. 4-Benzylpiperidine. [Link].

  • MOLBASE Encyclopedia. This compound|115909-91-6. [Link].

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. .
  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link].

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. .
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link].

  • ResearchGate. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link].

  • PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link].

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link].

  • ResearchGate. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. [Link].

  • PubMed Central. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. [Link].

  • Scite.ai. Quantitative analysis of benzyl isothiocyanate in Salvadora persica extract and dental care herbal formulations using reversed phase C18 high-performance liquid chromatography method. [Link].

  • Scientific Research Publishing. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link].

Sources

The Definitive Guide to Structural Elucidation: A Comparative Analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. While X-ray crystallography stands as the gold standard for absolute structural assignment in the solid state, this guide will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers in selecting the optimal analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's solid-state conformation, providing definitive information on bond lengths, bond angles, and stereochemistry.[1][2] The resulting crystal structure is a foundational piece of data for understanding a molecule's physical properties and its potential interactions with biological targets.

While a specific crystal structure for this compound is not publicly available, we can project a representative dataset based on known structures of similar piperidine derivatives.[3][4][5] This allows for a robust discussion of the technique and a meaningful comparison with other methods.

Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₅H₂₁NO₃
Formula Weight263.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.2
Z4
Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience.

1. Crystal Growth: The Critical First Step

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the diffraction data is fundamentally limited by the quality of the crystal.[6] For a molecule like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The container is covered with a perforated film to allow for slow evaporation of the solvent, promoting the gradual formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a larger reservoir of a higher-boiling-point "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, leading to crystallization.

2. Crystal Mounting and Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head.[7] The crystal is then placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which can degrade the diffraction pattern.[8] A monochromatic X-ray beam is directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector.[9]

3. Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflections, are then processed. The unit cell dimensions and space group are determined, providing initial insights into the crystal's symmetry.[10] The structure is then "solved" using computational methods to generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined to best fit the experimental data.

Workflow for Single-Crystal X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting X-ray Diffraction X-ray Diffraction Crystal Selection & Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Alternative & Complementary Techniques

While X-ray crystallography provides a static, solid-state picture, other techniques offer dynamic information in solution and confirm the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity and stereochemistry.

¹H NMR (400 MHz, CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
Aromatic7.30-7.40m5HC₆H₅
Benzylic5.15s2HO-CH₂-Ph
Piperidine4.10br d2HN-CH₂ (eq)
Hydroxyethyl3.70t2HCH₂-OH
Piperidine2.80br t2HN-CH₂ (ax)
Hydroxyethyl1.75m1HOH
Piperidine1.65m2HCH₂
Piperidine1.55q2HCH₂-CH₂OH
Piperidine1.20m1HCH
¹³C NMR (101 MHz, CDCl₃)δ (ppm)Assignment
Carbonyl155.5C=O
Aromatic137.0, 128.5, 128.0, 127.9C₆H₅
Benzylic67.2O-CH₂-Ph
Hydroxyethyl60.5CH₂-OH
Piperidine44.0N-CH₂
Piperidine39.0CH
Hydroxyethyl35.5CH₂-CH₂OH
Piperidine31.0CH₂

Note: Chemical shifts are predictive and based on known values for similar structures.[12][13][14]

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. A series of pulse sequences are applied to acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.

  • Data Processing and Interpretation: The acquired data is Fourier transformed and phased. The chemical shifts, coupling constants, and integrations are analyzed to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.[15]

  • Molecular Ion (M+): For this compound (C₁₅H₂₁NO₃), the expected exact mass would be approximately 263.1521 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Key Fragmentation Patterns: Electron ionization (EI) would likely lead to characteristic fragments. The loss of the benzyl group (C₇H₇, 91 m/z) is a common fragmentation pathway for benzyl esters.[16][17]

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: The sample is ionized using one of several methods, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Comparative Analysis of Techniques

Technique Comparison cluster_info XRD X-ray Crystallography + Definitive 3D structure + Absolute stereochemistry - Requires single crystals - Solid-state conformation only 3D_Structure 3D Structure XRD->3D_Structure Primary Connectivity Connectivity XRD->Connectivity Confirms NMR NMR Spectroscopy + Detailed connectivity in solution + Dynamic processes - Does not provide crystal packing - Relative stereochemistry NMR->3D_Structure Infers solution conformation NMR->Connectivity Primary MS Mass Spectrometry + Molecular weight determination + Elemental composition (HRMS) - Limited stereochemical information - Fragmentation can be complex MS->Connectivity Infers from fragmentation Molecular_Weight Molecular Weight MS->Molecular_Weight Primary

Caption: A comparison of the primary information provided by each technique.

Conclusion: A Synergistic Approach

For the unambiguous structural elucidation of this compound, a multi-faceted approach is optimal. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is indispensable for confirming the covalent structure and understanding its conformation in solution. Mass spectrometry serves as a rapid and essential tool for confirming the molecular weight and elemental composition. Together, these three techniques provide a comprehensive and validated structural understanding, which is critical for advancing drug development programs.

References

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • ACS Central Science. (2018). Researchers develop powerful method to solve structures of small molecules. [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. [Link]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • Taylor & Francis Online. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • ResearchGate. (2025). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. [Link]

  • Semantic Scholar. (n.d.). Edinburgh Research Explorer Structures of Piperazine, Piperidine and Morpholine Acta Crystallographica Section B-structural Science Structures of Piperazine, Piperidine and Morpholine. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine-1-carboximidamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Database. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a chemical blueprint to a viable Active Pharmaceutical Ingredient (API) is paved with rigorous analytical checkpoints. The purity of each intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final drug product rests. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a key building block in the synthesis of numerous pharmaceutical agents. Its structural integrity and purity are paramount. An impure intermediate can introduce downstream reaction by-products, complicate purification processes, and ultimately compromise the final API.

This guide provides an in-depth comparison of analytical methodologies for validating the synthesis of this critical intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the causality behind experimental choices, establishing a framework for a self-validating analytical system.

Part I: The Primary Analytical Workhorse - Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity analysis of non-volatile and semi-volatile organic molecules like this compound.[1] Its widespread adoption in the pharmaceutical industry stems from its high resolution, reproducibility, and adaptability.[2]

The Rationale: Why RP-HPLC is the Method of Choice

The selection of Reversed-Phase HPLC is a deliberate choice driven by the molecule's physicochemical properties. The molecule possesses a balance of hydrophobic (benzyl and piperidine rings) and hydrophilic (hydroxyethyl group) features, making it an ideal candidate for separation based on polarity differences on a non-polar stationary phase (like C18). Furthermore, the benzyl carbamate group contains a chromophore (the benzene ring) that strongly absorbs ultraviolet (UV) light, enabling sensitive detection.[3]

Detailed Experimental Protocol: An RP-HPLC Purity Method

This protocol outlines a robust starting point for method development, designed to separate the main compound from potential process-related impurities (e.g., starting materials, by-products) and degradants.

Objective: To determine the purity of this compound and quantify any related impurities by RP-HPLC with Photodiode Array (PDA) detection.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[4]

  • Chromatography Data System (CDS) for data acquisition and processing.

2. Chromatographic Conditions:

ParameterCondition & Rationale
Column C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the benzyl and piperidine moieties, offering a standard, reliable starting point for separation.[5]
Mobile Phase A Water with 0.1% Phosphoric Acid. Rationale: The acid suppresses the ionization of any residual silanol groups on the silica-based column and ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more symmetrical peaks.[5]
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid. Rationale: Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 20% B, 2-18 min: 20% to 90% B, 18-22 min: 90% B, 22.1-25 min: 20% B (re-equilibration). Rationale: A gradient is essential for a "stability-indicating" method. It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted from the column within a reasonable timeframe.[6]
Flow Rate 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 35 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[7]
Detection PDA Detector, 215 nm. Scan Range: 200-400 nm. Rationale: 215 nm is a common wavelength for detecting the benzene ring chromophore. The PDA acquires full spectral data, which is critical for peak purity analysis.[4]
Injection Volume 10 µL.

3. Sample & Standard Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation (approx. 0.5 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (approx. 0.5 mg/mL): Prepare the synthesis sample in the same manner as the standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Aqueous & Organic) A1 Equilibrate HPLC System with Initial Conditions P1->A1 P2 Prepare Diluent P3 Weigh & Dissolve Standard/Sample P2->P3 A3 Inject Sample Solution P3->A3 A2 Perform System Suitability Test (SST) A1->A2 A2->A3 If SST Passes A4 Acquire Chromatographic & Spectral Data A3->A4 D1 Integrate Peaks A4->D1 D2 Assess Peak Purity (PDA Spectra) D1->D2 D3 Calculate Assay/Purity (% Area Normalization) D2->D3

Caption: HPLC Analysis Workflow.

Part II: Ensuring Method Reliability - A Self-Validating System

A protocol is only as reliable as the system executing it. Before any sample analysis, the system's performance must be verified. This is the role of System Suitability Testing (SST), a mandatory check in regulated environments to ensure the entire analytical system is fit for purpose on the day of analysis.[8][9]

System Suitability Test (SST) Protocol & Acceptance Criteria

The SST is performed by making multiple (typically five or six) injections of a single standard solution. The results are statistically evaluated to ensure the system is precise and the chromatography is effective.[10]

SST ParameterUSP/ICH GuidelineTypical Acceptance CriteriaRationale
Precision / Repeatability USP <621>RSD ≤ 2.0% for peak area and retention time of the principal peak from replicate injections.Demonstrates that the system (pump, injector, detector) is operating consistently and providing reproducible results.[8]
Tailing Factor (T) USP <621>T ≤ 2.0 Measures peak symmetry. A tailing peak can indicate column degradation or undesirable secondary interactions, affecting resolution and integration accuracy.[11]
Theoretical Plates (N) USP <621>N ≥ 2000 A measure of column efficiency. Higher plate counts indicate sharper peaks and better separation power.[11]
Peak Purity Assessment with Photodiode Array (PDA) Detection

While SST confirms the system is working, it doesn't guarantee that a single chromatographic peak corresponds to a single compound. An impurity could be perfectly co-eluting under the main peak. This is where the power of a PDA detector becomes indispensable. A PDA detector acquires the full UV-Vis spectrum at multiple points across each eluting peak.[4][12]

The underlying principle is straightforward: if a peak represents a single, pure compound, the UV-Vis spectrum should be identical at all points across that peak (upslope, apex, and downslope).[13] The presence of a co-eluting impurity with a different spectrum will cause spectral inconsistencies.[14] Chromatography software analyzes these inconsistencies and calculates a "Purity Angle" and "Purity Threshold".[15]

  • Purity Threshold: A value calculated by the software based on the baseline noise and spectral variation of the standard peak, representing the expected spectral variance.

  • Purity Angle: A value calculated for each peak based on the spectral dissimilarity across its profile.

A peak is considered spectrally pure if the Purity Angle < Purity Threshold . However, this is a qualitative tool and not absolute proof of purity.[12] Manual inspection of spectra is essential.

Caption: Decision workflow for peak purity assessment.

Part III: A Comparative Analysis - HPLC vs. Orthogonal Techniques

Relying solely on one analytical technique, even one as robust as HPLC, can create analytical blind spots. Orthogonal methods—techniques that separate compounds based on different chemical or physical principles—provide a more complete picture of sample purity.[5]

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. For a molecule like this compound, which has a high boiling point and a polar hydroxyl group, direct analysis by GC is challenging. It would likely require derivatization (e.g., silylation of the -OH group) to increase its volatility.[5] While excellent for analyzing residual solvents from the synthesis, it is less practical for the primary purity assessment of the intermediate itself.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful tool for impurity profiling. It couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[16] While HPLC-PDA can suggest the presence of an impurity through spectral differences, LC-MS provides the molecular weight of that impurity. This information is invaluable for identifying by-products, intermediates, and degradation products, often allowing for the rapid elucidation of their structures.[12]

Comparative Summary of Analytical Methods
ParameterRP-HPLC with PDAGas Chromatography (GC)LC-Mass Spectrometry (LC-MS)
Principle Polarity-based separationVolatility-based separationPolarity-based separation with mass-based detection
Applicability to Analyte Excellent. Ideal for non-volatile, UV-active compounds.Poor (Direct). Requires derivatization to increase volatility.Excellent. Provides molecular weight information.
Impurity Detection Good. Detects spectrally different co-eluting peaks.Good for volatile impurities (e.g., residual solvents).Superior. Highly sensitive and provides mass data for identification.
Specificity GoodGoodSuperior. Mass-to-charge ratio is a highly specific identifier.
Cost & Complexity ModerateLow to ModerateHigh
Primary Use Case Routine QC, Purity Assay, Stability Testing Residual Solvent AnalysisImpurity Identification, Structure Elucidation, Forced Degradation Studies

Conclusion

Validating the synthesis of this compound is a multi-faceted process that hinges on robust analytical science. A well-developed and validated Reversed-Phase HPLC method serves as the gold standard for routine quality control, providing reliable data on purity and the presence of process-related impurities.[1] The implementation of System Suitability Testing and PDA-based peak purity analysis transforms this method into a self-validating system, ensuring data integrity for every run.

However, for a comprehensive understanding of a synthetic route and for the definitive identification of unknown impurities, orthogonal methods are crucial. LC-MS, in particular, should be employed during process development and for investigating any out-of-specification results. By strategically combining these techniques, researchers and drug developers can ensure the quality of this critical intermediate, paving the way for the successful synthesis of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Vertex AI Search. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Vertex AI Search. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC.
  • Benchchem. (n.d.).
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • US Pharmacopeia (USP). (n.d.).
  • Vertex AI Search. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • ResearchGate. (n.d.). Q2(R1)
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Taylor & Francis Online. (n.d.).
  • Vertex AI Search. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2017). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA)
  • ICH. (n.d.). Quality Guidelines.
  • PubMed Central. (n.d.).
  • IJRAR.org. (n.d.).
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

Sources

Cross-reactivity studies involving Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cross-Reactivity Profiling for Novel Piperidine-Based Scaffolds A Methodological Comparison Using Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a Model Compound

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous and versatile scaffold, forming the core of numerous approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its favorable physicochemical properties often grant excellent bioavailability and blood-brain barrier penetration. However, this prevalence also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Unintended binding to structurally related proteins can lead to diminished efficacy, unpredictable side effects, or outright toxicity, representing a primary cause of late-stage clinical failures.[3]

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities. We will use This compound (CAS: 115909-91-6) , a common synthetic intermediate, as a model scaffold.[4] For the purpose of this methodological guide, we will operate under a hypothetical, yet plausible, drug discovery scenario:

Hypothetical Scenario: Our model compound, which we will refer to as BHP-M1, has been identified through a high-throughput screen as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases.[5] The primary objective is now to build a comprehensive cross-reactivity profile to de-risk its progression as a clinical candidate.

This guide will compare and detail the essential experimental workflows required to distinguish between on-target activity and undesirable off-target binding. We will explain the causal logic behind our experimental choices, provide detailed protocols, and present hypothetical data for a panel of structurally related compounds to illustrate the comparative analysis.

Comparative Compounds: The Importance of Structure-Activity Relationship (SAR)

To understand the specific structural motifs responsible for binding and potential cross-reactivity, BHP-M1 will be compared against a panel of closely related analogs. The selection of these compounds is critical for building a robust SAR.

Compound IDStructureKey Difference from BHP-M1Rationale for Inclusion
BHP-M1 This compoundLead Compound The primary subject of our cross-reactivity investigation.
ALT-1 Benzyl 4-hydroxypiperidine-1-carboxylateLacks the ethylene glycol linkerTests the importance of the hydroxyethyl side chain for target engagement and selectivity.
ALT-2 N-Benzyl-4-piperidone[6]The hydroxyethyl group is replaced by a ketone.Evaluates the impact of the hydrogen-bond-donating hydroxyl group versus a polar ketone.
ALT-3 Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate[7]The hydroxyethyl group is replaced by separate ethyl and hydroxyl groups at the same position.Probes the spatial and electronic requirements of the binding pocket.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust assessment of selectivity is not a single experiment but a phased, multi-pronged strategy. We will progress from broad, predictive methods to highly specific, quantitative biophysical and cellular assays. This tiered approach ensures that resources are focused efficiently, generating a comprehensive and trustworthy data package.

G cluster_0 Tier 1: In Silico & Initial Screening cluster_1 Tier 2: Quantitative Biophysical Analysis cluster_2 Tier 3: Cellular Validation cluster_3 Final Profile insilico In Silico Profiling (Target Prediction) primary_assay Primary Biochemical Assay (MAO-B IC50) insilico->primary_assay Prioritize Targets secondary_assay Secondary Biochemical Assays (MAO-A, Kinase Panel) primary_assay->secondary_assay Confirm On-Target Potency spr Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) secondary_assay->spr Quantify Off-Target Binding cetsa Cellular Target Engagement (e.g., CETSA) spr->cetsa Validate in Cellular Context cytotox Phenotypic/Cytotoxicity Assay (e.g., MTT Assay) cetsa->cytotox Assess Functional Outcome profile Comprehensive Cross-Reactivity Profile cytotox->profile

Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.

Tier 1: Predictive Analysis and Primary Target Validation

In Silico Off-Target Prediction

Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, we leverage computational models. These in silico tools use algorithms based on chemical structure similarity and machine learning to predict potential interactions with a wide range of known biological targets.[8][9][10] This approach is not definitive but serves as an invaluable hypothesis-generating tool, allowing us to build a focused panel of proteins for subsequent biochemical screening.

Methodology:

  • The SMILES string for BHP-M1 and its analogs (ALT-1, ALT-2, ALT-3) is submitted to a validated chemogenomic prediction platform (e.g., SwissTargetPrediction, SuperPred).

  • The algorithm compares the 2D and 3D structural and electronic features of the query molecules against a database of ligands with known protein targets.[9]

  • A ranked list of potential off-targets is generated, prioritized by a prediction confidence score.

  • Self-Validation: The primary target, MAO-B, should appear at or near the top of the prediction list for BHP-M1, providing confidence in the model's utility for this chemical class. The most common predicted off-targets for this scaffold are often other monoamine-binding proteins (like MAO-A) and G-protein coupled receptors (GPCRs).

Primary Biochemical Assay: MAO-B Inhibition

Trustworthiness: This is the baseline experiment to confirm the hypothetical on-target activity of our compounds. A robust, reproducible assay is critical for all subsequent comparisons.

Protocol: Fluorometric MAO-B Inhibition Assay

  • Reagents: Human recombinant MAO-B enzyme, MAO-B substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and a suitable assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Compound Preparation: Prepare a 10 mM stock of each compound (BHP-M1, ALT-1, ALT-2, ALT-3) in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.

  • Assay Procedure (384-well plate): a. Add 5 µL of diluted compound to each well. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls. b. Add 20 µL of MAO-B enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding 25 µL of the substrate/HRP mixture. d. Read the fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Normalize the rates to the "no inhibitor" control (100% activity). Plot the percent inhibition versus log[compound concentration] and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Tier 2: Quantifying Off-Target Interactions

Having confirmed on-target potency, we now screen against the highest-priority potential off-targets identified in silico and those that are mechanistically plausible (e.g., MAO-A).

Secondary Biochemical Assays: MAO-A and Panel Screening

Expertise & Experience: The most critical off-target for a MAO-B inhibitor is its isoform, MAO-A. Inhibition of MAO-A is associated with the "cheese effect," a dangerous hypertensive crisis.[5] Therefore, determining the selectivity index (SI) is a mandatory step. The SI is calculated as: SI = IC50 (Off-Target) / IC50 (On-Target) . A higher SI value indicates greater selectivity. An SI > 100 is often considered a benchmark for a selective compound.

Protocol: The fluorometric assay described in 1.2 is repeated using human recombinant MAO-A enzyme and its preferred substrate. The resulting IC50 values are used to calculate the selectivity index.

Hypothetical Data Summary: Biochemical Inhibition

Compound IDMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A / MAO-B)
BHP-M1 151,800120
ALT-1 1202,50021
ALT-2 850>10,000>11
ALT-3 4590020

Interpretation: The hypothetical data suggests BHP-M1 is a potent and highly selective MAO-B inhibitor. The removal or alteration of the 2-hydroxyethyl side chain (ALT-1, ALT-2, ALT-3) significantly reduces potency and selectivity, highlighting the critical role of this moiety in specific on-target binding.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Expertise & Experience: While IC50 values measure functional inhibition, they do not directly measure the physical binding event. SPR is a label-free, real-time technology that provides precise kinetic data on molecular interactions, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[11][12][13] This is crucial for confirming a direct binding mechanism and identifying weak or transient off-target interactions that might be missed in functional assays.

G cluster_0 On-Target Interaction (BHP-M1 vs. MAO-B) cluster_1 Off-Target Interaction (BHP-M1 vs. Kinase X) a Analyte (BHP-M1) Flows over surface b Ligand (MAO-B) Immobilized on Sensor Chip a:f1->b:f0 Association (k_on) b:f1->a:f0 Dissociation (k_off) c Result | { Strong, stable binding | Slow k_off | Low K_D } d Analyte (BHP-M1) Flows over surface e Ligand (Kinase X) Immobilized on Sensor Chip d:f1->e:f0 Association (k_on) e:f1->d:f0 Dissociation (k_off) f Result | { Weak, transient binding | Fast k_off | High K_D }

Figure 2: Conceptual SPR analysis for on-target vs. off-target binding.

Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently immobilize high-purity recombinant MAO-B and a selected off-target protein (e.g., a kinase predicted in silico) onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. An empty flow cell is used as a reference.

  • Analyte Injection: Prepare a series of concentrations for BHP-M1 (e.g., 0.1 nM to 500 nM) in a running buffer (e.g., HBS-EP+).

  • Kinetic Measurement: Inject the compound solutions sequentially over the flow cells at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams. A regeneration step (e.g., a short pulse of low pH glycine) is used between injections.

  • Data Analysis: Reference-subtract the sensorgrams. Globally fit the data to a 1:1 Langmuir binding model to calculate k_on, k_off, and K_D.[12]

Hypothetical Data Summary: SPR Binding Kinetics

CompoundTarget ProteinK_D (nM)k_on (1/Ms)k_off (1/s)Binding Profile
BHP-M1 MAO-B12.52.0 x 10^52.5 x 10^-3High-affinity, stable complex
BHP-M1 MAO-A2,1001.1 x 10^42.3 x 10^-2Low-affinity, less stable
BHP-M1 Kinase X>10,000Not DeterminedNot DeterminedNo significant binding

Interpretation: The SPR data confirms a direct, high-affinity interaction between BHP-M1 and MAO-B, characterized by a slow dissociation rate (k_off), which is often desirable for sustained target inhibition. The binding to MAO-A is significantly weaker (higher K_D) and less stable. Critically, no binding is observed to an unrelated kinase, providing strong evidence against this potential off-target liability.

Tier 3: Cellular Validation and Functional Consequences

Trustworthiness: Biochemical and biophysical assays are performed in idealized systems. It is essential to validate these findings in a more complex, physiological environment. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response without causing general toxicity.

Cellular Target Engagement

Expertise & Experience: We need to prove that BHP-M1 binds to MAO-B inside a living cell. The Cellular Thermal Shift Assay (CETSA) is an elegant method for this. It is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.

Protocol: CETSA

  • Cell Culture: Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO-B).

  • Compound Treatment: Treat intact cells with either BHP-M1 (at 10x its IC50) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble MAO-B remaining at each temperature using Western Blot or an ELISA.

  • Data Analysis: Plot the percentage of soluble MAO-B versus temperature for both treated and vehicle samples. A rightward shift in the melting curve for the BHP-M1-treated sample indicates target engagement and stabilization.

Cellular Cytotoxicity Assay

Expertise & Experience: A selective compound should not be toxic to cells at concentrations where it is effective against its target. A general cytotoxicity assay is a crucial negative-control experiment.

Protocol: MTT Assay

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BHP-M1 and its analogs for 48 hours. Include a positive control for toxicity (e.g., staurosporine).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and calculate the CC50 (the concentration that causes 50% cytotoxicity).

Hypothetical Data Summary: Cellular Assays

Compound IDCellular MAO-B IC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / Cellular IC50)
BHP-M1 35>50>1400
ALT-1 250>50>200
ALT-2 1,5002517
ALT-3 9040444

Interpretation: BHP-M1 demonstrates potent activity in a cellular context with no observable cytotoxicity at the highest tested concentration. This results in an excellent therapeutic index, indicating a wide window between efficacy and toxicity. In contrast, ALT-2 shows significantly higher cytotoxicity, suggesting its structural features may lead to off-target effects that compromise cell viability.

Conclusion: Synthesizing a Self-Validating Selectivity Profile

This multi-tiered comparative guide demonstrates a rigorous, evidence-based approach to characterizing the cross-reactivity of a novel compound. By systematically progressing from in silico predictions to quantitative biophysical and cellular validation, we have constructed a comprehensive and trustworthy selectivity profile for our model compound, BHP-M1.

Our hypothetical results indicate that This compound (BHP-M1) is a potent, highly selective, and non-toxic inhibitor of MAO-B. The comparative data from its structural analogs (ALT-1, -2, and -3) strongly suggest that the 2-hydroxyethyl moiety is a critical determinant of its favorable selectivity profile. This structured, self-validating workflow provides the necessary confidence for advancing a compound like BHP-M1 into further preclinical development, having thoroughly de-risked the potential for common off-target liabilities.

References

  • Zhu, X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [11][12]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. [14]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [13]

  • BenchChem. (n.d.). Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate. [7]

  • BenchChem. (2025). Mitigating Off-Target Effects of Small Molecules in Cellular Assays. [3]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. [15]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 11116. [8]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6890. [2]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [16]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37981–38003. [5]

  • Molbase. (n.d.). This compound. [4]

  • Fisher Scientific. (2025). N-Benzyl-4-piperidone Safety Data Sheet. [6]

  • Sigma-Aldrich. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate.

  • The Pharma Innovation Journal. (n.d.). The Significance of Piperidine Derivatives in Modern Drug Discovery. [1]

  • Gedeck, P., & Furness, S. G. (2009). In Silico Target Prediction for Small Molecules: Methods and Protocols. In Methods in Molecular Biology (pp. 3-28). Humana Press. [9]

  • Zhang, L., et al. (2018). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Journal of Cheminformatics, 10(1), 4. [10]

Sources

The Strategic Imperative of Linker Rigidity: A Comparative Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which orchestrate the degradation of disease-causing proteins via the ubiquitin-proteasome system, are comprised of three key components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the linker dictates the efficiency and overall performance of the PROTAC. This guide provides an in-depth comparative analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a rigidifying linker building block, and its role in optimizing PROTAC efficacy.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's biological activity, influencing its ability to induce a productive ternary complex between the POI and the E3 ligase.[2] The length, composition, and rigidity of the linker can significantly impact the stability and geometry of this complex, ultimately affecting the efficiency of ubiquitination and subsequent degradation of the target protein.[2] Linker design also plays a crucial role in the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[3]

Linkers are broadly categorized as flexible or rigid. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in the initial stages of PROTAC design.[4] However, this flexibility can also come at an entropic cost upon ternary complex formation and may lead to less favorable pharmacokinetic profiles.[4] In contrast, rigid linkers, which often incorporate cyclic structures like piperidine or piperazine, pre-organize the PROTAC into a more defined conformation.[3] This can enhance the potency and metabolic stability of the molecule.[3]

The Piperidine Moiety: A Scaffold for Rigidity and Improved Performance

This compound is a chemical building block used to incorporate a rigid piperidine moiety into a PROTAC linker.[5][6][7][8][9] The piperidine ring, a six-membered saturated heterocycle, imparts conformational constraint, which can offer several advantages in PROTAC design:

  • Enhanced Ternary Complex Formation: The rigidity of the piperidine scaffold can pre-organize the warhead and E3 ligase ligand into a spatial orientation that is favorable for the formation of a stable and productive ternary complex.[3] This can lead to more efficient ubiquitination and degradation of the target protein.

  • Improved Metabolic Stability: The cyclic nature of the piperidine ring can increase the metabolic stability of the PROTAC, leading to a longer half-life in vivo.[3]

  • Favorable Physicochemical Properties: The incorporation of a piperidine moiety can influence the overall physicochemical properties of the PROTAC, potentially improving its drug-like characteristics.

Comparative Analysis: Piperidine vs. Other Linker Architectures

The choice of linker is a critical optimization step in PROTAC development. While direct head-to-head comparisons of PROTACs differing only in the linker are not always publicly available, we can analyze the general properties and performance of different linker types based on existing literature.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Piperidine-based (Rigid) Conformational rigidity, defined spatial orientation.Enhanced ternary complex stability, improved metabolic stability and potency.[3]May require more complex synthesis; a rigid conformation may not always be optimal for every target-ligase pair.[4]
Piperazine-based (Rigid) Rigid scaffold, potential for improved solubility through protonation.Can enhance aqueous solubility and rigidity.[10][11][12][13]The basicity of the piperazine ring can be influenced by neighboring chemical groups.[10][11][12][13]
PEG/Alkyl Chains (Flexible) High conformational flexibility, synthetic accessibility.Easy to synthesize and allows for exploration of various linker lengths.[4]Can lead to high molecular weight and poor cell permeability; may have lower metabolic stability.[4]
Alkynes/Triazoles (Rigid) Rigid, linear geometry.Can be readily incorporated via "click chemistry"; metabolically stable.[2]May not provide the same degree of three-dimensional pre-organization as cyclic linkers.

Hypothetical Case Study: A BRD4-Targeting PROTAC with a Piperidine-Containing Linker

To illustrate the application of this compound, we present a hypothetical case study for the synthesis and evaluation of a PROTAC targeting the BET bromodomain protein BRD4, a well-established target in oncology. This hypothetical PROTAC, which we will call HY-PROTAC-Pip , will utilize a JQ1-based warhead for BRD4 and pomalidomide as the E3 ligase ligand for Cereblon (CRBN).

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism

Experimental Protocols

Protocol 1: Synthesis of HY-PROTAC-Pip

This protocol outlines a plausible multi-step synthesis of the hypothetical BRD4-targeting PROTAC, HY-PROTAC-Pip , utilizing this compound.

Materials:

  • Pomalidomide

  • This compound

  • (+)-JQ1 carboxylic acid derivative

  • Activating agents (e.g., HATU, EDCI/HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., H2, Pd/C for Cbz group)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Activation and Coupling of Pomalidomide to the Linker:

    • Dissolve Pomalidomide in anhydrous DMF.

    • Add an activating agent (e.g., HATU) and a base (e.g., DIPEA) and stir to activate the carboxylic acid group of pomalidomide.

    • Add this compound to the activated pomalidomide solution and stir until the reaction is complete (monitored by LC-MS).

    • Perform an aqueous work-up and purify the product by column chromatography to obtain the pomalidomide-linker intermediate.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the pomalidomide-linker intermediate in a suitable solvent.

    • Remove the Cbz (benzyloxycarbonyl) protecting group from the piperidine nitrogen via catalytic hydrogenation (H2, Pd/C).

    • Isolate the deprotected intermediate.

  • Activation and Final Coupling to JQ1:

    • In a separate flask, activate the carboxylic acid of the (+)-JQ1 derivative using an activating agent and a base in anhydrous DMF.

    • Add the deprotected pomalidomide-linker intermediate to the activated JQ1 solution.

    • Stir the reaction mixture until completion (monitored by LC-MS).

    • Purify the final PROTAC compound, HY-PROTAC-Pip , using reverse-phase HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Synthesis_Workflow

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein (BRD4) induced by the PROTAC.

Procedure:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., a human cancer cell line expressing BRD4) in multi-well plates. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for BRD4 and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the BRD4 band intensity to the loading control.

  • Data Analysis: Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

Comparative Performance Data (Hypothetical vs. Published)

The following table presents hypothetical data for our HY-PROTAC-Pip and compares it with published data for other BRD4-targeting PROTACs with different linkers. This illustrates how the choice of linker can influence efficacy.

PROTACLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
HY-PROTAC-Pip Piperidine (Rigid) BRD4 CRBN ~15 >90 Hypothetical
ARV-771Piperazine/Piperidine (Rigid)BRD4VHL<5>90Published Data
dBET1PEG-based (Flexible)BRD4CRBN8>95Published Data
MZ1PEG-based (Flexible)BRD4VHL29>90[2]

Note: The DC50 and Dmax values for published PROTACs are approximate and can vary depending on the cell line and experimental conditions.

The hypothetical data for HY-PROTAC-Pip suggests that the rigid piperidine linker can contribute to potent degradation of BRD4, with a low nanomolar DC50 and a high Dmax. This is in line with the principle that rigid linkers can pre-organize the PROTAC for efficient ternary complex formation. The comparison with flexible PEG-based linkers like in dBET1 and MZ1 highlights that while both linker types can lead to potent degraders, the rigid linkers in HY-PROTAC-Pip and ARV-771 may offer advantages in terms of metabolic stability, a key parameter for in vivo studies.

Conclusion and Future Directions

The strategic selection of a linker is a cornerstone of successful PROTAC design. This compound provides a valuable building block for incorporating a rigid piperidine moiety into the linker, which can enhance the efficacy of the resulting PROTAC. The rigidity imparted by the piperidine ring can lead to improved ternary complex formation, increased metabolic stability, and ultimately, more potent and durable protein degradation.

While flexible linkers have their place in the initial exploration of structure-activity relationships, the trend in the field is moving towards more rigid and structurally defined linkers to optimize the drug-like properties of PROTACs. The hypothetical case study presented here illustrates the potential of a piperidine-containing linker to yield a highly potent PROTAC. Future research will undoubtedly continue to explore novel linker chemistries and designs to further refine the therapeutic potential of targeted protein degradation.

References

  • MCE. This compound | PROTAC连接子. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163. [Link]

  • Marin Biologic Laboratories. Recent PROTAC Patent Publications and Target Proteins. [Link]

  • bioRxiv. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. [Link]

  • ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. [Link]

  • Google Patents. US7208157B2 - Proteolysis targeting chimeric pharmaceutical.
  • Google Patents. WO2020041331A1 - Proteolysis targeting chimeric (protac)
  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances. [Link]

  • Google Patents.
  • Semantic Scholar. Extracellular targeted protein degradation: an emerging modality for drug discovery. [Link]

  • PubMed Central. Degradation of proteins by PROTACs and other strategies. [Link]

  • PubMed Central. Targeted protein degradation: advances in drug discovery and clinical practice. [Link]

  • PubMed Central. Bifunctional Small Molecules for Targeted Protein Degradation. [Link]

  • PubMed Central. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

  • ResearchGate. Experimental pK a values of piperazine-containing PROTACs. [Link]

  • PubMed Central. bioPROTACs as versatile modulators of intracellular therapeutic targets including proliferating cell nuclear antigen (PCNA). [Link]

  • PubMed Central. Applications of Covalent Chemistry in Targeted Protein Degradation. [Link]

Sources

Benchmarking the Performance of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in a High-Throughput Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive molecules and approved pharmaceuticals.[1] Its conformational flexibility and ability to form key interactions with biological targets make it a versatile building block in the design of novel therapeutics.[1] Among the myriad of piperidine-containing compounds, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has emerged as a valuable intermediate in the synthesis of complex molecules targeting the central nervous system (CNS). This guide provides an in-depth performance benchmark of this compound in a well-established acetylcholinesterase (AChE) inhibition assay, comparing it against the benchmark drug, Donepezil.

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission.[2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[3][4] Given that numerous N-benzylpiperidine derivatives have demonstrated potent AChE inhibitory activity,[5][6][7] it is of significant interest to characterize the potential of this compound in this context. This guide will provide a detailed experimental protocol, comparative data analysis, and insights into the structure-activity relationship (SAR) to aid researchers in their drug discovery endeavors.

Experimental Design: Rationale and Approach

The objective of this benchmarking study is to quantitatively assess the AChE inhibitory potency of this compound. To achieve this, a comparative in vitro study was designed using a well-validated colorimetric assay.

Selection of Assay

The Ellman's method was chosen for its reliability, simplicity, and suitability for high-throughput screening.[8][9] This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[8]

Choice of Comparator

Donepezil, a potent and reversible AChE inhibitor, was selected as the benchmark comparator.[5][10] Its core structure features a benzylpiperidine moiety, making it a structurally relevant and clinically significant reference compound for this study.[10]

Test Compound and Hypothesis

The test compound, this compound, possesses a benzyl-protected piperidine nitrogen and a 4-(2-hydroxyethyl) substituent. The benzyl group is a common feature in many AChE inhibitors, while the hydroxyethyl group at the 4-position may influence binding to the enzyme's active site. Our hypothesis is that this compound will exhibit inhibitory activity against AChE, and this study aims to quantify its potency relative to Donepezil.

Experimental Protocols

The following detailed protocol outlines the steps for conducting the acetylcholinesterase inhibition assay.

Materials and Reagents
  • Enzyme: Human recombinant Acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Test Compound: this compound

  • Reference Compound: Donepezil hydrochloride

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplate reader, multichannel pipettes

Assay Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Dissolve Test and Reference Compounds in DMSO prep2 Prepare Serial Dilutions of Compounds prep1->prep2 assay1 Add Assay Buffer, AChE, and Compound/DMSO to Wells prep2->assay1 prep3 Prepare AChE, ATCI, and DTNB Solutions in Assay Buffer prep3->assay1 assay2 Pre-incubate at 37°C for 15 minutes assay1->assay2 assay3 Initiate Reaction by Adding ATCI and DTNB assay2->assay3 assay4 Incubate and Measure Absorbance at 412 nm at Multiple Time Points assay3->assay4 analysis1 Calculate Percentage of Inhibition assay4->analysis1 analysis2 Plot Inhibition Curve and Determine IC50 Value analysis1->analysis2

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare stock solutions of this compound and Donepezil in DMSO at a concentration of 10 mM.

    • Perform serial dilutions of the stock solutions in the assay buffer to obtain a range of test concentrations.

  • Assay Plate Setup:

    • In a 96-well plate, add 25 µL of the diluted test compounds or reference inhibitor to the respective wells.

    • For the control wells (100% enzyme activity), add 25 µL of assay buffer containing the same final concentration of DMSO as the compound wells.

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.

    • Add 25 µL of AChE solution (final concentration of 0.02 U/mL) to all wells except the blank.

    • Add 25 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Mix the contents of the plate gently and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 25 µL of 15 mM ATCI and 125 µL of 3 mM DTNB to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to measure the absorbance every 2 minutes for a total of 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Performance Comparison: this compound vs. Donepezil

The following table summarizes the hypothetical performance data obtained from the acetylcholinesterase inhibition assay. This data is presented for illustrative purposes to guide researchers in their own benchmarking studies.

CompoundIC50 (µM)Hill Slope
Donepezil 0.0580.980.995
This compound 12.51.120.989
Analysis of Results
  • Potency: Donepezil, as expected, demonstrated high potency with a sub-micromolar IC50 value, consistent with its known activity as a potent AChE inhibitor.[5][6] this compound exhibited moderate inhibitory activity in the low micromolar range. While significantly less potent than Donepezil, this level of activity is a promising starting point for a hit compound in a screening campaign.

  • Structure-Activity Relationship (SAR) Insights: The N-benzylpiperidine core is a key pharmacophore for AChE inhibition.[7] The lower potency of the test compound compared to Donepezil can be attributed to several structural differences. The carbamate group in this compound introduces a different electronic and steric profile compared to the piperidine nitrogen in Donepezil, which is a basic amine. The 4-(2-hydroxyethyl) substituent, while capable of forming hydrogen bonds, may not be optimal for interaction with the enzyme's active site gorge compared to the more complex indanone moiety of Donepezil.[5]

Further Research and Optimization Strategies

The moderate AChE inhibitory activity of this compound warrants further investigation and optimization. The following strategies could be employed to enhance its potency:

  • Modification of the N-substituent: The benzyl carbamate is a protecting group and its removal to yield the free piperidine nitrogen could significantly increase potency by allowing for a crucial interaction with the anionic site of the AChE active site. Subsequent N-alkylation with different benzyl analogs could further refine the interaction.

  • Modification of the 4-position substituent: The hydroxyethyl group can be modified to explore other potential interactions within the active site. For instance, etherification or esterification of the hydroxyl group, or its replacement with other functional groups, could be investigated.

  • Computational Modeling: Molecular docking studies of this compound and its analogs within the active site of AChE could provide valuable insights into the binding mode and guide the design of more potent inhibitors.

Conclusion

This guide provides a comprehensive framework for benchmarking the performance of this compound in an acetylcholinesterase inhibition assay. While the hypothetical data indicates moderate activity compared to the benchmark drug Donepezil, it establishes the compound as a viable starting point for the development of novel AChE inhibitors. The detailed experimental protocol and SAR insights offer a practical resource for researchers in the field of drug discovery to evaluate and optimize piperidine-based compounds for therapeutic applications.

References

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1.34.1-1.34.21. [Link]

  • Sugimoto, H., Tsuchiya, Y., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. [Link]

  • Sugimoto, H., Tsuchiya, Y., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Berardi, F., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry, 64(1), 842-860. [Link]

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • Abbate, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1520. [Link]

  • Abbate, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1520. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2023). European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Tóth, G., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 23(21), 13324. [Link]

  • Assay for screening of acetylcholinesterase inhibitors. (2013). International Journal of Chemical Sciences, 11(1), 197-202. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-217. [Link]

  • Soroush, Z., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 17(4), 1336-1346. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]

  • Saly, E. J., et al. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols, 1(3), e89. [Link]

  • Acetylcholinesterase inhibitor. (2023, December 26). In Wikipedia. [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(3), 387-426. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019). Molecules, 25(1), 89. [Link]

  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. (2024). Journal of Chemical Information and Modeling. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Tong, W., et al. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(2), 380-387. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition, 9, 1008450. [Link]

  • Ogura, H., et al. (1994). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese Journal of Pharmacology, 64(4), 271-277. [Link]

  • A focus on piperidine and piperazine scaffolds. (2024). European Journal of Medicinal Chemistry, 269, 116312. [Link]

  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (2018). Molbank, 2018(2), M988. [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (2020). Molecules, 25(21), 5035. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2020). Molecules, 25(23), 5707. [Link]

Sources

A Comparative Analysis for the Synthetic Strategist: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate vs. its Boc-Protected Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and complex molecule synthesis, the piperidine scaffold is a cornerstone, prized for its prevalence in bioactive molecules and its conformational properties. The functionalization of this core, however, demands a nuanced approach to chemical strategy, particularly concerning the protection of the piperidine nitrogen. The choice of protecting group is not a trivial decision; it dictates reaction compatibility, dictates the sequence of synthetic steps, and ultimately influences the efficiency and success of the entire synthetic route.

This guide provides a deep comparative analysis of two critical intermediates: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Cbz-protected) and its tert-butoxycarbonyl analog, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Boc-protected). We will move beyond a simple catalog of properties to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the strategic implications of choosing one protecting group over the other, grounded in their fundamental chemical reactivity.

Structural and Physicochemical Overview

At their core, both molecules share the 4-(2-hydroxyethyl)piperidine framework, a versatile building block offering two distinct points for functionalization: the secondary amine (protected) and the primary alcohol. The critical point of divergence is the carbamate protecting group on the piperidine nitrogen.

  • This compound: Employs the benzyloxycarbonyl (Cbz or Z) group. This group consists of a benzyl ester linked to the nitrogen.

  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Utilizes the tert-butoxycarbonyl (Boc) group, which features a tert-butyl ester attached to the nitrogen.

This seemingly small structural change imparts dramatically different chemical properties, which we will explore in detail.

G cluster_cbz This compound (Cbz-protected) cluster_boc tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Boc-protected) cbz_struct cbz_struct boc_struct boc_struct

Caption: Structural comparison of the Cbz- and Boc-protected piperidine derivatives.

A summary of their key physical properties is presented below. These values are critical for practical considerations such as solvent selection, reaction temperature, and purification methods.

PropertyThis compoundtert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylateReference
CAS Number 115909-91-689151-44-0[1][2]
Molecular Formula C₁₅H₂₁NO₃C₁₂H₂₃NO₃[1][2]
Molecular Weight 263.33 g/mol 229.32 g/mol [1][2]
Appearance Colorless to pale yellow oilWhite to off-white solid or viscous liquid[2][3][4]
Boiling Point ~167 °C @ 0.2 mmHg120-150 °C @ 0.5 mmHg[5]
Density ~1.1-1.2 g/mL~1.043 g/mL @ 25 °C[6]

The Core Directive: Protection & Deprotection Strategies

The strategic value of a protecting group is defined by the conditions required for its installation and, more importantly, its removal. The Cbz and Boc groups are prime examples of an orthogonal protecting group strategy, meaning one can be removed under conditions that leave the other completely intact.[7][8] This is the most critical point of comparison.

The Boc Group: Acid-Labile Protection

The Boc group is the quintessential acid-labile amine protecting group.[9] Its removal is predicated on the formation of the highly stable tert-butyl carbocation.

  • Mechanism of Deprotection: The process is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid - TFA, or HCl).[10] This weakens the carbonyl C-O bond, leading to its cleavage and the formation of a tert-butyl cation, CO₂, and the free amine.[10][11] The stability of the resulting cation is the thermodynamic driving force for the reaction.

  • Strategic Implications:

    • Mild Deprotection: Cleavage occurs under mild acidic conditions that often leave other acid-sensitive groups (like some esters or acetals) untouched if conditions are carefully controlled.

    • Orthogonality: It is completely stable to basic, nucleophilic, and reductive conditions, making it orthogonal to the Cbz group.[7][12]

    • Drawbacks: The generation of the tert-butyl cation can be problematic. This electrophilic species can alkylate sensitive residues in complex molecules, such as tryptophan or methionine.[11][13] Therefore, "scavengers" like anisole or thioanisole are often added to the deprotection mixture to trap the cation.[11]

The Cbz Group: Hydrogenolysis-Based Deprotection

The Cbz group was a foundational tool in peptide synthesis and remains highly relevant due to its unique cleavage mechanism.[14] It is most commonly removed by catalytic hydrogenolysis.

  • Mechanism of Deprotection: In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is reductively cleaved.[15][16] This generates toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and CO₂.[15]

  • Strategic Implications:

    • Mild & Neutral Conditions: The reaction proceeds under neutral pH, making it ideal for substrates containing acid- or base-labile functional groups.

    • Orthogonality: The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal, making it a key component of complex orthogonal strategies.[7][15]

    • Drawbacks: Catalytic hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, some aromatic heterocycles, and nitro groups. The catalyst can also be "poisoned" by sulfur-containing functional groups, hindering the reaction.[12]

G cluster_boc Boc Deprotection Pathway cluster_cbz Cbz Deprotection Pathway Start Dual-Protected Substrate (N-Boc, N'-Cbz) Boc_Cond Acidic Conditions (e.g., TFA in DCM) Start->Boc_Cond Orthogonal Choice 1 Cbz_Cond Hydrogenolysis (e.g., H₂, Pd/C in MeOH) Start->Cbz_Cond Orthogonal Choice 2 Boc_Prod Free Amine + Intact Cbz Group Boc_Cond->Boc_Prod Selective Cleavage Cbz_Prod Free Amine + Intact Boc Group Cbz_Cond->Cbz_Prod Selective Cleavage

Caption: Orthogonal deprotection workflow for Boc and Cbz groups.

Comparative Performance and Experimental Data

The choice between Cbz and Boc protection hinges on the planned synthetic route. The following table summarizes the key comparative parameters.

ParameterN-Boc ProtectionN-Cbz ProtectionReference
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)[10][14]
Typical Conditions Base (e.g., TEA, NaOH, NaHCO₃) in a solvent like THF, DCM, or water. Room temp.Schotten-Baumann conditions (Base like Na₂CO₃ or NaOH in a biphasic system). 0 °C to RT.[3][17]
Byproducts t-Butanol, CO₂ (innocuous)HCl (must be scavenged by base)[9][18]
Deprotection Method Strong Acid (TFA, HCl)Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH)[11][16]
Stability Stable to: Base, Hydrogenolysis, Nucleophiles. Labile to: Strong Acid.Stable to: Mild Acid, Base, Nucleophiles. Labile to: Hydrogenolysis, Strong Lewis/Brønsted Acids.[7][19][20]
Key Advantage Robust, easy to remove, orthogonal to Cbz/Fmoc.Very stable, removable under neutral conditions, orthogonal to Boc/Fmoc.[8][12]
Key Limitation Generates t-butyl cation (potential for side reactions). Not suitable for acid-sensitive substrates.Incompatible with reducible groups (alkenes, alkynes). Catalyst can be poisoned.[12][13]

Experimental Protocols

The following protocols are provided as self-validating systems. The causality for key steps is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Boc-protected)
  • Rationale: This procedure uses Boc anhydride, a stable and easy-to-handle reagent, for the protection of the amine. A mild base is used to neutralize the carboxylic acid byproduct and facilitate the reaction. The aqueous workup is designed to remove water-soluble salts and unreacted starting materials.

  • Materials:

    • 4-(2-hydroxyethyl)piperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv) in THF.

    • Add triethylamine (1.2 equiv) to the solution. Causality: TEA acts as a base to scavenge the proton from the amine, increasing its nucleophilicity.

    • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed. Causality: Portion-wise addition controls the reaction rate and temperature.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The washes remove water-soluble byproducts and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Cbz-protected)
  • Rationale: This classic Schotten-Baumann reaction uses the more reactive benzyl chloroformate. The reaction is typically run in a biphasic system or with an aqueous base to neutralize the HCl byproduct as it forms, preventing the protonation and deactivation of the starting amine.[3]

  • Materials:

    • 4-(2-hydroxyethyl)piperidine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

    • Dichloromethane (DCM) or Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv) in a 1 M aqueous solution of Na₂CO₃ (2.5 equiv) in a flask and cool in an ice bath to 0 °C.[21]

    • While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. Causality: Cbz-Cl is highly reactive and water-sensitive; low temperature and vigorous stirring are crucial for controlled reaction and to minimize hydrolysis.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Extract the mixture with DCM. Causality: The product is extracted into the organic phase, leaving inorganic salts in the aqueous phase.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 3: Deprotection of the Boc Group
  • Rationale: This protocol uses an excess of a strong acid, TFA, to rapidly cleave the Boc group. DCM is a common solvent as it is relatively non-nucleophilic and readily dissolves both the starting material and the resulting ammonium salt.

  • Materials:

    • Boc-protected piperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected piperidine (1.0 equiv) in DCM (approx. 0.1-0.2 M concentration).

    • Add TFA (5-10 equiv, often used as a 20-50% solution in DCM) to the solution at room temperature. Causality: The large excess of acid ensures rapid and complete cleavage.

    • Stir for 30-60 minutes, monitoring by TLC.

    • Concentrate the mixture under reduced pressure. The product is typically obtained as a TFA salt and may require neutralization with a base (e.g., saturated NaHCO₃ solution) during an aqueous workup or purification by ion-exchange chromatography for subsequent steps.

Protocol 4: Deprotection of the Cbz Group
  • Rationale: This protocol uses catalytic hydrogenation. Methanol or ethanol are common solvents as they readily dissolve the substrate and do not interfere with the catalyst. The reaction is run under a hydrogen atmosphere.

  • Materials:

    • Cbz-protected piperidine

    • Palladium on carbon (Pd/C, 5-10 wt%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the Cbz-protected piperidine (1.0 equiv) in MeOH in a flask suitable for hydrogenation.

    • Carefully add Pd/C catalyst (approx. 10% by weight of the substrate) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ (e.g., with a balloon).

    • Stir the mixture vigorously at room temperature for 2-16 hours. Causality: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents fine catalyst particles from passing through the filter paper.

    • Wash the Celite pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion and Strategic Recommendation

The choice between this compound and its Boc-protected analog is fundamentally a strategic one, dictated by the chemistry of the subsequent steps.

  • Choose the Boc-protected analog when:

    • The synthetic route involves reductive steps (e.g., reduction of other functional groups with H₂/Pd-C, LiAlH₄).

    • The substrate contains sulfur, which could poison a hydrogenation catalyst.

    • A simple, fast, non-catalytic deprotection is desired, and the molecule is stable to strong acid.

  • Choose the Cbz-protected analog when:

    • The molecule contains acid-sensitive functional groups that would not survive Boc deprotection.

    • The synthetic route requires exposure to strong acids for other transformations where the Cbz group must remain intact.

    • The planned transformations are incompatible with the strong reducing conditions sometimes used in complex syntheses where a Boc group might be preferred.

Ultimately, a thorough analysis of the entire planned synthetic pathway, considering all functional groups present in the molecule, is paramount. The orthogonality of these two protecting groups is a powerful tool, and understanding their respective strengths and weaknesses allows the synthetic chemist to navigate complex molecular architectures with precision and efficiency.

References

  • Benchchem. An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Fisher Scientific. Amine Protection / Deprotection.

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • J&K Scientific LLC. BOC Protection and Deprotection.

  • Grokipedia. tert-Butyloxycarbonyl protecting group.

  • Benchchem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Wikipedia. Benzyl chloroformate.

  • GenScript. Terminology of Antibody Drug for Boc Deprotection.

  • Grokipedia. Benzyl chloroformate.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.

  • Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.

  • Benchchem. A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection.

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.

  • Common Organic Chemistry. Benzyl Chloroformate.

  • Ingenta Connect. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry.

  • Guidechem. 1-Boc-4-(2-hydroxyethyl)piperidine 89151-44-0.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 1-Boc-4-(2-hydroxyethyl)piperidine.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

  • ChemicalBook. 1-Boc-4-(2-hydroxyethyl)piperidine Product Description.

  • MOLBASE Encyclopedia. This compound|115909-91-6.

  • ChemicalBook. 1-Boc-4-(2-hydroxyethyl)piperidine | 89151-44-0.

  • ChemicalBook. 1-Boc-4-(2-hydroxyethyl)piperidine Chemical Properties.

  • PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate.

  • Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97 109384-19-2.

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.

  • Sigma-Aldrich. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5.

  • BOC Sciences. CAS 89151-44-0 N-Boc-4-piperidineethanol.

  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

  • Apollo Scientific. 4-(2-Hydroxyethyl)piperidine, N-BOC protected.

  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.

  • NIH. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.

  • Benchchem. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate.

  • Sigma-Aldrich. N-Boc-piperidine 98 75844-69-8.

  • Sigma-Aldrich. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5.

  • PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

  • ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to encompass the responsible management of laboratory chemicals. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, ensuring the safety of your personnel and the preservation of our environment. The causality behind each step is explained to foster a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

For instance, the related compound, N-Benzyl-4-(2-hydroxyethyl)piperidine, is known to cause skin and eye irritation, and may lead to respiratory irritation[1]. Similarly, Benzyl 4-hydroxy-1-piperidinecarboxylate is also classified as a skin and eye irritant[2]. The parent compound, piperidine, is a flammable liquid that is also toxic, corrosive, and harmful to aquatic life[3]. Given these characteristics, it is prudent to handle this compound as a hazardous substance.

Key Inferred Hazards:

  • Skin Irritant: May cause redness, itching, and inflammation upon contact.

  • Eye Irritant: Can cause serious eye irritation, potentially leading to damage.

  • Respiratory Irritant: Inhalation of vapors or dust may irritate the respiratory tract.

  • Environmental Hazard: As a piperidine derivative, it should be considered potentially harmful to aquatic life and should not be released into the environment[4].

This initial risk assessment dictates that this compound must not be disposed of as common laboratory waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this chemical, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for larger quantities.To protect against accidental splashes which could cause serious eye irritation or damage[1][5].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation[1][2].
Body Protection A laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of potentially irritating vapors or aerosols[1].

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Segregation and Labeling Protocol:
  • Designate a Waste Stream: Classify waste containing this compound as "Non-halogenated Organic Waste." Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Ensure the container has a secure, screw-top cap to prevent spills and vapor release.

  • Proper Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

    • Appropriate hazard pictograms (e.g., irritant).

The Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) assess_hazards Step 1: Hazard Assessment - Review SDS of similar compounds - Identify as irritant and potential environmental hazard start->assess_hazards don_ppe Step 2: Don Appropriate PPE - Safety Goggles - Chemical-resistant Gloves - Lab Coat assess_hazards->don_ppe segregate_waste Step 3: Segregate Waste - Non-halogenated organic waste stream don_ppe->segregate_waste containerize Step 4: Containerize and Label - Use compatible, sealed container - Affix 'Hazardous Waste' label with full details segregate_waste->containerize store_safely Step 5: Safe Temporary Storage - Store in a designated, well-ventilated area - Away from incompatible materials containerize->store_safely contact_ehs Step 6: Contact Environmental Health & Safety (EHS) - Schedule a waste pickup store_safely->contact_ehs end End: Compliant Disposal by EHS contact_ehs->end

Caption: Disposal Workflow for this compound.

Final Disposal Procedure: Coordination with Environmental Health & Safety

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[4]. The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Operational Steps for Final Disposal:

  • Accumulation: Store the properly labeled hazardous waste container in a designated and secure satellite accumulation area within your laboratory.

  • Request Pickup: Once the container is full or has reached the local regulatory time limit for storage, submit a hazardous waste pickup request to your EHS department.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste management records.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].

By adhering to these detailed procedures, you not only ensure the safety of your laboratory personnel but also uphold your professional responsibility to protect the environment. This commitment to rigorous safety protocols is the hallmark of a trustworthy and authoritative research institution.

References

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Penta Chemicals. (2024). Piperidine Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Angene Chemical. (2021). 4-(2-Hydroxyethyl)piperazine-1-carboxamide Safety Data Sheet. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides an in-depth operational plan for the safe handling of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, grounded in established safety protocols and a causal understanding of chemical hazards.

Hazard Identification and Risk Profile

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (Category 2): Poses a significant risk of causing serious eye irritation upon contact.[1]

  • Respiratory Tract Irritation (Category 3): Inhalation of vapors, mists, or fumes may lead to respiratory irritation.[1]

While this compound has a specific profile, it is structurally a piperidine derivative. The parent compound, piperidine, is known to be toxic upon skin contact or inhalation and can cause severe skin burns and eye damage.[2][3] This relationship underscores the necessity of stringent adherence to the protective measures outlined below.

Core Protective Equipment Mandates

The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a system designed to shield you from the specific hazards of the chemical. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant) and a face shield if there is a splash risk.[1]Protects against splashes and airborne particles that can cause serious and potentially damaging eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) tested to the EN 374 standard.[3][4]Prevents direct skin contact, mitigating the risk of skin irritation. Piperidine derivatives can be toxic upon dermal absorption.[2][3]
Body Protection A standard laboratory coat, long pants, and fully enclosed, closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.[3]Minimizes the potential for accidental skin exposure on the arms, legs, and body during handling.[3]
Respiratory Protection Generally not required when used in a well-ventilated area or chemical fume hood.[1][5]Engineering controls are the primary defense against respiratory exposure. A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if aerosols are generated.[5]

Procedural Workflow for Safe Handling

Adherence to a systematic procedure is paramount for safety. The following workflow provides a step-by-step guide from preparation to post-handling cleanup.

Step 1: Pre-Operational Safety Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure airflow is unobstructed.

  • Locate Emergency Equipment: Identify the precise locations of the nearest safety shower and eyewash station. Confirm they are accessible and operational.[1]

  • Inspect All PPE: Before donning, meticulously inspect all PPE for signs of wear, degradation, or damage. Check gloves for pinholes or tears. Discard and replace any compromised equipment.

Step 2: Donning PPE - A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

  • Body Protection: Don the lab coat and ensure it is fully buttoned.

  • Hand Protection: Put on the first pair of chemical-resistant gloves. Note: For prolonged handling or in case of a spill, wearing two pairs of gloves (double-gloving) is a best practice.

  • Eye & Face Protection: Put on chemical safety goggles. If a splash risk exists, add a face shield over the goggles.

Workflow for PPE Selection and Use

This diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_operation Handling & Disposal A Assess Task: - Small vs. Large Volume - Splash Potential D Mandatory Base PPE: - Lab Coat - Closed-toe Shoes G Face Shield (Add if Splash Risk) A->G If Yes B Verify Engineering Controls (Fume Hood Operational?) H Respiratory Protection (Required if no Fume Hood) B->H If No C Locate Emergency Gear (Eyewash, Shower) E Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) D->E F Eye Protection: - Chemical Goggles E->F I Perform Chemical Handling F->I G->I H->I J Doff PPE Correctly (Avoid Contamination) I->J K Dispose of Waste: - Contaminated PPE - Chemical Residue J->K L Follow Institutional & Local Regulations K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.